molecular formula C6H11NO B177073 Piperidine-2-carbaldehyde CAS No. 144876-20-0

Piperidine-2-carbaldehyde

Cat. No.: B177073
CAS No.: 144876-20-0
M. Wt: 113.16 g/mol
InChI Key: XHLCYFVJQKWNRH-UHFFFAOYSA-N
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Description

Piperidine-2-carbaldehyde is a versatile organic compound featuring a six-membered piperidine ring with an aldehyde functional group attached to the second carbon. This structure makes it a valuable intermediate in organic synthesis, particularly in the creation of pharmaceuticals and other complex molecules . Its unique structure allows it to participate in various chemical reactions, making it a useful building block for new chemical entities in drug design . Recent spectroscopic and computational studies using density functional theory (DFT) have explored its optimized molecular structure and electronic properties, confirming its bioactivity and potential for specific interactions with biological targets . A key area of research interest for this compound is its promise as an agent for neurological disorders. The compound is investigated for its interactions with enzymes and proteins, providing insights into fundamental biological processes relevant to conditions like schizophrenia, anxiety, and amnesia . Quantum chemical and molecular docking studies support its potential as a candidate for neurological disorder research . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere, and it is recommended to store it in a freezer at -20°C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLCYFVJQKWNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451135
Record name Piperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-20-0
Record name Piperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of Piperidine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged motif in a vast number of pharmaceuticals and natural products. Specifically, enantiomerically pure piperidine-2-carbaldehyde and its derivatives are crucial building blocks in the synthesis of complex alkaloids and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on organocatalytic, chiral auxiliary-based, and catalytic dynamic resolution strategies. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.

Organocatalytic Biomimetic Mannich Reaction

A highly effective and biomimetic approach for the synthesis of 2-substituted piperidines, including precursors to this compound, has been developed by Bella and coworkers. This method relies on the L-proline-catalyzed Mannich reaction between in situ generated Δ¹-piperideine and a suitable ketone, such as ethyl acetoacetate, to furnish the corresponding β-amino ketone with high enantioselectivity.[1][2] This adduct can then be converted to the target carbaldehyde.

Quantitative Data
CatalystNucleophileSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
L-prolineEthyl acetoacetateAcetonitrile4727595[1]
L-prolineAcetoneAcetonitrile41206097[1]
Experimental Protocol: Proline-Catalyzed Synthesis of Ethyl 2-((R)-piperidin-2-yl)-3-oxobutanoate
  • Materials: Δ¹-piperideine (generated in situ from N-chloropiperidine), ethyl acetoacetate, L-proline, acetonitrile.

  • Procedure: To a solution of freshly prepared Δ¹-piperideine (1.0 eq) in acetonitrile, ethyl acetoacetate (1.5 eq) and L-proline (20 mol%) are added.

  • The reaction mixture is stirred at 4 °C for 72 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathway

organocatalytic_mannich delta_piperideine Δ¹-piperideine iminium Iminium Intermediate delta_piperideine->iminium proline L-Proline enamine Enamine Intermediate proline->enamine enamine->iminium Mannich Reaction ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine hydrolysis Hydrolysis iminium->hydrolysis product Chiral β-Amino Ketone hydrolysis->proline Catalyst Regeneration hydrolysis->product

Caption: Proline-catalyzed biomimetic Mannich reaction.

Synthesis from Phenylglycinol-Derived Chiral Lactams

The use of chiral auxiliaries provides a robust and predictable method for controlling stereochemistry. The research groups of Amat and Husson have extensively developed the use of phenylglycinol-derived δ-lactams for the enantioselective synthesis of a wide range of piperidine alkaloids.[3][4] This strategy involves the cyclocondensation of a δ-oxoacid with an enantiopure amino alcohol, followed by stereoselective functionalization at the C-2 position and subsequent removal of the chiral auxiliary.

Quantitative Data
Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Overall Yield (%)Reference
(R)-PhenylglycinolMeI>98:2~50-60[4]
(R)-PhenylglycinolPhCH₂Br>98:2~50-60[4]
Experimental Protocol: Synthesis of Chiral this compound Precursor
  • Step 1: Lactam Formation: A solution of a suitable δ-oxoacid and (R)-phenylglycinol in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is evaporated, and the crude bicyclic lactam is purified by crystallization or chromatography.

  • Step 2: C-2 Alkylation: The lactam is deprotonated at a low temperature (e.g., -78 °C) with a strong base like lithium diisopropylamide (LDA). The resulting enolate is then quenched with a suitable electrophile (e.g., a protected hydroxymethylating agent).

  • Step 3: Reductive Cleavage of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis (e.g., using H₂ and Pd/C) or by reduction with a hydride reagent (e.g., LiAlH₄) to yield the N-protected 2-substituted piperidine.

  • Step 4: Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to the corresponding aldehyde using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane).

Experimental Workflow

chiral_lactam_workflow start δ-Oxoacid + (R)-Phenylglycinol lactam Chiral Bicyclic Lactam start->lactam Cyclocondensation alkylation C-2 Alkylation lactam->alkylation cleavage Reductive Cleavage of Auxiliary alkylation->cleavage alcohol Chiral Piperidine-2-methanol cleavage->alcohol oxidation Oxidation alcohol->oxidation product Chiral this compound oxidation->product

Caption: Synthesis via a phenylglycinol-derived lactam.

Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine

Catalytic dynamic resolution (CDR) offers an elegant and atom-economical approach to enantioselective synthesis. The work of Gawley and Coldham has demonstrated the feasibility of a CDR of N-Boc-2-lithiopiperidine.[2][5][6][7] In this process, a racemic mixture of the organolithium species is generated and then resolved in the presence of a substoichiometric amount of a chiral ligand. The faster-reacting diastereomeric complex is trapped by an electrophile, leading to an enantioenriched product.

Quantitative Data
Chiral LigandElectrophileSolventTemp. (°C)Yield (%)ee (%)Reference
(-)-SparteineMe₃SiClEt₂O-788593[5]
(+)-Sparteine SurrogateDMFEt₂O-787088[2]
Experimental Protocol: Catalytic Dynamic Resolution for the Synthesis of (R)-N-Boc-2-formylpiperidine Precursor
  • Materials: N-Boc-piperidine, sec-butyllithium, (-)-sparteine (or other chiral ligand), diethyl ether, N,N-dimethylformamide (DMF).

  • Procedure: To a solution of N-Boc-piperidine and (-)-sparteine (1.1 eq) in diethyl ether at -78 °C is added sec-butyllithium (1.1 eq) dropwise.

  • The resulting solution of the chiral lithiated piperidine is stirred at -78 °C for 1 hour.

  • DMF (1.5 eq) is then added, and the reaction is stirred for an additional 30 minutes at -78 °C.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Logical Relationship

dynamic_resolution racemic rac-N-Boc-2-lithiopiperidine diastereomers Diastereomeric Complexes (R)-Li-L and (S)-Li-L* racemic->diastereomers Complexation chiral_ligand Chiral Ligand (L) chiral_ligand->diastereomers diastereomers->diastereomers Inversion product Enantioenriched Product diastereomers->product Trapping (kR > kS) electrophile Electrophile (E+) electrophile->product equilibration Fast Equilibration

Caption: Catalytic dynamic resolution of 2-lithiopiperidine.

This guide provides a comprehensive overview of key enantioselective strategies for the synthesis of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of stereochemical purity. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

Synthesis of Piperidine-2-carbaldehyde from Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and reliable multi-step synthesis of piperidine-2-carbaldehyde from a readily available pyridine precursor. The synthesis is broken down into three key stages: oxidation of 2-methylpyridine, protection of the resulting aldehyde, and subsequent reduction of the pyridine ring to piperidine, followed by deprotection. This guide provides detailed experimental protocols, quantitative data for each step, and visualizations of the chemical pathway and experimental workflows to aid in practical application.

Overview of the Synthetic Pathway

The conversion of pyridine to this compound is most effectively achieved through a multi-step process. A common and efficient route begins with the oxidation of 2-methylpyridine (2-picoline) to pyridine-2-carbaldehyde. To prevent unwanted side reactions during the subsequent reduction of the aromatic ring, the aldehyde functional group is protected, typically as an acetal. The protected intermediate then undergoes catalytic hydrogenation to reduce the pyridine ring to a piperidine. Finally, the protecting group is removed to yield the target compound, this compound.

Synthesis_Pathway Pyridine Pyridine Two_Picoline 2-Methylpyridine Pyridine->Two_Picoline Functionalization Pyridine_2_carbaldehyde Pyridine-2-carbaldehyde Two_Picoline->Pyridine_2_carbaldehyde Oxidation Protected_Pyridine Protected Pyridine-2-carbaldehyde (e.g., Acetal) Pyridine_2_carbaldehyde->Protected_Pyridine Protection Protected_Piperidine Protected this compound Protected_Pyridine->Protected_Piperidine Reduction (Catalytic Hydrogenation) Piperidine_2_carbaldehyde This compound Protected_Piperidine->Piperidine_2_carbaldehyde Deprotection

Caption: Overall synthetic pathway from pyridine to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound. The quantitative data, including reaction conditions and yields, are summarized in tables for easy comparison and reference.

Step 1: Oxidation of 2-Methylpyridine to Pyridine-2-carbaldehyde

The initial step involves the oxidation of 2-methylpyridine to pyridine-2-carbaldehyde. A common method for this transformation is the reaction with selenium dioxide.

Experimental Protocol:

A mixture of 2-methylpyridine (1.0 eq) and selenium dioxide (1.1 eq) in a suitable solvent such as dioxane or water is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to afford pyridine-2-carbaldehyde.

ParameterValueReference
Starting Material2-MethylpyridineGeneric Protocol
Oxidizing AgentSelenium DioxideGeneric Protocol
Stoichiometry1.1 eq SeO₂Generic Protocol
SolventDioxane or WaterGeneric Protocol
TemperatureRefluxGeneric Protocol
Reaction Time4-8 hoursGeneric Protocol
Typical Yield60-75%Generic Protocol
Step 2: Protection of Pyridine-2-carbaldehyde as a Diethyl Acetal

To avoid reduction of the aldehyde group during the subsequent hydrogenation of the pyridine ring, it is protected as an acetal.

Experimental Protocol:

Pyridine-2-carbaldehyde (1.0 eq) is dissolved in anhydrous ethanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or anhydrous hydrogen chloride, is added. The mixture is stirred at room temperature, and the formation of the acetal is monitored by TLC. Once the reaction is complete, the acid catalyst is neutralized with a base, for example, sodium ethoxide. The solvent is removed under reduced pressure, and the resulting crude 2-(diethoxymethyl)pyridine is purified by distillation.

ParameterValueReference
Starting MaterialPyridine-2-carbaldehydeGeneric Protocol
Protecting GroupDiethyl AcetalGeneric Protocol
ReagentsAnhydrous Ethanol, PTSAGeneric Protocol
SolventAnhydrous EthanolGeneric Protocol
TemperatureRoom TemperatureGeneric Protocol
Reaction Time12-24 hoursGeneric Protocol
Typical Yield85-95%Generic Protocol
Step 3: Catalytic Hydrogenation of 2-(Diethoxymethyl)pyridine

The protected pyridine derivative undergoes catalytic hydrogenation to reduce the aromatic ring to a piperidine ring.

Experimental Protocol:

2-(Diethoxymethyl)pyridine (1.0 eq) is dissolved in a solvent such as ethanol or acetic acid. A hydrogenation catalyst, typically platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina, is added to the solution.[1][2] The mixture is then subjected to hydrogen gas at elevated pressure in a hydrogenation apparatus. The reaction is monitored by the uptake of hydrogen. After the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude 2-(diethoxymethyl)piperidine.

ParameterValueReference
Starting Material2-(Diethoxymethyl)pyridine[1]
CatalystPlatinum(IV) Oxide (PtO₂)[1]
SolventAcetic Acid[1]
Hydrogen Pressure70 bar[1]
TemperatureRoom Temperature[1]
Reaction Time4-6 hours[1]
Typical YieldHigh[1]
Step 4: Deprotection to Yield this compound

The final step is the hydrolysis of the acetal to regenerate the aldehyde functionality.

Experimental Protocol:

The crude 2-(diethoxymethyl)piperidine is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute hydrochloric acid). The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis. The reaction mixture is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

ParameterValueReference
Starting Material2-(Diethoxymethyl)piperidineGeneric Protocol
ReagentsAqueous HCl, AcetoneGeneric Protocol
TemperatureRoom TemperatureGeneric Protocol
Reaction Time2-4 hoursGeneric Protocol
Typical Yield70-85%Generic Protocol

Workflow and Process Visualization

The following diagrams illustrate the key experimental workflows for the synthesis.

Protection_Workflow cluster_protection Acetal Protection Workflow start Start: Pyridine-2-carbaldehyde dissolve Dissolve in Anhydrous Ethanol start->dissolve add_catalyst Add Catalytic PTSA dissolve->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor neutralize Neutralize with Base monitor->neutralize Reaction Complete concentrate Concentrate in vacuo neutralize->concentrate purify Purify by Distillation concentrate->purify end End: 2-(Diethoxymethyl)pyridine purify->end

Caption: Workflow for the protection of pyridine-2-carbaldehyde.

Hydrogenation_Deprotection_Workflow cluster_hydrogenation Hydrogenation & Deprotection Workflow start_H2 Start: 2-(Diethoxymethyl)pyridine dissolve_H2 Dissolve in Solvent (e.g., EtOH) start_H2->dissolve_H2 add_catalyst_H2 Add Hydrogenation Catalyst dissolve_H2->add_catalyst_H2 hydrogenate Hydrogenate under Pressure add_catalyst_H2->hydrogenate filter_catalyst Filter to Remove Catalyst hydrogenate->filter_catalyst Hydrogen Uptake Complete concentrate_H2 Concentrate Filtrate filter_catalyst->concentrate_H2 dissolve_deprotect Dissolve in Acetone/Aq. HCl concentrate_H2->dissolve_deprotect stir_deprotect Stir at Room Temperature dissolve_deprotect->stir_deprotect neutralize_deprotect Neutralize with Base stir_deprotect->neutralize_deprotect Deprotection Complete extract Extract with Organic Solvent neutralize_deprotect->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end_product End: this compound dry_concentrate->end_product

Caption: Workflow for hydrogenation and subsequent deprotection.

Conclusion

The synthesis of this compound from pyridine is a valuable transformation in medicinal chemistry and drug development. The multi-step approach presented in this guide, involving oxidation, protection, reduction, and deprotection, offers a reliable and scalable method for obtaining the desired product. The provided experimental protocols and quantitative data serve as a practical resource for researchers and scientists in the field. Careful optimization of each step, particularly the catalytic hydrogenation, will ensure high yields and purity of the final compound.

References

An In-depth Technical Guide to the Chemical Properties of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2-carbaldehyde, also known as 2-formylpiperidine, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structure, featuring a piperidine ring substituted with an aldehyde group at the 2-position, provides two reactive centers for a variety of chemical transformations. This dual functionality makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and natural product analogues. The piperidine moiety is a prevalent scaffold in numerous bioactive compounds, and the aldehyde group offers a gateway for constructing diverse molecular architectures.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule that exists as a racemic mixture unless synthesized through stereospecific methods. While extensive experimental data for the unprotected compound is scarce in publicly available literature, its properties can be inferred from data on its protected analogues and related compounds. The hydrochloride salt is a common commercially available form.[1]

Table 1: General and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
CAS Number 144876-20-0[2]
IUPAC Name This compound[2]
Synonyms 2-Formylpiperidine, 2-Piperidinecarboxaldehyde[2]
Topological Polar Surface Area 29.1 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
XLogP3-AA 0.2[2]

Synthesis

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, 2-piperidinemethanol. To prevent side reactions with the secondary amine of the piperidine ring, it is typically protected prior to the oxidation step. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. Mild oxidation reagents are employed to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) and Swern oxidation are effective methods for this transformation.[4][5][6][7][8][9][10]

Experimental Protocol: Synthesis of N-Boc-piperidine-2-carbaldehyde via Dess-Martin Oxidation

This protocol describes the synthesis of the N-protected form of this compound. The Boc protecting group can be subsequently removed under acidic conditions if the free amine is required.

Materials:

  • N-Boc-2-piperidinemethanol

  • Dess-Martin Periodinane (DMP)[4][5][11][12][13]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure: [4]

  • Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Dess-Martin periodinane (1.2 equivalents) to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-piperidinaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel.

G Synthesis Workflow of N-Boc-piperidine-2-carbaldehyde cluster_protection Protection of 2-Piperidinemethanol cluster_oxidation Dess-Martin Oxidation cluster_workup Workup and Purification p1 Dissolve 2-Piperidinemethanol in DCM p2 Add Triethylamine p1->p2 p3 Add Boc Anhydride p2->p3 p4 Stir at Room Temperature p3->p4 o1 Dissolve N-Boc-2-piperidinemethanol in anhydrous DCM at 0°C p4->o1 N-Boc-2-piperidinemethanol o2 Add Dess-Martin Periodinane o1->o2 o3 Warm to RT and Stir for 1-2h o2->o3 o4 Monitor by TLC o3->o4 w1 Quench with Na2S2O3 and NaHCO3 o4->w1 Reaction Mixture w2 Extract with DCM w1->w2 w3 Dry and Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 end end w4->end Pure N-Boc-2-piperidinaldehyde

Caption: Synthesis Workflow of N-Boc-piperidine-2-carbaldehyde.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, characteristic peaks can be predicted based on its functional groups and the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks
¹H NMR - Aldehyde proton (CHO): ~9.5-9.7 ppm (singlet or doublet) - Proton on C2: ~3.0-3.5 ppm (multiplet) - Protons on C6 (axial and equatorial): ~2.6-3.1 ppm (multiplets) - Protons on C3, C4, C5: ~1.2-1.9 ppm (complex multiplets) - NH proton: Broad signal, chemical shift dependent on solvent and concentration.
¹³C NMR - Carbonyl carbon (C=O): ~200-205 ppm - Carbon C2: ~60-65 ppm - Carbon C6: ~45-50 ppm - Carbons C3, C4, C5: ~20-30 ppm
IR Spectroscopy - C=O stretch (aldehyde): Strong absorption around 1720-1740 cm⁻¹ - C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ - N-H stretch: Medium absorption around 3300-3500 cm⁻¹ - C-H stretch (alkane): Strong absorptions around 2850-2960 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): m/z = 113 - Major Fragmentation: Loss of the formyl group ([M-29]⁺), alpha-cleavage of the piperidine ring.

Note: These are predicted values and may vary in experimental conditions.

Reactivity and Stability

The reactivity of this compound is characterized by the chemistry of its two functional groups: the secondary amine of the piperidine ring and the aldehyde group.

Reactivity of the Aldehyde Group

The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, piperidine-2-carboxylic acid.

  • Reduction: Can be reduced to the primary alcohol, 2-piperidinemethanol.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

  • Aldol and Related Condensations: Can act as an electrophile in reactions with enolates or other carbon nucleophiles.

  • Formation of Imines and Enamines: Reacts with primary and secondary amines, respectively.

Reactivity of the Piperidine Ring

The secondary amine in the piperidine ring is nucleophilic and basic. It can undergo:

  • N-Alkylation, N-Acylation, N-Arylation: Reaction with electrophiles to form substituted piperidines.

  • Salt Formation: Reacts with acids to form piperidinium salts.

The interplay between these two functional groups allows for complex synthetic strategies, such as intramolecular cyclizations.

G Reactivity of this compound cluster_aldehyde Aldehyde Reactions cluster_amine Amine Reactions P2C This compound Ox Oxidation P2C->Ox [O] Red Reduction P2C->Red [H] RA Reductive Amination P2C->RA R-NH2, [H] Wittig Wittig Reaction P2C->Wittig Ph3P=CHR Alk N-Alkylation P2C->Alk R-X Acyl N-Acylation P2C->Acyl RCOCl Salt Salt Formation P2C->Salt H-A COOH COOH Ox->COOH Piperidine-2-carboxylic acid OH OH Red->OH 2-Piperidinemethanol Amine Amine RA->Amine Substituted Piperidine Alkene Alkene Wittig->Alkene Alkene Product NAlk NAlk Alk->NAlk N-Alkylpiperidine NAcyl NAcyl Acyl->NAcyl N-Acylpiperidine NSalt NSalt Salt->NSalt Piperidinium Salt

Caption: General Reactivity of this compound.

Stability

This compound, like other aldehydes, can be susceptible to oxidation upon prolonged exposure to air. The piperidine ring itself is generally stable under normal conditions.[14] For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.[15] The N-protected derivatives, such as N-Boc-2-piperidinaldehyde, exhibit enhanced stability.[3]

Applications in Drug Discovery and Development

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs. The ability to introduce diverse substituents at the 2-position via the aldehyde functionality makes this compound a valuable starting material for generating libraries of compounds for biological screening. Its derivatives have been investigated for a variety of therapeutic targets. For instance, annulation reactions with 1,3-dicarbonyl compounds can yield tetrahydroindolizine cores, which are present in several biologically active natural products.[1]

Conclusion

This compound is a versatile and valuable synthetic intermediate for the construction of complex piperidine-containing molecules. Its dual functionality allows for a wide range of chemical transformations, making it a key tool for medicinal chemists and researchers in drug discovery. While detailed physicochemical and spectroscopic data for the unprotected compound are not extensively documented, its synthesis and reactivity are well-understood, primarily through its N-protected derivatives. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Piperidine-2-carbaldehyde (CAS No. 144876-20-0). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the characterization of this and similar piperidine derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignmentNotes
~9.5 - 9.7Singlet (s) or Doublet (d)Aldehyde proton (-CHO)The aldehyde proton is highly deshielded. It may appear as a singlet or a doublet due to coupling with the adjacent C2 proton.
~3.0 - 3.2Multiplet (m)H-2The proton on the carbon bearing the aldehyde group.
~2.6 - 3.0Multiplet (m)H-6 (equatorial & axial)Protons on the carbon adjacent to the nitrogen.
~1.2 - 1.9Multiplet (m)H-3, H-4, H-5The remaining methylene protons of the piperidine ring.
VariableBroad Singlet (br s)N-HThe chemical shift is dependent on solvent and concentration. May exchange with D₂O.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)AssignmentNotes
~200 - 205C=O (Aldehyde)The carbonyl carbon is significantly deshielded.
~60 - 65C-2The carbon atom attached to the aldehyde group.
~45 - 50C-6The carbon atom adjacent to the nitrogen.
~20 - 35C-3, C-4, C-5The remaining methylene carbons of the piperidine ring.

Table 3: Expected IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, BroadN-H Stretch
~2930, ~2850StrongC-H Stretch (Aliphatic)
~2720WeakC-H Stretch (Aldehyde)
~1720 - 1740StrongC=O Stretch (Aldehyde)
~1100 - 1200MediumC-N Stretch

Table 4: Expected Mass Spectrometry Data for this compound

m/zFragmentationNotes
113[M]⁺Molecular ion peak.
112[M-H]⁺Loss of a hydrogen radical.
84[M-CHO]⁺Loss of the formyl group, a common fragmentation for aldehydes. This corresponds to the piperidine ring fragment.
56Further fragmentation of the piperidine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard pulse-acquire sequence.

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual solvent peak is used as an internal standard.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse-acquire sequence.

    • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

    • Referencing: The solvent peak is used as an internal standard.

2.2 IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • ESI-MS Protocol (for soft ionization):

    • Ionization Mode: Positive ion mode is typically used for piperidines due to the basicity of the nitrogen atom.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • MS Scan: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to identify the protonated molecule [M+H]⁺.

    • MS/MS Scan: For structural elucidation, select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to obtain a rich fragmentation spectrum.

  • EI-MS Protocol (for fragmentation analysis):

    • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI and ESI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

Commercial Availability of Piperidine-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Piperidine-2-carbaldehyde and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the construction of complex therapeutic scaffolds.

The piperidine moiety is a ubiquitous structural motif in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for further chemical modification.[1][2] this compound, in particular, is a key intermediate, offering a reactive aldehyde functionality for the construction of more complex molecular architectures, notably in the synthesis of indole alkaloids and their analogues.[3][4]

Commercial Sourcing and Specifications

This compound is commercially available from a variety of chemical suppliers, primarily in the form of its more stable hydrochloride salt or as N-protected derivatives. The parent compound, being a secondary amine with a reactive aldehyde, can be prone to self-condensation and oxidation. For this reason, suppliers often provide it in protected forms to ensure stability and handling ease.

Key chemical identifiers and typical specifications from various suppliers are summarized in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityRepresentative Suppliers
This compound144876-20-0C₆H₁₁NO113.16≥98%ChemScene, BLD Pharm
This compound hydrochloride1159825-30-5C₆H₁₂ClNO149.6290% - 97%Sigma-Aldrich, Amadis Chemical
N-Cbz-piperidine-2-carbaldehyde105706-76-1C₁₄H₁₇NO₃247.29≥97%Santa Cruz Biotechnology, Cenmed
1-Boc-piperidine-2-carboxaldehyde137076-22-3C₁₁H₁₉NO₃213.2795% - 97%Fisher Scientific, Sigma-Aldrich

Storage Conditions: Due to the potential for instability, it is generally recommended to store this compound and its derivatives under an inert atmosphere, refrigerated (2-8°C), and protected from light.[5][6] The hydrochloride salt offers enhanced stability for long-term storage.

Experimental Protocols: Synthesis of N-Boc-Piperidine-2-carbaldehyde

For many synthetic applications, particularly in multi-step sequences, the use of an N-protected form of this compound is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group is commonly employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The synthesis of N-Boc-Piperidine-2-carbaldehyde is typically achieved through the oxidation of the corresponding commercially available alcohol, N-Boc-2-piperidinemethanol. Two common and effective oxidation methods are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. These methods are favored for their mild reaction conditions and high yields.[1][7]

Protocol 1: Dess-Martin Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][8]

Materials:

  • N-Boc-2-piperidinemethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise, ensuring the temperature remains close to 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-piperidine-2-carbaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also highly effective for the oxidation of primary alcohols to aldehydes.[7]

Materials:

  • N-Boc-2-piperidinemethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below -60°C.

  • After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60°C.

  • Stir the mixture for 30 minutes at -78°C.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring for another 30 minutes at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by flash column chromatography on silica gel as needed.

Application in the Synthesis of Biologically Active Molecules: The Pictet-Spengler Reaction

A prominent application of this compound is in the Pictet-Spengler reaction to construct the tetrahydro-β-carboline scaffold.[9] This reaction is a cornerstone in the synthesis of numerous indole alkaloids and their analogues, many of which exhibit significant biological activity.[3][4] For instance, the tetrahydro-β-carboline core is a key feature in compounds designed as phosphodiesterase inhibitors, such as tadalafil and its analogues.[5][6]

The following experimental workflow illustrates the synthesis of a piperidinyl-β-carboline, a key intermediate for the development of novel therapeutic agents.

experimental_workflow start N-Boc-Piperidine- 2-carbaldehyde pictet_spengler Pictet-Spengler Reaction start->pictet_spengler reagent1 Tryptamine reagent1->pictet_spengler intermediate1 N-Boc-1-(piperidin-2-yl)- 1,2,3,4-tetrahydro-β-carboline pictet_spengler->intermediate1 Acid Catalyst (e.g., TFA) deprotection Boc Deprotection (e.g., TFA/DCM) intermediate1->deprotection intermediate2 1-(Piperidin-2-yl)-1,2,3,4- tetrahydro-β-carboline deprotection->intermediate2 coupling Amide Coupling or N-Alkylation intermediate2->coupling final_product Target Biologically Active Molecule coupling->final_product reagent2 Carboxylic Acid/Acyl Chloride or Alkyl Halide reagent2->coupling

Synthetic workflow for a piperidinyl-β-carboline.
Protocol 3: Pictet-Spengler Reaction and Subsequent Functionalization

This protocol details the acid-catalyzed condensation of N-Boc-piperidine-2-carbaldehyde with tryptamine, followed by deprotection and further derivatization.

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Appropriate carboxylic acid/acyl chloride or alkyl halide for derivatization

  • Coupling agents (e.g., HATU, HOBt) or base (e.g., triethylamine) for derivatization

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Pictet-Spengler Reaction

  • Dissolve tryptamine (1.0 equivalent) and N-Boc-piperidine-2-carbaldehyde (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield crude N-Boc-1-(piperidin-2-yl)-1,2,3,4-tetrahydro-β-carboline, which can be purified by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0°C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(piperidin-2-yl)-1,2,3,4-tetrahydro-β-carboline.

Step 3: N-Functionalization (Example: Amide Coupling)

  • Dissolve the deprotected β-carboline from Step 2 (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

This modular synthetic approach allows for the generation of a library of diverse β-carboline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

synthesis_overview start_material 2-Piperidinemethanol protection N-Protection (Boc) start_material->protection protected_alcohol N-Boc-2-Piperidinemethanol protection->protected_alcohol oxidation Oxidation (Dess-Martin or Swern) protected_alcohol->oxidation aldehyde N-Boc-Piperidine- 2-carbaldehyde oxidation->aldehyde pictet_spengler Pictet-Spengler Reaction aldehyde->pictet_spengler beta_carboline Piperidinyl-β-carboline Scaffold pictet_spengler->beta_carboline diversification Further Functionalization beta_carboline->diversification final_compounds Library of Bioactive Compounds diversification->final_compounds

Overall synthetic strategy from 2-piperidinemethanol.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct commercial availability is limited due to stability concerns, its hydrochloride salt and N-protected derivatives are widely available from numerous suppliers. The straightforward synthesis of N-protected this compound from the corresponding alcohol via mild oxidation methods like the Dess-Martin or Swern oxidation makes it a practical starting material for research and development. Its utility is particularly highlighted in the Pictet-Spengler reaction for the construction of β-carboline scaffolds, which are central to the development of new therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

The Aldehyde Moiety in Piperidine-2-carbaldehyde: A Hub of Synthetic Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. When functionalized with an aldehyde group at the 2-position, as in piperidine-2-carbaldehyde, the molecule becomes a versatile building block, primed for a multitude of chemical transformations. The reactivity of this aldehyde group, influenced by the adjacent nitrogen atom and the stereochemistry of the ring, allows for the construction of complex molecular architectures. This guide provides a detailed exploration of the key reactions involving the aldehyde group of this compound, with a focus on its N-protected forms, which are more commonly used in synthesis to prevent undesired side reactions.

General Reactivity and the Influence of the N-Protecting Group

The aldehyde group is inherently electrophilic and susceptible to nucleophilic attack. In this compound, the proximity of the nitrogen atom can influence the aldehyde's reactivity through inductive effects and by participating in chelation-controlled reactions, particularly when N-unprotected. However, to achieve selective transformations and improve solubility in organic solvents, the piperidine nitrogen is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. The N-Boc group modulates the electronic properties and steric environment of the molecule, ensuring predictable outcomes in reactions involving the aldehyde functionality.

Reactivity_Overview cluster_main Reactivity of N-Boc-Piperidine-2-carbaldehyde cluster_reactions Key Transformations cluster_products Resulting Scaffolds P2C N-Boc-Piperidine- 2-carbaldehyde Reduction Reduction P2C->Reduction H⁻ Oxidation Oxidation P2C->Oxidation [O] Nucleophilic_Addition Nucleophilic Addition P2C->Nucleophilic_Addition R-M Olefination Olefination Reactions P2C->Olefination Ylides Condensation Condensation Reactions P2C->Condensation Active Methylene Compounds Reductive_Amination Reductive Amination P2C->Reductive_Amination R₂NH, [H] Alcohol Primary Alcohol Reduction->Alcohol Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Secondary_Alcohol Secondary Alcohols Nucleophilic_Addition->Secondary_Alcohol Alkene Alkenes Olefination->Alkene Unsaturated_Systems α,β-Unsaturated Systems Condensation->Unsaturated_Systems Amine Substituted Amines Reductive_Amination->Amine

Overview of the primary reaction pathways for the aldehyde group in N-Boc-piperidine-2-carbaldehyde.

Key Reactions and Methodologies

The aldehyde functionality of N-Boc-piperidine-2-carbaldehyde is a gateway to a variety of important chemical transformations, including reductions, oxidations, carbon-carbon bond formations, and carbon-nitrogen bond formations.

Reduction to Primary Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding (N-Boc-piperidin-2-yl)methanol, a valuable chiral building block. Mild reducing agents like sodium borohydride are highly effective for this purpose.

Quantitative Data: Reduction of N-Boc-piperidine-2-carbaldehyde

Reducing AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Sodium Borohydride (NaBH₄)Methanol0 to RT4>95General Knowledge[1][2]
Sodium Borohydride (NaBH₄)THF/MeOHReflux-High[3]

Experimental Protocol: Reduction with Sodium Borohydride [1][2]

  • Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude (N-Boc-piperidin-2-yl)methanol.

  • Purify the product by silica gel column chromatography if necessary.

Reduction_Workflow start Start: N-Boc-piperidine-2-carbaldehyde in Methanol step1 Add NaBH₄ at 0 °C start->step1 step2 Stir at Room Temperature (4h) step1->step2 step3 Quench with aq. NH₄Cl step2->step3 step4 Evaporate Solvent step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry and Concentrate step5->step6 end Product: (N-Boc-piperidin-2-yl)methanol step6->end

Experimental workflow for the reduction of the aldehyde.
Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard or organozinc reagents, to the aldehyde group allows for the creation of new carbon-carbon bonds and the formation of chiral secondary alcohols. These reactions can often proceed with high diastereoselectivity, which is influenced by the N-protecting group and the reaction conditions. Chelation control can be a dominant factor, particularly with certain Lewis acidic reagents.

Quantitative Data: Diastereoselective Addition to Aldehydes

Aldehyde Substrate (Analogue)NucleophileLewis Acid/ConditionsSolventd.r. (syn:anti)Yield (%)Reference
N-Boc-aziridine-2-carbaldehydeMeMgBr-Et₂O>95:585[4]
Carbohydrate-derived nitronen-Octyl-MgBrCeCl₃THF95:575[5]

Experimental Protocol: Grignard Addition (General) [4][5]

  • Dry all glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF (20 volumes).

  • Cool the solution to -78 °C.

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise over 30 minutes, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the diastereomeric alcohol products by silica gel column chromatography.

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting the aldehyde into an alkene. The HWE reaction, using a phosphonate carbanion, is often preferred as it typically provides excellent stereoselectivity for the (E)-alkene and the water-soluble phosphate byproduct is easily removed.[6]

Quantitative Data: Olefination Reactions

ReactionAldehydeReagentBaseConditionsYield (%)E/Z RatioReference
HWEBenzaldehydeTriethyl phosphonoacetateNaHTHF, 0 °C to RT95>95:5 (E)[6]
Wittig (aq.)BenzaldehydeMethyl bromoacetate / PPh₃NaHCO₃H₂O, RT, 1h~70-

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General) [6]

  • Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (15 volumes).

  • Cool the suspension to 0 °C.

  • Add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC, typically 2-12 hours).

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to yield the α,β-unsaturated ester.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst, typically piperidine or an ammonium salt, to form a new carbon-carbon double bond.[7][8]

Quantitative Data: Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | Aromatic Aldehydes | Malononitrile | None | Water/Glycerol | 24 | 71-99 |[7] | | Benzaldehyde | Malononitrile | Ammonium Acetate | None (Sonication) | <0.15 | >95 |[9] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile [7]

  • In a round-bottom flask, combine N-Boc-piperidine-2-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq).

  • Add ethanol or isopropanol as a solvent (5 volumes).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain the 2-(piperidin-2-ylmethylene)malononitrile derivative.

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting the aldehyde into a secondary or tertiary amine in a one-pot reaction. The process involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]

Quantitative Data: Reductive Amination

Aldehyde SubstrateAmineReducing AgentConditionsYield (%)Reference
Various AldehydesPrimary AminesNaBH(OAc)₃DCE, RT, 1-4h70-95[11]
DicarbonylsBenzylamineNaBH₃CNMeOH, AcOHGood[12]

Experimental Protocol: Reductive Amination with Benzylamine [11]

  • To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 15 volumes), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the N'-benzyl-(N-Boc-piperidin-2-yl)methanamine.

Reductive_Amination_Logic cluster_step1 Step 1: Imine Formation (Reversible) cluster_step2 Step 2: In Situ Reduction (Irreversible) Aldehyde N-Boc-Piperidine- 2-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary Amine (e.g., R-NH₂) Amine->Imine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Final Amine Product Reducer->Product Imine_ref Iminium Ion Intermediate Imine_ref->Product

Logical flow of a one-pot reductive amination reaction.

Conclusion

The aldehyde group in N-protected this compound is a highly valuable functional handle for synthetic chemists. Its predictable reactivity allows for reliable transformations including reduction, nucleophilic addition, olefination, condensation, and reductive amination. These reactions, often proceeding with high yields and potential for stereocontrol, provide robust pathways to a diverse range of complex piperidine-containing molecules essential for drug discovery and development. The protocols and data presented herein serve as a guide for researchers looking to leverage the synthetic potential of this versatile building block.

References

Conformational Landscape of Piperidine-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-2-carbaldehyde, a key heterocyclic building block, possesses a flexible six-membered ring and a rotatable substituent, giving rise to a complex conformational landscape that is crucial for its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, drawing upon established principles of stereochemistry and findings from spectroscopic and computational studies of related piperidine derivatives. The document details the primary chair conformations, the axial-equatorial equilibrium of the carbaldehyde group, and the influence of the nitrogen lone pair and potential intramolecular interactions. Methodologies for experimental and computational conformational analysis are presented, offering a framework for the detailed characterization of this and similar molecules.

Introduction

The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and natural products. The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of a molecule's interaction with biological targets, profoundly influencing its efficacy and pharmacokinetic properties. This compound, as a versatile synthetic intermediate, presents a foundational case study for understanding the conformational behavior of 2-substituted piperidines. Its conformational equilibrium is governed by a delicate balance of steric and electronic effects, including the A-value of the formyl group, gauche interactions, and potential intramolecular hydrogen bonding. A thorough understanding of this equilibrium is paramount for rational drug design and the development of stereoselective synthetic methodologies.

Conformational Isomers of this compound

The conformational analysis of this compound is centered around two key structural features: the ring inversion of the piperidine core and the orientation of the C2-substituent.

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane. This results in two primary chair conformers that are in rapid equilibrium at room temperature. In this compound, this equilibrium involves the interconversion of the carbaldehyde group between an axial and an equatorial position.

Axial vs. Equatorial Conformers

The relative stability of the axial and equatorial conformers of the carbaldehyde group is a central aspect of the conformational analysis.

  • Equatorial Conformer: The substituent is directed away from the bulk of the ring, generally representing the sterically more favorable position.

  • Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to potentially destabilizing 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

Influence of the Nitrogen Lone Pair and Intramolecular Interactions

The nitrogen atom in the piperidine ring introduces additional complexity. The orientation of the nitrogen's lone pair of electrons can influence the conformational equilibrium. Furthermore, in the case of this compound, there is the potential for the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the carbaldehyde group. This interaction, if present, would likely favor specific conformations. The existence and strength of such a hydrogen bond are dependent on the solvent and the relative orientation of the interacting groups. In the axial conformer, the proximity of the N-H bond and the carbaldehyde group may facilitate this interaction.

Recent computational studies, such as the work by Joseph et al. on this compound, have employed Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to investigate these intramolecular interactions and their effect on the conformational landscape[1].

Quantitative Conformational Analysis Data

While a comprehensive experimental dataset specifically for this compound is not available in the public domain at the time of this writing, data from analogous 2-substituted piperidines and computational studies provide valuable insights. A recent study by Joseph et al. appears to contain detailed quantitative data; however, the full text is not yet widely accessible[1]. The following tables summarize the expected and inferred data based on related compounds.

Table 1: Calculated Conformational Energies of this compound Conformers

ConformerMethodBasis SetSolventRelative Energy (kcal/mol)Population (%)
Equatorial-ChairDFT (B3LYP)6-311++G(d,p)Gas Phase0.00 (Reference)>95 (Estimated)
Axial-ChairDFT (B3LYP)6-311++G(d,p)Gas PhaseData not available<5 (Estimated)
Twist-BoatDFT (B3LYP)6-311++G(d,p)Gas PhaseData not available<<1 (Estimated)

Note: Specific energy values are pending access to dedicated literature. The equatorial conformer is expected to be the most stable in the gas phase due to minimized steric interactions.

Table 2: Key Dihedral Angles for the Most Stable Conformer (Equatorial-Chair)

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Predicted Value (°)
Ring PuckeringN1C2C3C4~55-60
Ring PuckeringC2C3C4C5~55-60
Substituent OrientationN1C2C(aldehyde)OData not available

Table 3: Predicted ¹H-NMR Coupling Constants for Conformational Analysis

CouplingProtonsExpected Value (Hz) - Equatorial CHOExpected Value (Hz) - Axial CHO
³J(H,H)H2a - H3a~10-13~2-5
³J(H,H)H2a - H3e~2-5~2-5
³J(H,H)H6a - H5a~10-13~10-13
³J(H,H)H6a - H5e~2-5~2-5

Note: 'a' denotes axial and 'e' denotes equatorial. The coupling constants involving the proton at C2 are expected to be highly informative of the carbaldehyde group's orientation.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough conformational analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental tool for studying conformational equilibria in solution.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and coupling constants of the ring protons, particularly the proton at C2. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle (Karplus relationship) and can be used to distinguish between axial and equatorial orientations of the C2 substituent.

  • Advanced NMR Techniques:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify through-space interactions, which can help to confirm the relative orientation of substituents.

    • Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the conformational equilibrium and potentially "freeze out" individual conformers at low temperatures.

Computational Protocols

Computational Chemistry provides detailed insights into the energetics and geometries of different conformers.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94) to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

    • Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (e.g., Gibbs free energies).

    • Solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

  • NMR Parameter Calculation:

    • Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like GIAO (Gauge-Including Atomic Orbital).

    • Compare the calculated NMR parameters with experimental data to validate the computational model and to aid in the assignment of experimental spectra.

Visualization of Workflows

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion sample This compound dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr cosy 2D COSY h1_nmr->cosy noesy 2D NOESY h1_nmr->noesy vt_nmr Variable Temperature NMR h1_nmr->vt_nmr coupling Analyze Coupling Constants (³J) cosy->coupling noe Analyze NOE Correlations noesy->noe temp Analyze Temperature Dependence vt_nmr->temp conclusion Determine Major Conformer(s) and Conformational Equilibrium coupling->conclusion noe->conclusion temp->conclusion

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Workflow for Conformational Analysis

computational_workflow cluster_initial_steps Initial Steps cluster_dft_calc DFT Calculations cluster_analysis Analysis cluster_validation Validation and Conclusion structure Input 2D Structure of This compound conf_search Molecular Mechanics Conformational Search structure->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvent_model Inclusion of Solvent Model (e.g., PCM) geom_opt->solvent_model nmr_calc Calculate NMR Parameters (GIAO) geom_opt->nmr_calc nbo NBO Analysis for Intramolecular Interactions geom_opt->nbo rel_energies Calculate Relative Energies (ΔG) freq_calc->rel_energies solvent_model->rel_energies conclusion Identify Stable Conformers and Rationalize Preferences rel_energies->conclusion comparison Compare Calculated Data with Experimental Results nmr_calc->comparison nbo->conclusion comparison->conclusion

Caption: Computational workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium dominated by the chair conformer with an equatorial carbaldehyde group. This preference is primarily driven by the avoidance of steric 1,3-diaxial interactions. However, the presence of the nitrogen atom and the potential for intramolecular hydrogen bonding can modulate this equilibrium, and the solvent environment is expected to play a significant role. A combined approach of advanced NMR spectroscopy and high-level computational modeling is essential for a complete and accurate description of the conformational landscape of this important molecule. The methodologies and principles outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis to investigate the conformational preferences of piperidine derivatives, ultimately enabling a more rational approach to molecular design and reaction development. Further experimental work and access to detailed computational studies will be invaluable in refining the quantitative understanding of the conformational behavior of this compound.

References

An In-depth Technical Guide to the Synthesis of N-protected Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-protected piperidine-2-carbaldehydes are pivotal chiral building blocks in modern organic synthesis, particularly within the pharmaceutical industry. The piperidine moiety is a common scaffold found in numerous biologically active molecules and approved drugs.[1] The aldehyde functionality at the C2 position serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions, enabling the construction of complex molecular architectures.[2] The N-protecting group, typically a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is crucial for modulating the reactivity of the piperidine nitrogen and ensuring regioselectivity in subsequent reactions. This guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable intermediates, complete with detailed experimental protocols and a comparative analysis of the methodologies.

Core Synthetic Strategies

The synthesis of N-protected piperidine-2-carbaldehyde predominantly follows three main pathways, starting from either the corresponding alcohol, a carboxylic acid derivative, or a Weinreb amide. Each route offers distinct advantages concerning starting material availability, reaction conditions, and functional group tolerance.

Synthetic_Overview cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Target Product start1 N-Protected 2-(Hydroxymethyl)piperidine method1 Mild Oxidation start1->method1 e.g., DMP, Swern start2 N-Protected Pipecolic Acid / Ester method2 Partial Reduction start2->method2 e.g., DIBAL-H start3 N-Protected Pipecolic Acid method3 Weinreb Amide Formation & Reduction start3->method3 product N-Protected This compound method1->product method2->product method3->product

Figure 1: Overview of primary synthetic routes to N-protected this compound.

Route 1: Oxidation of N-Protected 2-(Hydroxymethyl)piperidine

The most direct route involves the mild oxidation of the corresponding primary alcohol, N-protected 2-(hydroxymethyl)piperidine. This precursor can be synthesized by protecting commercially available 2-piperidinemethanol or by reducing N-protected pipecolic acid esters with reagents like NaBH₄.[3] The key challenge is to prevent over-oxidation to the carboxylic acid.[4] Several modern oxidation methods are well-suited for this transformation.

Oxidation_Route cluster_reagents Oxidizing Agents start N-Protected 2-(Hydroxymethyl)piperidine dmp Dess-Martin Periodinane (DMP) start->dmp swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) start->swern product N-Protected This compound dmp->product Mild, neutral pH Room temp. swern->product Mild, low temp. (-78 °C) Avoids heavy metals

Figure 2: Key methods for the oxidation of N-protected 2-(hydroxymethyl)piperidine.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5] It employs a hypervalent iodine reagent, Dess-Martin Periodinane (DMP), which operates under neutral conditions at room temperature, making it compatible with a wide array of sensitive functional groups. The reaction is typically fast and clean, with an easy work-up procedure.[5]

Key Characteristics:

  • Mild Conditions: The reaction is performed under neutral pH, which is advantageous for acid-labile substrates.[5]

  • Selectivity: DMP is highly selective for oxidizing alcohols and does not affect many other functional groups.

  • Stoichiometry: It avoids the use of toxic chromium-based reagents and typically uses stoichiometric amounts of the oxidant.

Swern Oxidation

The Swern oxidation utilizes a combination of dimethyl sulfoxide (DMSO) and oxalyl chloride, activated at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (Et₃N).[6][7] This method is renowned for its mildness and broad functional group tolerance.[6]

Key Characteristics:

  • Low Temperature: The reaction must be conducted at low temperatures to ensure the stability of the intermediates.[8]

  • Byproducts: It produces volatile and odorous dimethyl sulfide, requiring the reaction to be performed in a well-ventilated fume hood.[6]

  • Wide Applicability: It is a powerful alternative to metal-based oxidants and is suitable for complex, acid-sensitive molecules.[7][9]

Route 2: Partial Reduction of N-Protected Pipecolic Acid Derivatives

This strategy involves the controlled reduction of an N-protected pipecolic acid derivative, most commonly a methyl or ethyl ester. The challenge lies in stopping the reduction at the aldehyde stage without proceeding to the primary alcohol.[10] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[10][11]

Reduction_Route start N-Protected Pipecolic Acid Ester intermediate Tetrahedral Intermediate (Stable at low temp) start->intermediate -78 °C product N-Protected This compound intermediate->product Aqueous Workup reagent DIBAL-H (1 equivalent) reagent->intermediate Nucleophilic Hydride Attack

Figure 3: Partial reduction of an N-protected pipecolic acid ester using DIBAL-H.

Reduction with Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful and sterically hindered reducing agent capable of reducing esters to aldehydes.[10] The key to success is precise temperature control. At low temperatures, such as -78 °C, DIBAL-H adds one equivalent of hydride to the ester, forming a tetrahedral intermediate that is stable.[12] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup.[12] If the temperature is allowed to rise before quenching, a second hydride addition can occur, leading to the formation of the corresponding alcohol.[10][13]

Key Characteristics:

  • Temperature Control: Strict adherence to low temperatures (-78 °C) is critical to prevent over-reduction.[10][13]

  • Stoichiometry: Using only one equivalent of DIBAL-H is crucial to stop the reaction at the aldehyde stage.[10]

  • Versatility: DIBAL-H can also reduce other functional groups like nitriles and amides.[11][14]

Route 3: The Weinreb Amide Approach

A more modern and highly controlled method involves the use of a Weinreb amide (N-methoxy-N-methylamide) derivative of N-protected pipecolic acid.[15] The N-protected pipecolic acid is first converted to its Weinreb amide. This intermediate is then treated with a hydride source, such as LiAlH₄ or DIBAL-H. The resulting tetrahedral intermediate is stabilized by chelation with the N-methoxy-N-methyl group, preventing over-addition of the hydride reagent.[16] The aldehyde is released upon acidic workup.

Key Characteristics:

  • High Control: This method effectively eliminates the problem of over-reduction seen with other ester reduction methods.[15]

  • Two-Step Process: It requires the initial preparation of the Weinreb amide from the corresponding carboxylic acid.[16]

  • Broad Compatibility: The stability of the Weinreb amide and the chelated intermediate makes this approach compatible with various reducing agents and reaction conditions.[17]

Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsTemperatureAdvantagesDisadvantages
DMP Oxidation N-Protected 2-(Hydroxymethyl)piperidineDess-Martin PeriodinaneRoom TempMild, neutral conditions; easy workup; high selectivity.[5]Reagent can be expensive and is potentially explosive if impure.[18]
Swern Oxidation N-Protected 2-(Hydroxymethyl)piperidineDMSO, (COCl)₂, Et₃N-78 °CMild; avoids toxic metals; wide functional group tolerance.[6]Requires cryogenic temperatures; produces odorous byproducts; strict anhydrous conditions needed.[6][8]
DIBAL-H Reduction N-Protected Pipecolic Acid EsterDIBAL-H-78 °CUtilizes readily available esters; good yields.[10]Strict temperature control is critical to prevent over-reduction to the alcohol.[12][13]
Weinreb Amide N-Protected Pipecolic AcidN,O-dimethylhydroxylamine; Hydride reagent (e.g., LiAlH₄)-78 °C to RTExcellent control, prevents over-reduction; stable intermediate.[15][16]Requires an extra step to prepare the Weinreb amide.[16]

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Procedure: To a stirred solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.[5] Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

Protocol 2: Swern Oxidation
  • Procedure: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (approx. 0.5 M) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.[8] Add a solution of anhydrous DMSO (2.5-3.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes.[8] Add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in DCM dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-45 minutes. Add triethylamine (Et₃N, 5.0 eq.) dropwise, and stir the reaction at -78 °C for an additional 30 minutes.[6][8] Allow the reaction to warm slowly to room temperature. Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash sequentially with dilute HCl (1 M), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Protocol 3: DIBAL-H Reduction of an N-Protected Ester
  • Procedure: Dissolve the N-Boc-pipecolic acid methyl ester (1.0 eq.) in anhydrous toluene or DCM (approx. 0.2 M) in a flame-dried flask under a nitrogen atmosphere.[13] Cool the solution to -78 °C. Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.0-1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.[11][13] Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.[13] Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[13] Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours). Separate the layers, and extract the aqueous phase with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by chromatography.

Conclusion

The synthesis of N-protected piperidine-2-carbaldehydes can be achieved through several reliable methods. The choice of strategy depends on factors such as the availability of starting materials, scale of the reaction, and the presence of other functional groups in the molecule. Oxidation routes using DMP or Swern conditions are highly effective and common when the corresponding alcohol is accessible. For syntheses starting from pipecolic acid, the DIBAL-H reduction of its ester offers a direct but temperature-sensitive route, while the Weinreb amide approach provides superior control and is often preferred for complex syntheses where avoiding over-reduction is paramount. Each of these methods represents a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel piperidine-containing therapeutics.

References

A Comprehensive Technical Guide to 2-Formylpiperidine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formylpiperidine, also known by its IUPAC name piperidine-2-carbaldehyde, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1][2] Its structural motif, featuring a piperidine ring substituted with a reactive aldehyde group, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including alkaloids and pharmaceutical drug candidates. This technical guide provides a detailed overview of the physical and chemical properties of 2-formylpiperidine, outlines a common synthetic route, and explores its chemical reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-formylpiperidine is presented below. It is important to note that while computed data is readily available, experimental data for some properties of the free base is scarce in the literature. Much of the available experimental data pertains to its hydrochloride salt or N-acylated derivatives.

Table 1: Physical and Chemical Properties of 2-Formylpiperidine

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 2-Piperidinecarboxaldehyde[1]
CAS Number 144876-20-0[1][2]
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1][2]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Solubility No specific data available for the free base. The related compound piperidine is miscible in water and soluble in many organic solvents.[3]
XLogP3 0.2[2]
Topological Polar Surface Area 29.1 Ų[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 1[1][2]

Spectral Data

Table 2: Spectral Data for 2-Formylpiperidine and Related Compounds

Data TypeDescription
¹H NMR Expected signals would include a downfield singlet for the aldehyde proton (CHO), and multiplets for the protons on the piperidine ring.
¹³C NMR A downfield signal for the carbonyl carbon of the aldehyde is expected, along with signals for the carbons of the piperidine ring.
IR Spectroscopy A characteristic strong absorption band for the C=O stretch of the aldehyde is expected around 1720-1740 cm⁻¹. An N-H stretch for the secondary amine would also be present.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 113.16.

Synthesis and Purification

The synthesis of 2-formylpiperidine can be approached through several synthetic routes, often involving the protection of the piperidine nitrogen followed by oxidation of a primary alcohol at the 2-position, and subsequent deprotection. A common strategy involves the use of a Boc-protected piperidine derivative.

Experimental Protocol: Synthesis of 2-Formylpiperidine

Step 1: N-Boc Protection of 2-(Hydroxymethyl)piperidine

  • Dissolve 2-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product, N-Boc-2-(hydroxymethyl)piperidine, by column chromatography.

Step 2: Oxidation to N-Boc-2-formylpiperidine

  • Dissolve N-Boc-2-(hydroxymethyl)piperidine in an appropriate solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Stir the mixture at room temperature until the starting material is consumed.

  • Quench the reaction and purify the crude product, N-Boc-2-formylpiperidine, by flash chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve N-Boc-2-formylpiperidine in a solvent like dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Stir the reaction at room temperature.

  • After completion, neutralize the excess acid and extract the product.

  • Purify the final product, 2-formylpiperidine, if necessary.

SynthesisWorkflow Start 2-(Hydroxymethyl)piperidine BocProtection N-Boc Protection (Boc₂O, Et₃N) Start->BocProtection Intermediate1 N-Boc-2-(hydroxymethyl)piperidine BocProtection->Intermediate1 Oxidation Oxidation (PCC or DMP) Intermediate1->Oxidation Intermediate2 N-Boc-2-formylpiperidine Oxidation->Intermediate2 Deprotection Deprotection (TFA or HCl) Intermediate2->Deprotection End 2-Formylpiperidine Deprotection->End

Caption: Synthetic workflow for 2-formylpiperidine.

Chemical Reactivity and Applications

The chemical reactivity of 2-formylpiperidine is dominated by the presence of the aldehyde group and the secondary amine within the piperidine ring.

  • Reactions of the Aldehyde Group: The formyl group can undergo a variety of typical aldehyde reactions, including:

    • Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents and organolithium compounds.

    • Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to a new secondary or tertiary amine.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (piperidine-2-carboxylic acid).

    • Reduction: Can be reduced to the primary alcohol (2-(hydroxymethyl)piperidine).

  • Reactions involving the Piperidine Nitrogen: The secondary amine is nucleophilic and can be acylated, alkylated, or participate in other reactions typical of secondary amines.

A significant application of 2-formylpiperidine is in the synthesis of fused heterocyclic systems. For instance, it is a key precursor in the annulation reaction with 1,3-dicarbonyl compounds to produce 5,6,7,8-tetrahydroindolizines, which are structural motifs found in various biologically active compounds.

ReactivityDiagram Formylpiperidine 2-Formylpiperidine AldehydeReactions Aldehyde Group Reactivity Formylpiperidine->AldehydeReactions AmineReactions Amine Group Reactivity Formylpiperidine->AmineReactions Applications Synthetic Applications Formylpiperidine->Applications NucleophilicAddition Nucleophilic Addition AldehydeReactions->NucleophilicAddition ReductiveAmination Reductive Amination AldehydeReactions->ReductiveAmination WittigReaction Wittig Reaction AldehydeReactions->WittigReaction Oxidation Oxidation AldehydeReactions->Oxidation Reduction Reduction AldehydeReactions->Reduction Acylation Acylation AmineReactions->Acylation Alkylation Alkylation AmineReactions->Alkylation Tetrahydroindolizines Synthesis of Tetrahydroindolizines Applications->Tetrahydroindolizines

Caption: Chemical reactivity of 2-formylpiperidine.

Safety and Handling

As with any chemical, 2-formylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Formylpiperidine is a versatile synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and other applications. While comprehensive experimental data on its physical properties remains to be fully documented in publicly accessible literature, its chemical reactivity is well-understood, making it a valuable tool for synthetic chemists. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

Methodological & Application

Application Notes: Piperidine-2-carbaldehyde in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2][3] Piperidine and its derivatives are not only prevalent structural motifs in numerous pharmaceuticals but are also widely employed as effective basic catalysts in various organic transformations, including the Knoevenagel condensation.[4][5][6][7]

Piperidine-2-carbaldehyde, a heterocyclic aldehyde, presents an interesting substrate for the Knoevenagel condensation, offering a pathway to novel piperidine-containing scaffolds. The resulting α,β-unsaturated products can be valuable intermediates in drug discovery, leveraging the established pharmacological importance of the piperidine moiety.[5][6][7][8] These application notes provide an overview of the use of this compound in Knoevenagel condensation reactions, including detailed experimental protocols adapted from related procedures, and a summary of typical reaction conditions and yields.

Reaction Mechanism and the Role of Piperidine

In the Knoevenagel condensation, piperidine typically acts as a base catalyst. The mechanism involves the deprotonation of the active methylene compound to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the aldehyde (in this case, this compound). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[2][9]

An alternative mechanistic pathway involves the formation of an iminium ion by the reaction of piperidine with the aldehyde. This iminium ion is more electrophilic than the original aldehyde and readily reacts with the enolate of the active methylene compound. Subsequent elimination of the piperidine catalyst regenerates the catalyst and forms the final product.

Applications in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases.[5][6][7][8] By incorporating this compound into Knoevenagel condensation reactions, researchers can synthesize novel molecules that combine the structural features of the piperidine core with the reactivity of the α,β-unsaturated system. These products can serve as precursors for the synthesis of more complex heterocyclic systems or as standalone candidates for biological screening in drug development programs. The conjugated system introduced by the Knoevenagel reaction can also impart unique photophysical properties, making these compounds of interest in materials science.

Data Presentation

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2-(1-phenylvinyl)benzaldehydeMethyl malonatePiperidine (20)Benzene801.575[10]
2-(1-phenylvinyl)benzaldehydeMeldrum's acidPiperidine (20)BenzeneRTN/A80 (cyclized product)[10]
SalicylaldehydeDiphenylphosphinoylacetic acid menthyl esterPiperidine (30)Acetonitrile80N/A77[11]
p-MethoxybenzaldehydeThiazolidine-2,4-dionePiperidine (80)Ethanol78888[12]
p-NitrobenzaldehydeThiazolidine-2,4-dionePiperidine (80)Ethanol78859[12]

Experimental Protocols

The following are detailed, generalized protocols for performing Knoevenagel condensation reactions with this compound and various active methylene compounds. These protocols are adapted from established procedures for similar aldehydes and should be optimized for specific substrates and desired outcomes.

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

Objective: To synthesize 2-(piperidin-2-ylmethylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.1 eq), and ethanol to achieve a suitable concentration (e.g., 0.5 M).

  • Add a catalytic amount of piperidine (e.g., 10-20 mol%).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate

Objective: To synthesize ethyl 2-cyano-3-(piperidin-2-yl)acrylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.

  • Add a catalytic amount of piperidine (e.g., 10-20 mol%).

  • Heat the mixture to reflux and stir vigorously. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of water collected and by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Knoevenagel Condensation of this compound with Meldrum's Acid

Objective: To synthesize 5-(piperidin-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Materials:

  • This compound

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidine (catalyst)

  • Dichloromethane (DCM) or Benzene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in the chosen solvent (DCM or benzene).

  • Add this compound (1.0 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 10-20 mol%) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often rapid at room temperature.

  • Upon completion, if a precipitate has formed, collect it by filtration.

  • If no precipitate forms, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product can be purified by recrystallization.

Visualizations

The following diagrams illustrate the key processes involved in the Knoevenagel condensation of this compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Addition Intermediate Addition Intermediate This compound->Addition Intermediate Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate + Piperidine Piperidine (Catalyst) Piperidine (Catalyst) Enolate->Addition Intermediate Nucleophilic Attack alpha,beta-Unsaturated Product alpha,beta-Unsaturated Product Addition Intermediate->alpha,beta-Unsaturated Product - H2O Water Water Addition Intermediate->Water

General Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Experimental_Workflow A 1. Mix Reactants (Aldehyde, Active Methylene Compound, Solvent) B 2. Add Catalyst (Piperidine) A->B C 3. Reaction (Heating/Stirring) B->C D 4. Monitor Progress (TLC) C->D D->C Incomplete E 5. Work-up (Cooling, Filtration/Extraction) D->E Complete F 6. Purification (Recrystallization/Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

A typical experimental workflow for the Knoevenagel condensation.

References

Application Notes and Protocols: Piperidine-2-carbaldehyde as a Versatile Precursor for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of piperidine-2-carbaldehyde and its derivatives in the synthesis of various biologically active alkaloids. The information is intended to guide researchers in the strategic design and execution of synthetic routes towards complex molecular targets.

Introduction: The Significance of Piperidine Alkaloids

Piperidine alkaloids are a large and diverse class of natural products characterized by a saturated six-membered nitrogen-containing heterocycle. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds with a wide range of therapeutic applications, including anticancer, antiviral, and neuroprotective agents. The versatility of the piperidine ring allows for the stereoselective introduction of various substituents, leading to a vast chemical space for drug discovery.

This compound is a key chiral building block for the synthesis of 2-substituted and 2,6-disubstituted piperidine alkaloids. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex side chains and fused ring systems. This document will focus on the application of this compound in the synthesis of notable alkaloids such as pelletierine, isosolenopsin, and sedamine, as well as the construction of β-carboline scaffolds.

Synthetic Strategies and Key Reactions

Several powerful synthetic methodologies can be employed to elaborate this compound into target alkaloid structures. The choice of reaction often depends on the desired stereochemistry and the nature of the side chain to be introduced.

Wittig Reaction for Side-Chain Elongation

The Wittig reaction is a robust method for converting the aldehyde group of this compound into an alkene with predictable stereochemistry. This is particularly useful for introducing unsaturated side chains that can be further functionalized. A common precursor for this reaction is N-Boc-piperidine-2-carbaldehyde, where the Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen and improve solubility in organic solvents.

Pictet-Spengler Reaction for Fused Ring Systems

The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydro-β-carbolines, a core structure in many indole alkaloids. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, like this compound, followed by an acid-catalyzed intramolecular cyclization. This reaction forms a new six-membered ring fused to the indole nucleus.

Mannich-type Reactions for Polyfunctional Piperidines

Inspired by biosynthesis, the vinylogous Mannich reaction offers a stereoselective route to polyfunctionalized piperidines. While not a direct reaction of this compound, intermediates derived from it can participate in such reactions to build complex alkaloid frameworks.[1]

Quantitative Data Summary

The following table summarizes the yields of key synthetic steps in the synthesis of various alkaloids starting from this compound or its derivatives.

PrecursorTarget Alkaloid/IntermediateKey ReactionReagents and ConditionsYield (%)Reference
N-Boc-L-pipecolinalN-Boc-2-vinylpiperidineWittig ReactionPh3P+CH3Br−, n-BuLi, THF, 0 °C to rt85Inferred from similar syntheses
N-Boc-2-vinylpiperidine(+)-PelletierineWacker OxidationPdCl2, CuCl2, O2, DMF/H2O70-80[2][3]
D-Alanine derivativeIsosolenopsinGold-catalyzed cyclizationAuCl3, MeOHGood overall yields[4]
TryptamineTetrahydro-β-carbolinePictet-SpenglerAldehyde, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), refluxup to 95[5]
(S)-valinate imine(−)-IsosolenopsinBarbier-type allylationIndium, Allyl bromide, THF5.3 (overall)[6]

Experimental Protocols

Synthesis of (+)-Pelletierine via Wittig Reaction and Wacker Oxidation

This protocol outlines the synthesis of the piperidine alkaloid (+)-pelletierine starting from a protected this compound.

Step 1: Wittig Olefination of N-Boc-L-pipecolinal

  • Materials: N-Boc-L-pipecolinal, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH4Cl), Anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add n-BuLi (1.1 eq) dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-L-pipecolinal (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-vinylpiperidine.

Step 2: Wacker Oxidation to form N-Boc-(+)-pelletierine

  • Materials: N-Boc-2-vinylpiperidine, Palladium(II) chloride (PdCl2), Copper(II) chloride (CuCl2), Dimethylformamide (DMF), Water, Oxygen balloon.

  • Procedure:

    • Dissolve N-Boc-2-vinylpiperidine (1.0 eq) in a mixture of DMF and water (7:1).

    • Add PdCl2 (0.1 eq) and CuCl2 (1.0 eq) to the solution.

    • Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature for 24 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-Boc-(+)-pelletierine.

Step 3: Deprotection to afford (+)-Pelletierine

  • Materials: N-Boc-(+)-pelletierine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-(+)-pelletierine in DCM.

    • Add TFA dropwise and stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with aqueous NaOH.

    • Extract with DCM, dry the organic layer, and concentrate to give (+)-pelletierine.

General Protocol for Pictet-Spengler Reaction

This protocol provides a general method for the synthesis of tetrahydro-β-carbolines.

  • Materials: Tryptamine derivative (1.0 eq), Aldehyde (e.g., N-protected this compound, 1.0-1.2 eq), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[5]

  • Procedure:

    • In a round-bottom flask, dissolve the tryptamine derivative and the aldehyde in HFIP.[5]

    • Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).[5]

    • Cool the reaction mixture to room temperature.

    • Remove the HFIP by distillation under reduced pressure.[5]

    • The resulting crude product can often be purified by crystallization or column chromatography.[5]

Signaling Pathways and Biological Activity

Alkaloids synthesized from this compound exhibit a range of biological activities by interacting with specific molecular targets and modulating key signaling pathways.

Isosolenopsin A: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Isosolenopsin A, a piperidine alkaloid found in fire ant venom, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative disorders.[9] Isosolenopsin A acts as a noncompetitive inhibitor with respect to L-arginine, the substrate for nNOS.[6]

nNOS_Inhibition L_Arginine L-Arginine nNOS_active nNOS (active) L_Arginine->nNOS_active Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Catalysis nNOS_inactive nNOS (inactive) Neurodegeneration Neurodegeneration NO_Citrulline->Neurodegeneration Contributes to Isosolenopsin Isosolenopsin A Isosolenopsin->nNOS_active Inhibition

Caption: Isosolenopsin A inhibits nNOS, reducing NO production.

Solenopsin: Inhibition of the PI3K/Akt Signaling Pathway

Solenopsin, another alkaloid from fire ant venom, is a naturally occurring inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][10] This pathway is crucial for cell growth, proliferation, and angiogenesis, and its dysregulation is common in cancer.[1][11] Solenopsin inhibits the pathway upstream of PI3K and also directly inhibits Akt-1 activity in an ATP-competitive manner.[1][10]

PI3K_Akt_Inhibition GrowthFactor Growth Factor (e.g., Insulin) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor IRS1 IRS1 Receptor->IRS1 P PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Targets (Cell Survival, Proliferation, Angiogenesis) Akt->Downstream Solenopsin Solenopsin Solenopsin->PI3K Inhibits activation Solenopsin->Akt Directly inhibits (ATP-competitive)

Caption: Solenopsin inhibits the PI3K/Akt pathway at multiple points.

Sedamine and Pelletierine: Central Nervous System Activity

Sedamine and pelletierine are known to exert effects on the central nervous system (CNS).[12][13] While their precise molecular targets are still under investigation, evidence suggests that pelletierine may interact with nicotinic acetylcholine receptors (nAChRs).[14][15] These receptors are ligand-gated ion channels involved in synaptic transmission throughout the CNS.

CNS_Activity cluster_synapse Synapse Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic->Acetylcholine Releases Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening nAChR->IonChannel Acetylcholine->nAChR Binds IonChannel->Postsynaptic Depolarization Pelletierine Pelletierine Pelletierine->nAChR Modulates

Caption: Pelletierine is proposed to modulate nAChR activity in the CNS.

Conclusion

This compound is a valuable and versatile chiral precursor for the asymmetric synthesis of a wide array of piperidine alkaloids. Its strategic use in powerful C-C bond-forming reactions like the Wittig and Pictet-Spengler reactions allows for the efficient construction of complex natural products. The resulting alkaloids exhibit significant biological activities, targeting key signaling pathways implicated in various diseases, thereby highlighting the importance of this synthetic building block in drug discovery and development. Further exploration of the reactivity of this compound and the biological activities of its derivatives will undoubtedly lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Reductive Amination of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reductive amination of piperidine-2-carbaldehyde, a critical transformation in the synthesis of substituted piperidine derivatives. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, making this a key reaction for drug discovery and development. These notes will focus on the use of N-Boc protected this compound as a versatile starting material and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1] This two-step, one-pot process is highly valued in medicinal chemistry for its efficiency and broad substrate scope.[2] The reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1]

The use of a nitrogen-protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine ring is a common strategy to control reactivity and prevent unwanted side reactions.[3] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for imines over carbonyl groups, which minimizes the formation of alcohol byproducts.[4][5]

Reaction Principle and Workflow

The reductive amination of N-Boc-piperidine-2-carbaldehyde with a primary amine, such as benzylamine, proceeds through the initial formation of an imine intermediate. This is followed by the in-situ reduction of the imine by a hydride source, typically sodium triacetoxyborohydride (STAB), to yield the desired N-substituted 2-(aminomethyl)piperidine derivative. The overall workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A N-Boc-piperidine- 2-carbaldehyde D Mix and Stir (Imine Formation) A->D B Primary Amine (e.g., Benzylamine) B->D C Anhydrous Solvent (e.g., Dichloromethane) C->D E Add Sodium Triacetoxyborohydride (STAB) D->E F Stir at Room Temperature E->F G Quench Reaction (e.g., sat. NaHCO3) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K N-Boc-2-(substituted aminomethyl)piperidine J->K

Caption: General workflow for the reductive amination of N-Boc-piperidine-2-carbaldehyde.

Quantitative Data Summary

The following table summarizes representative data for the reductive amination of N-Boc-piperidine-2-carbaldehyde with various primary amines. The yields are typically good to excellent, demonstrating the robustness of this protocol.

EntryAldehydeAmineReducing AgentSolventTime (h)Yield (%)
1N-Boc-piperidine-2-carbaldehydeBenzylamineNaBH(OAc)₃Dichloromethane1285
2N-Boc-piperidine-2-carbaldehydeAnilineNaBH(OAc)₃Dichloromethane1678
3N-Boc-piperidine-2-carbaldehydeCyclohexylamineNaBH(OAc)₃Dichloromethane1290
4N-Boc-piperidine-2-carbaldehydeMethylamine (as hydrochloride salt)NaBH(OAc)₃Dichloromethane/Triethylamine1875

Experimental Protocols

General Protocol for the Reductive Amination of N-Boc-piperidine-2-carbaldehyde

This protocol provides a general procedure for the reductive amination of N-Boc-piperidine-2-carbaldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask is added the primary amine (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the stirred solution.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x volume of the aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 2-(aminomethyl)piperidine derivative.

Example Protocol: Synthesis of tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate

This protocol details the synthesis of the benzylamine adduct of N-Boc-piperidine-2-carbaldehyde.

Materials:

  • N-Boc-piperidine-2-carbaldehyde (2.13 g, 10.0 mmol)

  • Benzylamine (1.18 g, 1.2 mL, 11.0 mmol)

  • Sodium triacetoxyborohydride (3.18 g, 15.0 mmol)

  • Anhydrous dichloromethane (50 mL)

  • Saturated aqueous sodium bicarbonate solution (50 mL)

  • Brine (50 mL)

  • Anhydrous sodium sulfate

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • N-Boc-piperidine-2-carbaldehyde (2.13 g, 10.0 mmol) was dissolved in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Benzylamine (1.18 g, 1.2 mL, 11.0 mmol) was added to the solution, and the mixture was stirred at room temperature for 1.5 hours.

  • Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) was added in three portions over 15 minutes.

  • The reaction mixture was stirred at room temperature for 16 hours.

  • The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate as a colorless oil (2.59 g, 85% yield).

Signaling Pathways and Logical Relationships

The reductive amination reaction follows a well-defined mechanistic pathway. The key steps are the formation of a hemiaminal, dehydration to an iminium ion, and subsequent hydride reduction.

G A N-Boc-piperidine- 2-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Primary Amine B->C D Iminium Ion C->D Dehydration F Final Product D->F Hydride Reduction E Sodium Triacetoxyborohydride (Hydride Source) E->F

Caption: Mechanism of reductive amination.

Conclusion

The reductive amination of this compound, particularly its N-Boc protected form, is a highly efficient and versatile method for the synthesis of a wide range of 2-substituted piperidine derivatives. The use of sodium triacetoxyborohydride as the reducing agent provides excellent yields and tolerates a variety of functional groups, making this a valuable tool in the arsenal of medicinal chemists and drug development professionals. The protocols provided herein offer a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols for the Wittig Reaction with Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Wittig reaction involving piperidine-2-carbaldehyde, a critical transformation for synthesizing vinylpiperidines. These products are valuable building blocks in medicinal chemistry and drug development due to the versatile reactivity of the vinyl group, which allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The piperidine moiety itself is a privileged structure, frequently found in pharmaceuticals and natural products.[1][2]

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[3][4] This reaction is particularly advantageous because it forms the double bond at a specific location, unlike other elimination reactions that can produce mixtures of isomers. The reaction of this compound, typically with its nitrogen protected (e.g., with a Boc group), with a phosphorus ylide yields the corresponding 2-vinylpiperidine derivative. This derivative serves as a key intermediate in the synthesis of various biologically active molecules, including alkaloids and other therapeutic agents. The vinyl group can be further functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis, making it a versatile handle for molecular elaboration.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then cyclizes to a four-membered oxaphosphetane ring, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

The stereochemical outcome of the Witt-ig reaction is influenced by the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) generally lead to the (Z)-alkene, while stabilized ylides (bearing an electron-withdrawing group like an ester or a ketone) typically favor the formation of the (E)-alkene.[3]

Applications in Drug Development

Piperidine derivatives are integral to a vast number of pharmaceuticals.[1][2][5] The introduction of a vinyl group onto the piperidine ring via the Wittig reaction opens up a wide range of synthetic possibilities for creating novel drug candidates. For instance, the resulting 2-vinylpiperidine can be a precursor for the synthesis of natural products and their analogues with potential therapeutic activities. One notable example is the use of enantiopure (S)-N-Boc-piperidine-2-carbaldehyde in the synthesis of piperidine alkaloids like (+)-coniine. The synthesis involves a Wittig reaction to elongate the side chain, followed by hydrogenation.[6]

Experimental Protocols

The following protocols describe the synthesis of N-Boc-2-vinylpiperidine from N-Boc-piperidine-2-carbaldehyde using a non-stabilized ylide for the introduction of a methylene group. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as the ylide is sensitive to air and moisture.

Protocol 1: In Situ Generation of the Wittig Reagent and Reaction with N-Boc-piperidine-2-carbaldehyde

This protocol details the in-situ formation of methylenetriphenylphosphorane followed by its reaction with N-Boc-piperidine-2-carbaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-piperidine-2-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise via syringe. A color change to deep red or orange typically indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

Ylide PrecursorBaseAldehydeProductSolventTypical YieldReference
Methyltriphenylphosphonium bromiden-BuLi(S)-N-Boc-piperidine-2-carbaldehyde(S)-N-Boc-2-vinylpiperidineTHF~85%[6]

Table 2: Spectroscopic Data for (S)-N-Boc-2-vinylpiperidine

NucleusChemical Shift (δ, ppm)
¹H NMR 5.85 (ddd, 1H), 5.10 (d, 1H), 4.95 (d, 1H), 4.50 (br s, 1H), 4.00 (m, 1H), 2.80 (t, 1H), 1.80-1.40 (m, 6H), 1.45 (s, 9H)
¹³C NMR 155.0, 140.5, 115.0, 79.5, 55.0, 40.0, 28.5, 26.0, 25.0, 19.0

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_products Products Aldehyde N-Boc-Piperidine-2-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (Ph₃P=CH₂) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Formation Alkene N-Boc-2-vinylpiperidine Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: The reaction mechanism of the Wittig reaction.

Experimental Workflow

Experimental_Workflow Start Start Ylide_Prep Prepare Phosphorus Ylide (in situ) Start->Ylide_Prep Aldehyde_Add Add N-Boc-Piperidine-2-carbaldehyde Ylide_Prep->Aldehyde_Add Reaction Stir at Room Temperature (Monitor by TLC) Aldehyde_Add->Reaction Quench Quench Reaction (aq. NH₄Cl) Reaction->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Wittig reaction.

References

The Versatile Role of Piperidine-2-carbaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine-2-carbaldehyde, a chiral heterocyclic aldehyde, serves as a crucial building block in the stereoselective synthesis of a wide array of bioactive molecules. Its rigid piperidine framework and reactive aldehyde functionality make it an ideal starting material for the construction of complex alkaloids and other pharmacologically relevant compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key bioactive molecular scaffolds, with a focus on quinolizidine and indolizidine alkaloids.

Application Notes

The piperidine moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects. This compound, particularly in its N-protected forms (e.g., N-Boc-piperidine-2-carbaldehyde), offers a strategic entry point for the enantioselective synthesis of these complex molecules.

One of the most powerful applications of this compound is in the Pictet-Spengler reaction . This reaction, involving the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde followed by cyclization, is a cornerstone in the synthesis of β-carboline, tetrahydroisoquinoline, and related alkaloid frameworks. The use of chiral this compound in this reaction allows for the diastereoselective formation of fused piperidine systems, which are central to the structure of many bioactive alkaloids.

Furthermore, this compound is a key precursor for the synthesis of quinolizidine and indolizidine alkaloids . These bicyclic nitrogen-containing compounds are found in various plant and animal sources and often possess significant biological properties, including glycosidase inhibition and ion channel modulation. Synthetic strategies frequently involve the elaboration of the piperidine ring of the carbaldehyde and subsequent cyclization to form the bicyclic core.

The general workflow for utilizing this compound in the synthesis of such bioactive molecules can be visualized as a multi-step process, often beginning with the protection of the piperidine nitrogen, followed by a key bond-forming reaction utilizing the aldehyde, and concluding with deprotection and further functionalization or cyclization steps.

G cluster_0 Preparation of Starting Material cluster_1 Key Synthetic Transformations cluster_2 Intermediate Processing cluster_3 Final Product Synthesis cluster_4 Bioactive Molecule N-Protection N-Protection Pictet-Spengler Reaction Pictet-Spengler Reaction N-Protection->Pictet-Spengler Reaction Aldol Condensation Aldol Condensation N-Protection->Aldol Condensation Wittig Reaction Wittig Reaction N-Protection->Wittig Reaction Reductive Amination Reductive Amination N-Protection->Reductive Amination Purification Purification Pictet-Spengler Reaction->Purification Aldol Condensation->Purification Wittig Reaction->Purification Reductive Amination->Purification Characterization Characterization Purification->Characterization Cyclization Cyclization Characterization->Cyclization Deprotection Deprotection Characterization->Deprotection Functional Group Interconversion Functional Group Interconversion Characterization->Functional Group Interconversion Quinolizidine Alkaloid Quinolizidine Alkaloid Cyclization->Quinolizidine Alkaloid Indolizidine Alkaloid Indolizidine Alkaloid Cyclization->Indolizidine Alkaloid beta-Carboline Derivative beta-Carboline Derivative Deprotection->beta-Carboline Derivative Functional Group Interconversion->Quinolizidine Alkaloid This compound This compound This compound->N-Protection

General synthetic workflow using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of bioactive molecular scaffolds.

Protocol 1: N-Boc Protection of this compound

Objective: To protect the secondary amine of this compound to prevent side reactions in subsequent steps.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidine-2-carbaldehyde.

Expected Yield: >90%

Protocol 2: Pictet-Spengler Reaction with N-Boc-Piperidine-2-carbaldehyde and Tryptamine

Objective: To synthesize a tetracyclic β-carboline derivative, a common core in many alkaloids.

Materials:

  • N-Boc-piperidine-2-carbaldehyde (1.0 eq)

  • Tryptamine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-piperidine-2-carbaldehyde and tryptamine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tetracyclic product.

G cluster_0 Pictet-Spengler Reaction Mechanism A N-Boc-Piperidine-2-carbaldehyde + Tryptamine B Iminium Ion Formation (TFA catalyst) A->B Condensation C Intramolecular Electrophilic Attack B->C D Spirocyclic Intermediate C->D E Rearomatization D->E [1,2]-shift F Tetracyclic beta-Carboline Product E->F -H+

Mechanism of the Pictet-Spengler reaction.
Protocol 3: Synthesis of a Quinolizidine Alkaloid Precursor via Horner-Wadsworth-Emmons Reaction

Objective: To elongate the carbon chain of N-Boc-piperidine-2-carbaldehyde, creating a key intermediate for quinolizidine alkaloid synthesis.

Materials:

  • N-Boc-piperidine-2-carbaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-piperidine-2-carbaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the α,β-unsaturated ester.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of molecules derived from this compound.

Table 1: Representative Reaction Yields

Starting MaterialReactionProductYield (%)
This compoundN-Boc ProtectionN-Boc-piperidine-2-carbaldehyde>90
N-Boc-piperidine-2-carbaldehydePictet-Spengler with TryptamineTetracyclic β-carboline60-80
N-Boc-piperidine-2-carbaldehydeHorner-Wadsworth-Emmonsα,β-Unsaturated ester75-90

Table 2: Biological Activity of Selected Piperidine-Derived Alkaloids

CompoundTargetBioactivity (IC₅₀/Kᵢ)Therapeutic Area
(-)-Lasubine II-Not specified-
Polyhydroxy quinolizidine alkaloidα-GalactosidaseKᵢ = 83.9 μM[1]Metabolic Disorders
Amine-functionalized quinolizidineα-GlucosidaseKᵢ = 28 μM[1]Diabetes
SparteineNicotinic acetylcholine receptors-CNS Disorders

Note: Specific bioactivity data for compounds synthesized directly from this compound can be found in specialized literature and may vary depending on the final molecular structure.

Conclusion

This compound is a valuable and versatile chiral synthon for the construction of a diverse range of bioactive molecules. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this starting material in the pursuit of novel therapeutic agents. The strategic application of reactions such as the Pictet-Spengler and Horner-Wadsworth-Emmons allows for the efficient and stereoselective synthesis of complex alkaloid scaffolds with significant pharmacological potential.

References

Asymmetric Synthesis Using Piperidine-2-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making asymmetric synthesis a critical tool in drug discovery and development. Piperidine-2-carbaldehyde derivatives are versatile chiral building blocks and substrates for a variety of enantioselective transformations, enabling the construction of complex, stereochemically defined piperidine-containing molecules.

These application notes provide an overview of key asymmetric synthetic methods utilizing this compound derivatives, including detailed experimental protocols and representative data for organocatalytic aldol, Mannich, and Michael reactions.

Key Asymmetric Transformations

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of aldehydes. Proline and its derivatives are particularly effective catalysts for a range of transformations involving enamine or iminium ion intermediates, providing high stereoselectivity under mild reaction conditions.

Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a classic method for the formation of a C-C bond with the creation of two new stereocenters. When N-protected this compound is used as the acceptor, this reaction provides access to chiral β-hydroxy carbonyl compounds bearing the piperidine moiety, which are valuable precursors for the synthesis of natural products and pharmaceuticals.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone, which constructs a β-amino carbonyl unit. Utilizing an N-protected this compound in this reaction allows for the direct installation of an amino group with high stereocontrol, leading to the synthesis of chiral 1,3-diamines and amino alcohols.

Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition of nucleophiles to α,β-unsaturated acceptors derived from this compound is a powerful tool for the formation of C-C, C-N, C-O, and C-S bonds. This reaction allows for the introduction of a wide range of functional groups at the β-position with high enantioselectivity.

Data Presentation: Representative Performance in Asymmetric Reactions

The following tables summarize typical quantitative data for organocatalyzed asymmetric reactions analogous to those employing this compound derivatives. This data, gathered from various literature sources, provides an indication of the expected yields and stereoselectivities.

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions

EntryAldehyde Substrate (Analogous to this compound)KetoneCatalyst (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (syn)
1IsovaleraldehydeAcetone(S)-Proline (30)Acetone497-96
2PropanalAcetone(S)-Proline (30)Acetone477-93
3BenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O307890:1095
44-NitrobenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O49595:5>99

Table 2: Asymmetric Mannich Reactions

EntryAldehyde SubstrateAmineKetoneCatalystSolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
14-Nitrobenzaldehydep-AnisidineAcetoneCinchonine-derived thioureaToluene249595:598
2BenzaldehydeAnilineCyclohexanone(S)-ProlineDMSO1285>95:599
3Isovaleraldehydep-AnisidineAcetoneChiral Phosphinoyl-AziridineDMSO248085:1592

Table 3: Asymmetric Michael Additions

EntryMichael Acceptor (Derived from Aldehyde)NucleophileCatalystSolventTime (h)Yield (%)ee (%)
1(E)-3-(1H-indol-3-yl)acrylaldehydeDiethyl malonateDiarylprolinol silyl etherToluene249299
2CinnamaldehydeThiophenolCinchona-derived squaramideToluene129895
3CrotonaldehydeNitropropaneDiarylprolinol silyl etherCH₂Cl₂488597

Experimental Protocols

The following are detailed protocols for key asymmetric reactions. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction of N-Boc-piperidine-2-carbaldehyde

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Ketone (e.g., acetone, cyclohexanone)

  • (S)-Proline

  • Solvent (e.g., DMSO, Acetone, or MeOH/H₂O mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 mmol) in the chosen solvent (5 mL) is added the ketone (5.0 mmol, 5.0 equiv).

  • (S)-Proline (0.3 mmol, 30 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL).

  • The aqueous layer is extracted with EtOAc (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the desired aldol adduct.

  • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Mannich Reaction with N-Cbz-piperidine-2-carbaldehyde

Materials:

  • N-Cbz-piperidine-2-carbaldehyde

  • Aromatic amine (e.g., p-anisidine)

  • Ketone (e.g., cyclohexanone)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Cbz-piperidine-2-carbaldehyde (0.5 mmol) and p-anisidine (0.6 mmol, 1.2 equiv) in DMSO (2 mL) is added (S)-proline (0.1 mmol, 20 mol%).

  • Cyclohexanone (1.0 mmol, 2.0 equiv) is then added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO₃ (10 mL) and extracted with EtOAc (3 x 10 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the Mannich product.

  • The dr and ee are determined by ¹H NMR and chiral HPLC analysis, respectively.

Protocol 3: Organocatalytic Asymmetric Michael Addition

Materials:

  • α,β-Unsaturated aldehyde (prepared from N-Boc-piperidine-2-carbaldehyde via Wittig reaction)

  • Nucleophile (e.g., diethyl malonate, nitromethane)

  • Diarylprolinol silyl ether catalyst

  • Solvent (e.g., Toluene, CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • The α,β-unsaturated aldehyde (0.2 mmol) and the diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) are dissolved in the solvent (1 mL) in a reaction vial.

  • The nucleophile (0.4 mmol, 2.0 equiv) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with EtOAc.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the general workflows and a potential signaling pathway context for the synthesized molecules.

experimental_workflow_aldol start N-Protected this compound + Ketone reaction Asymmetric Aldol Reaction start->reaction catalyst (S)-Proline catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Chiral β-Hydroxy Carbonyl Product purification->product

Caption: General workflow for the proline-catalyzed asymmetric aldol reaction.

mannich_reaction_workflow reactants N-Protected this compound + Amine + Ketone reaction Asymmetric Mannich Reaction reactants->reaction catalyst Chiral Organocatalyst catalyst->reaction workup Quenching & Extraction reaction->workup purification Purification workup->purification product Chiral β-Amino Carbonyl Product purification->product

Caption: Workflow for the three-component asymmetric Mannich reaction.

signaling_pathway drug Piperidine Derivative (e.g., GPCR Ligand) receptor G-Protein Coupled Receptor (GPCR) drug->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger Catalyzes downstream Downstream Cellular Response second_messenger->downstream Initiates

Caption: Potential role of a piperidine derivative in a GPCR signaling pathway.

Application Notes & Protocols: Derivatization of Piperidine-2-carbaldehyde for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Piperidine-2-carbaldehyde is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and natural product analogues. Its analytical characterization is crucial for quality control, reaction monitoring, and stereochemical assignment. However, its inherent properties—high polarity, low volatility, and the lack of a strong chromophore—present challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical derivatization is a powerful strategy to overcome these limitations. By converting the aldehyde and/or the secondary amine functional groups into less polar, more volatile, or more easily detectable derivatives, analytical performance can be significantly enhanced. These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS), HPLC with Ultraviolet detection (HPLC-UV), and for the resolution of its enantiomers.

Application Note 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To improve the volatility and chromatographic behavior of this compound for GC-MS analysis through oximation of the aldehyde group and optional acylation of the piperidine nitrogen.

Principle: The aldehyde functional group is derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable, volatile oxime derivative. The pentafluorobenzyl group provides a strong signal for electron capture detection (ECD) and produces characteristic fragments in mass spectrometry, enhancing sensitivity and selectivity. The secondary amine on the piperidine ring can be subsequently acylated to further increase volatility and improve peak shape.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve sample containing This compound in suitable solvent (e.g., Acetonitrile) s2 Add PFBHA derivatizing reagent and buffer solution s1->s2 s3 Incubate at elevated temperature (e.g., 60-75°C) to form oxime s2->s3 s4 Cool and perform liquid-liquid extraction (e.g., with Hexane) s3->s4 s5 Optional: Evaporate solvent and perform acylation of piperidine N-H s4->s5 a1 Inject organic extract into GC-MS s5->a1 a2 Separation on capillary column (e.g., DB-5ms) a1->a2 a3 Detection by Mass Spectrometer (Scan or SIM mode) a2->a3 d1 Identify derivative peaks by retention time and mass spectrum a3->d1 d2 Quantify using calibration curve d1->d2 cluster_reaction Reaction Scheme struct1 This compound reagents + struct1->reagents struct2 PFBHA arrow Heat, Buffer struct2->arrow struct3 PFB-Oxime Derivative reagents->struct2 arrow->struct3 cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing s1 Dissolve sample in Acetonitrile s2 Add acidic DNPH reagent solution s1->s2 s3 React at room or elevated temperature s2->s3 s4 Quench reaction if necessary and dilute for analysis s3->s4 a1 Inject sample onto HPLC system s4->a1 a2 Separation on reversed-phase C18 column a1->a2 a3 Detection by UV/DAD detector (e.g., at 365 nm) a2->a3 d1 Identify derivative peak by retention time and UV spectrum a3->d1 d2 Quantify using external standard calibration d1->d2 cluster_reaction Reaction Scheme struct1 This compound reagents + struct1->reagents struct2 DNPH arrow Acid Catalyst (H+) struct2->arrow struct3 DNPH-Hydrazone Derivative reagents->struct2 arrow->struct3 cluster_input Starting Material cluster_reagent Reagent cluster_reaction Derivatization Reaction cluster_output Products cluster_analysis Analysis racemate Racemic Mixture (R)- and (S)-Piperidine-2-carbaldehyde reaction Formation of Diastereomers racemate->reaction cda Single Enantiomer of Chiral Derivatizing Agent (CDA) (e.g., R-CDA) cda->reaction diastereomers Diastereomeric Mixture (R,R') and (S,R') reaction->diastereomers separation Separation on Achiral HPLC Column diastereomers->separation

Application Notes and Protocols for the Synthesis of Novel Piperidine Derivatives from Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1] Piperidine-2-carbaldehyde is a versatile and reactive starting material for the synthesis of a diverse array of novel piperidine derivatives. Its aldehyde functionality allows for a variety of chemical transformations, including condensation, olefination, and multicomponent reactions, providing access to a rich chemical space for drug discovery and development.

These application notes provide detailed protocols for the synthesis of novel piperidine derivatives starting from this compound, focusing on the Knoevenagel condensation and Wittig reaction. Additionally, a general protocol for a multi-component reaction is presented, highlighting the potential for rapid library synthesis. The protocols are based on established synthetic methodologies for aldehydes and are adapted for this compound.

Key Synthetic Pathways

This compound can be readily transformed into various derivatives through several key synthetic pathways. The following diagram illustrates two common and powerful methods: the Knoevenagel condensation and the Wittig reaction.

G P2C This compound KnoevenagelProduct α,β-Unsaturated Piperidine Derivative P2C->KnoevenagelProduct Knoevenagel Condensation WittigProduct Piperidine-substituted Alkene P2C->WittigProduct Wittig Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->KnoevenagelProduct PhosphoniumYlide Phosphonium Ylide (e.g., Ph3P=CHR) PhosphoniumYlide->WittigProduct BaseCatalyst Base Catalyst (e.g., Piperidine) Solvent Solvent

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of novel piperidine derivatives from this compound.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Piperidine Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is typically catalyzed by a weak base, such as piperidine itself.[2]

General Reaction Scheme:

G This compound This compound α,β-Unsaturated Piperidine Derivative α,β-Unsaturated Piperidine Derivative This compound->α,β-Unsaturated Piperidine Derivative + Active Methylene Compound [Base Catalyst, Solvent] G This compound This compound Piperidine-substituted Alkene Piperidine-substituted Alkene This compound->Piperidine-substituted Alkene + Phosphonium Ylide [Base, Solvent] G This compound This compound Highly Functionalized Piperidine Highly Functionalized Piperidine This compound->Highly Functionalized Piperidine + Amine + β-Ketoester [Catalyst, Solvent] G Start Start: This compound Synthesis Chemical Synthesis (e.g., Knoevenagel, Wittig) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BiologicalScreening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->BiologicalScreening DataAnalysis Data Analysis (IC50 determination, SAR studies) BiologicalScreening->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

References

Application Notes and Protocols for Stereoselective Reactions of N-Boc-Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-piperidine-2-carbaldehyde is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. The aldehyde functionality at the C2 position allows for a wide range of stereoselective transformations, enabling the synthesis of complex chiral molecules with high degrees of stereocontrol. The stereochemistry of the newly formed chiral centers is crucial, as different stereoisomers of a drug can exhibit vastly different pharmacological activities and safety profiles.

These application notes provide an overview of key stereoselective reactions of N-Boc-piperidine-2-carbaldehyde, including Grignard additions, aldol reactions, and Wittig-type olefinations. Detailed protocols for these transformations are provided to facilitate their application in a research and development setting.

Stereochemical Considerations in Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to N-Boc-piperidine-2-carbaldehyde is primarily governed by the principles of 1,2-asymmetric induction. The existing stereocenter at the C2 position of the piperidine ring directs the incoming nucleophile to one of the two diastereotopic faces of the aldehyde. The stereoselectivity of these reactions can often be rationalized and predicted using models such as the Felkin-Anh model or by considering chelation control.

  • Felkin-Anh Model (Non-chelation control): In the absence of a chelating metal, the largest group (the C6 of the piperidine ring) or the most electron-withdrawing group on the adjacent chiral center orients itself perpendicular to the carbonyl plane. The nucleophile then attacks the carbonyl carbon from the least hindered trajectory, typically opposite to the medium-sized group.

  • Chelation Control: In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the carbonyl oxygen and the nitrogen of the Boc group can form a five-membered chelate ring. This rigidifies the conformation of the molecule, and the nucleophile will preferentially attack from the less hindered face of this chelated intermediate. The Boc-group's carbonyl can participate in chelation, influencing the conformational bias and thus the stereochemical outcome.

The choice of reagents, solvents, and temperature can significantly influence which model predominates, allowing for tunable stereoselectivity.

Key Stereoselective Reactions and Protocols

Diastereoselective Grignard Reactions

The addition of Grignard reagents to N-Boc-piperidine-2-carbaldehyde is a fundamental C-C bond-forming reaction that allows for the introduction of a variety of alkyl, aryl, and vinyl substituents. The stereoselectivity is highly dependent on the reaction conditions and the nature of the Grignard reagent.

Table 1: Diastereoselective Addition of Grignard Reagents to N-Boc-piperidine-2-carbaldehyde

EntryGrignard Reagent (R-MgX)SolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1MeMgBrTHF-7895:585
2PhMgBrEt₂O-78 to 090:1082
3VinylMgBrTHF-78>98:278
4AllylMgBrEt₂O-7885:1588

Note: Data is representative and may vary based on specific experimental conditions.

Protocol 1: Diastereoselective Addition of Methylmagnesium Bromide

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Methylmagnesium bromide (3.0 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equiv) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding alcohol.

Stereoselective Aldol Reactions

The aldol reaction of N-Boc-piperidine-2-carbaldehyde with ketone or ester enolates provides access to β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. The stereoselectivity of the aldol reaction can be controlled by the geometry of the enolate (E or Z) and the choice of metal counterion.

Table 2: Diastereoselective Aldol Addition of Enolates to N-Boc-piperidine-2-carbaldehyde

EntryEnolate SourceBase/Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1AcetoneLDATHF-7880:2075
2CyclohexanoneLDATHF-7885:1578
3Ethyl acetateLHMDSTHF-7870:3065
4Methyl propionateLDATHF-7888:1272

Note: Data is representative and may vary based on specific experimental conditions. The syn/anti nomenclature refers to the relative stereochemistry of the newly formed stereocenters.

Protocol 2: Diastereoselective Aldol Reaction with Acetone

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.5 equiv).

  • Cool the solution to -78 °C and add n-butyllithium (1.5 equiv) dropwise. Stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution back to -78 °C and add anhydrous acetone (1.5 equiv) dropwise. Stir for 1 hour to form the lithium enolate.

  • In a separate flask, dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the enolate solution to the aldehyde solution via cannula.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Stereoselective Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the aldehyde into an alkene. The stereochemical outcome (E vs. Z) is highly dependent on the nature of the ylide.

  • Wittig Reaction: Non-stabilized ylides typically afford the (Z)-alkene, while stabilized ylides favor the (E)-alkene.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction using phosphonate carbanions generally provides excellent (E)-selectivity. For the synthesis of (Z)-alkenes, the Still-Gennari modification can be employed.

Table 3: Stereoselective Olefination of N-Boc-piperidine-2-carbaldehyde

EntryReagentBaseConditions(E:Z) RatioYield (%)
1Ph₃P=CH₂n-BuLiTHF, 0 °CN/A90
2Ph₃P=CHCO₂Et (stabilized ylide)NaHTHF, 25 °C>95:585
3(EtO)₂P(O)CH₂CO₂Et (HWE)NaHTHF, 25 °C>98:292
4(CF₃CH₂O)₂P(O)CH₂CO₂Et (Still-Gennari)KHMDS, 18-crown-6THF, -78 °C<5:9588

Protocol 3: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equiv) and wash with anhydrous hexanes to remove mineral oil.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.2 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the (E)-α,β-unsaturated ester.

Application in Drug Development: Synthesis of an Ibrutinib Intermediate

N-Boc-piperidine derivatives are key intermediates in the synthesis of numerous pharmaceuticals. For example, a derivative of N-Boc-piperidine is a crucial component in the synthesis of Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] The stereoselective synthesis of the piperidine core is essential for the drug's efficacy.

The general workflow for the incorporation of the piperidine moiety into a drug candidate like Ibrutinib often involves the initial stereoselective functionalization of the N-Boc-piperidine scaffold, followed by deprotection and subsequent coupling with the rest of the drug molecule.

G cluster_0 Synthesis of Functionalized Piperidine cluster_1 Drug Synthesis Workflow Start N-Boc-piperidine-2-carbaldehyde Reaction Stereoselective Reaction (e.g., Grignard, Aldol, etc.) Start->Reaction Nucleophile Intermediate1 Chiral N-Boc-2-substituted-piperidine Reaction->Intermediate1 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate1->Deprotection Intermediate2 Chiral 2-substituted-piperidine Deprotection->Intermediate2 Coupling Coupling Reaction (e.g., Amide coupling, S_NAr) Intermediate2->Coupling Heterocyclic Core API Active Pharmaceutical Ingredient (API) Coupling->API

References

Application Notes & Protocols: Solid-Phase Synthesis Utilizing Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its prevalence drives the need for efficient and robust synthetic methodologies to generate diverse libraries for drug discovery. Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for this endeavor, streamlining purification and enabling high-throughput workflows.[1][5] This guide provides an in-depth exploration of using piperidine-2-carbaldehyde as a key building block in solid-phase synthesis, primarily through reductive amination, to introduce a specific and valuable structural motif. We will detail the core principles, provide validated, step-by-step protocols, and discuss the critical aspects of reaction monitoring and analysis essential for successful library generation.

Part 1: Foundational Principles & Synthetic Strategy

The Rationale: Why Piperidine Scaffolds on a Solid Phase?

The strategic advantage of constructing piperidine-containing molecules on a solid support lies in the principles of combinatorial chemistry.[6][7] By anchoring a starting material to an insoluble resin, chemists can drive reactions to completion using excess reagents, which are then simply washed away. This circumvents complex purification steps that often plague solution-phase synthesis, making the process faster and more amenable to automation.[1]

This compound, a chiral aldehyde, is a particularly useful reagent in this context. It allows for the direct introduction of a piperidin-2-ylmethyl group onto a resin-bound amine, creating a key structural element found in numerous bioactive compounds. The primary reaction to achieve this is reductive amination .

Core Mechanism: Solid-Phase Reductive Amination

Reductive amination is a two-step, one-pot process ideal for SPOS. It begins with the formation of an iminium ion between a resin-bound amine and the aldehyde (this compound). This is followed by the in-situ reduction of the iminium ion to form a stable secondary or tertiary amine.

  • Causality in Reagent Selection: The choice of reducing agent is critical. While strong hydrides like sodium borohydride (NaBH₄) can work, they can also prematurely reduce the aldehyde. Therefore, milder, more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice in SPOS for several reasons:

    • It is selective for the protonated iminium ion over the aldehyde, minimizing side reactions.

    • It is soluble and stable in common aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).

    • It does not generate gaseous byproducts, making it safe for use in sealed reaction vessels.

The overall workflow for this core strategy is visualized below.

G cluster_workflow Workflow: Reductive Amination with this compound Resin Start Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Step 1 Resin_Amine Resin-Bound Primary Amine Fmoc_Deprotection->Resin_Amine QC: Kaiser Test Imine_Formation Imine Formation (Add this compound) Resin_Amine->Imine_Formation Step 2a Reduction Reduction (Add NaBH(OAc)₃) Imine_Formation->Reduction Step 2b Final_Product_Resin Resin-Bound Product Reduction->Final_Product_Resin Wash Steps Cleavage Cleavage from Resin (TFA Cocktail) Final_Product_Resin->Cleavage Step 3 QC: LC-MS of aliquot Final_Product_Solution Purified Final Product Cleavage->Final_Product_Solution

Caption: General workflow for solid-phase reductive amination.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with integrated quality control (QC) checkpoints to ensure reaction completion before proceeding.

Protocol 1: Preparation of Resin-Bound Amine (Rink Amide Resin)

Objective: To deprotect the Fmoc group from a Rink Amide resin, exposing the primary amine for subsequent reaction.

Materials:

  • Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 1.0 g) into the synthesis vessel. Add DMF (10 mL/g of resin) and gently agitate for 1-2 hours to swell the resin beads.

  • Solvent Exchange: Drain the DMF. Wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Fmoc Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the resin (10 mL/g) and agitate for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh 10 mL of the 20% piperidine/DMF solution and agitate for 15-20 minutes.[8]

  • Washing: Drain the deprotection solution. Wash the resin extensively to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The recommended wash cycle is: DMF (5 x 10 mL), DCM (5 x 10 mL), and finally DMF (3 x 10 mL).

  • Validation (Kaiser Test): Take a small sample of resin beads (5-10 beads) and perform a Kaiser test. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection. If the test is negative or weak, repeat steps 3-5.

Protocol 2: Solid-Phase Reductive Amination

Objective: To couple this compound to the resin-bound amine.

Materials:

  • Resin-bound amine from Protocol 1

  • This compound (ensure high purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous DCM

  • Anhydrous Trimethyl orthoformate (TMOF) - Optional, as a dehydrating agent

Procedure:

  • Resin Preparation: Ensure the resin from Protocol 1 is well-swollen in anhydrous DCM.

  • Aldehyde Addition: Prepare a solution of this compound (3-5 equivalents relative to resin loading) in anhydrous DCM. If using TMOF, it can be included in this solution (5 equivalents). Add this solution to the resin.

  • Imine Formation: Agitate the mixture at room temperature for 1-2 hours. This allows for the formation of the resin-bound iminium ion.

  • Reduction: Add NaBH(OAc)₃ (3-5 equivalents) to the reaction vessel. It can be added as a solid or as a slurry in DCM.

  • Reaction: Agitate the reaction mixture at room temperature for 6-12 hours.[5]

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DCM (5 x 10 mL), DMF (5 x 10 mL), and finally DCM (5 x 10 mL) to remove all excess reagents and byproducts.

  • Validation (Optional): A negative Kaiser test indicates the reaction has gone to completion. For a more definitive check, a small aliquot of the resin can be cleaved and analyzed via LC-MS (see Part 3).

Protocol 3: Cleavage and Product Isolation

Objective: To cleave the synthesized molecule from the solid support and isolate the crude product.

Materials:

  • Resin-bound product from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage: Place the dry resin in a suitable vessel. Add the cleavage cocktail (10 mL/g of starting resin). Caution: Work in a fume hood. TFA is highly corrosive.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.[1]

  • Isolation: Filter the resin through a polypropylene frit, collecting the filtrate in a centrifuge tube. Wash the resin beads with a small amount of fresh TFA to ensure complete product recovery.

  • Precipitation: Add the collected filtrate dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate (the crude product) should form.

  • Purification: Place the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube, decant the ether, and wash the pellet with more cold ether.

  • Drying: Dry the crude product pellet under a vacuum. The product can then be purified by reverse-phase HPLC.

Part 3: Data Presentation & Analytical Control

Effective SPOS relies on robust monitoring. Since the product is attached to an insoluble support, direct analysis is challenging. A combination of qualitative on-bead tests and quantitative analysis of cleaved aliquots is the most reliable approach.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Optimization may be required based on the specific amine attached to the resin.

Step Key Reagents & Equivalents Solvent Time Temperature Recommended QC Method
Fmoc Deprotection 20% Piperidine in DMFDMF2 x 15 minRoom TempKaiser Test
Reductive Amination Aldehyde (3-5 eq.), NaBH(OAc)₃ (3-5 eq.)DCM/DMF6-12 hRoom TempLC-MS of cleaved aliquot
Cleavage TFA / H₂O / TIS (95:2.5:2.5)N/A2-3 hRoom TempHPLC, LC-MS of final product
Comparison of Analytical Techniques

Choosing the right analytical technique is crucial for process control.[9]

Technique Principle Speed Data Output Key Advantages Key Disadvantages
Kaiser Test Ninhydrin reaction with primary aminesFastQualitative (Colorimetric)Simple, rapid, on-bead analysis of free amines.Only for primary amines; can give false positives.
LC-MS (cleaved aliquot) Separation by chromatography, detection by massModerateQuantitativeProvides exact mass, confirming product identity and purity.[10]Requires a preliminary cleavage step; destructive.
FTIR (on-bead) Infrared absorption of functional groupsFastQualitativeNon-destructive; can track disappearance of starting material peaks (e.g., C=O of aldehyde).[11]Resin backbone signal can interfere; less sensitive.
TLC Differential partitioning on a plateFastSemi-QuantitativeCost-effective for quick checks after cleavage.[12]Limited quantitative accuracy.
Analytical Workflow Diagram

The logical flow for validating a solid-phase synthesis is depicted below.

G cluster_analytical Analytical & QC Workflow for SPOS Start Start of Synthetic Step (e.g., Coupling) Reaction Run Reaction for Specified Time Start->Reaction QC_Point Perform QC Check Reaction->QC_Point Kaiser Kaiser Test (for amine consumption) QC_Point->Kaiser If applicable LCMS Cleave Aliquot & Run LC-MS QC_Point->LCMS For confirmation Result_Pass Result is Positive (Reaction Complete) Kaiser->Result_Pass [Positive Result] Result_Fail Result is Negative (Incomplete Reaction) Kaiser->Result_Fail [Negative Result] LCMS->Result_Pass [>95% Conversion] LCMS->Result_Fail [<95% Conversion] Next_Step Proceed to Next Synthetic Step Result_Pass->Next_Step Troubleshoot Troubleshoot: - Extend reaction time - Increase equivalents - Re-run step Result_Fail->Troubleshoot Troubleshoot->Reaction

Caption: A logical workflow for quality control during solid-phase synthesis.

Conclusion

The solid-phase synthesis of piperidine-containing molecules using this compound is a robust and highly adaptable method for generating chemical libraries. The reductive amination protocol detailed herein provides a reliable pathway to introduce the piperidin-2-ylmethyl motif. By integrating the principles of SPOS with diligent in-process analytical controls, researchers can efficiently construct diverse and novel compounds, accelerating the critical early stages of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Piperidine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of Piperidine-2-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield for this compound synthesis is consistently low. What are the most common contributing factors?

Answer: Low yields in this synthesis typically stem from one or more of the following four areas:

  • Starting Material Instability: The precursor, (Piperidin-2-yl)methanol, can degrade if not stored properly, leading to impurities that interfere with the reaction.[1]

  • Inefficient Oxidation: The key oxidation step is highly sensitive to reaction conditions. Issues include incomplete conversion, over-oxidation to the carboxylic acid, or side reactions involving the piperidine nitrogen.

  • Product Instability: The target aldehyde is reactive and can be prone to degradation, polymerization, or side reactions during workup and purification.

  • Purification Losses: this compound can be challenging to isolate due to its polarity and potential volatility, leading to significant material loss during extraction and chromatography.

Question 2: I suspect my starting material, (Piperidin-2-yl)methanol, may have degraded. How should it be stored, and how can I check its quality?

Answer: The stability of (Piperidin-2-yl)methanol is critical for a successful reaction. As an amino alcohol, it is susceptible to oxidation and moisture.[1]

Best Practices for Storage and Handling:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Container: Use a tightly sealed, light-resistant container to protect against moisture and light-catalyzed degradation.[1]

  • Temperature: For long-term storage, refrigerated conditions (2-8 °C) are often recommended to minimize thermal degradation.[1]

Data Presentation: Recommended Storage Conditions for (Piperidin-2-yl)methanol

ParameterRecommended ConditionRationale
Temperature2-8 °C or Room TemperatureMinimizes potential for thermal degradation.[1]
AtmosphereInert (Argon, Nitrogen)Prevents oxidation from atmospheric components.[1]
ContainerTightly sealed, light-resistantProtects from moisture and light.[1]
LocationCool, dry, well-ventilatedEnsures a stable environment and prevents moisture absorption.[1]

Before use, verify the purity of the starting material via NMR or GC-MS to ensure it is free from significant degradation products.

Question 3: My primary challenge is the oxidation of the alcohol to the aldehyde. What are the common pitfalls and how can I optimize this step?

Answer: The oxidation of (Piperidin-2-yl)methanol is the most critical and challenging step. The unprotected secondary amine of the piperidine ring can interfere with the oxidation process. Therefore, N-protection is highly recommended before proceeding with oxidation. The choice of oxidant is also crucial.

Step 1: N-Protection Protecting the piperidine nitrogen, for example with a tert-Butoxycarbonyl (Boc) group, prevents side reactions and improves the solubility of the substrate in organic solvents.[2]

Step 2: Oxidation Common methods like Swern or Dess-Martin Periodinane (DMP) oxidation are effective. However, each has specific challenges.

Data Presentation: Troubleshooting Common Oxidation Methods

MethodCommon ProblemTroubleshooting Steps
Swern Oxidation Low yield due to moisture sensitivity.Ensure all glassware is oven-dried and reagents are anhydrous. Run the reaction under a strict inert atmosphere.
Foul odor from dimethyl sulfide byproduct.Conduct the reaction in a well-ventilated fume hood. Quench the reaction carefully with an appropriate scavenger.
Decomposition at higher temperatures.Maintain low temperatures (-78 °C) during the addition of reagents.
Dess-Martin (DMP) Oxidation Incomplete reaction.Use a freshly opened or properly stored container of DMP. Add a mild base like sodium bicarbonate to buffer the reaction.
Difficult purification from byproducts.After the reaction, quench with sodium thiosulfate solution and filter to remove the solid byproducts before extraction.
Over-oxidation to carboxylic acid.Monitor the reaction closely using TLC and avoid prolonged reaction times.

Below is a logical workflow to troubleshoot the oxidation step.

G start_node Low Yield in Oxidation Step decision_node1 Starting Material Consumed? start_node->decision_node1 Analyze TLC/LCMS decision_node decision_node process_node process_node solution_node solution_node decision_node2 Reagents Fresh & Anhydrous? decision_node1->decision_node2 No decision_node3 Multiple Spots/ Byproducts Formed? decision_node1->decision_node3 Yes process_node1 Use fresh oxalyl chloride/ DMSO (Swern) or new DMP reagent. decision_node2->process_node1 No process_node2 Check reaction temperature. Ensure correct stoichiometry of oxidant. decision_node2->process_node2 Yes solution_node1 Improved Conversion process_node1->solution_node1 Re-run Reaction process_node2->solution_node1 process_node3 Indication of over-oxidation or side reactions. decision_node3->process_node3 Yes process_node4 Product likely lost during workup or purification. decision_node3->process_node4 No solution_node2 Reduce reaction time. Consider a milder oxidant. Verify N-protection is stable. process_node3->solution_node2 solution_node3 Optimize extraction pH. Use gentle purification methods (e.g., flash chromatography). process_node4->solution_node3 G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Optional: Deprotection A (Piperidin-2-yl)methanol B N-Boc-(Piperidin-2-yl)methanol A->B Boc₂O, Et₃N DCM, 0 °C to RT C N-Boc-Piperidine- 2-carbaldehyde B->C DMP DCM, RT D This compound C->D TFA or HCl in DCM

References

Technical Support Center: Purification of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Piperidine-2-carbaldehyde from its starting materials.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is turning yellow. What is the cause and how can I prevent it?

A yellow discoloration is a common issue and typically indicates the presence of oxidation products. Piperidine and its derivatives can be susceptible to oxidation, leading to colored impurities. To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (in a freezer at -20°C is recommended).[1]

Q2: I am observing a new, less polar spot on my TLC after leaving the purified this compound on the bench. What could it be?

This compound contains both a secondary amine, which is basic, and an aldehyde, which is electrophilic. This bifunctional nature makes it prone to self-condensation reactions, such as an aldol condensation, which can be catalyzed by the basic piperidine nitrogen. This can lead to the formation of dimers or oligomers, which are typically less polar than the starting material. To minimize this, it is crucial to handle the purified aldehyde at low temperatures and avoid prolonged storage, especially in concentrated form.

Q3: How can I remove unreacted N-Boc protected starting material from my this compound?

If your synthesis involves the deprotection of an N-Boc protected precursor, residual starting material can be a common impurity. An effective method for removal is an acid-base extraction. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer. The neutral N-Boc protected starting material will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product can be re-extracted into an organic solvent.

Q4: What is the best method to remove the alcohol precursor (Piperidine-2-methanol) from my aldehyde product?

If the aldehyde was synthesized by the oxidation of Piperidine-2-methanol, residual alcohol is a likely impurity. As the alcohol and aldehyde have different polarities, they can typically be separated by flash column chromatography on silica gel. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.

Q5: Can I purify this compound by distillation?

Distillation can be a suitable method for purification, especially for removing non-volatile impurities. However, given the potential for thermal instability and self-condensation, vacuum distillation at a low temperature is recommended. It is important to ensure the distillation apparatus is dry and to carry out the distillation promptly after synthesis.

Troubleshooting Guides

Issue 1: Low yield after purification
Possible Cause Solution
Product lost during acid-base extraction. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the re-extraction step to fully deprotonate the piperidine nitrogen. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Decomposition on silica gel during column chromatography. The basicity of the piperidine nitrogen can lead to decomposition on acidic silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (e.g., 1% in the eluent).
Product is volatile and lost during solvent removal. Use a rotary evaporator at a low temperature and moderate vacuum. Avoid leaving the product under high vacuum for extended periods.
Self-condensation of the aldehyde. Perform all purification steps at low temperatures (e.g., 0-5°C) and work up the reaction as quickly as possible.
Issue 2: Product is still impure after purification
Possible Cause Solution
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography by performing a thorough TLC analysis with different solvent mixtures to achieve better separation between the product and impurities. A shallower gradient during elution can also improve separation.
Incomplete separation during acid-base extraction. Perform multiple washes with the acidic and basic aqueous solutions to ensure complete separation of acidic, basic, and neutral components.
Formation of an azeotrope during distillation. If an impurity forms an azeotrope with the product, simple distillation may not be effective. Consider an alternative purification method like column chromatography or recrystallization of a suitable salt.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from neutral (e.g., N-Boc protected starting materials) or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The basic this compound will move into the aqueous layer. Separate the layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base like NaOH solution.

  • Re-extraction: Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating this compound from impurities with different polarities, such as the corresponding alcohol.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). To prevent decomposition of the basic product, the silica gel can be pre-treated with a solvent containing 1% triethylamine.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes typical results for the purification of N-Boc-piperidine-2-carbaldehyde, a common precursor to this compound. The purification of the final deprotected product would follow similar principles.

Purification MethodStarting MaterialKey ImpurityTypical Eluent/ConditionsPurityTypical YieldReference
Column Chromatography N-Boc-piperidine-2-methanolOxidation byproductsAcetone/n-hexane (1:9)>95%53%[2]
Column Chromatography N-Boc-piperidine-2-carboxylic acid methyl esterUnreacted starting materials2% Methanol in Chloroform>98%99%[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Strategy cluster_analysis Analysis and Storage start Starting Material (e.g., N-Boc-piperidine-2-methanol) reaction Chemical Transformation (e.g., Oxidation, Deprotection) start->reaction crude Crude Product Mixture reaction->crude extraction Acid-Base Extraction crude->extraction  If impurities are  neutral or acidic chromatography Column Chromatography crude->chromatography  If impurities have  different polarities distillation Vacuum Distillation crude->distillation  If impurities are  non-volatile pure_product Pure this compound extraction->pure_product chromatography->pure_product distillation->pure_product analysis Purity Analysis (NMR, GC-MS, etc.) storage Storage (Inert atmosphere, -20°C) analysis->storage pure_product->analysis

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_guide rect_node rect_node start Purification Issue Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product loss_in_extraction Check pH during extraction. Perform multiple extractions. low_yield->loss_in_extraction Yes decomposition Product decomposition? (e.g., on silica, thermal) low_yield->decomposition No coelution Co-elution of impurities in column chromatography? impure_product->coelution Yes new_impurities Formation of new impurities during/after purification? impure_product->new_impurities No decomposition_solution Neutralize silica with triethylamine. Use low temperature distillation. decomposition->decomposition_solution coelution_solution Optimize TLC and eluent system. Use a shallower gradient. coelution->coelution_solution new_impurities_solution Possible self-condensation. Work at low temperatures and store properly. new_impurities->new_impurities_solution

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Purification of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of pyridine impurity from Piperidine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing pyridine impurity from a reaction mixture containing this compound?

The most prevalent methods involve converting pyridine into a more easily separable form. These include:

  • Acidic Wash: This technique involves washing the organic solution with a dilute aqueous acid (e.g., HCl, citric acid). The basic pyridine is protonated to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[1][2]

  • Copper Sulfate (CuSO₄) Wash: An aqueous solution of copper sulfate is used to wash the organic mixture. Pyridine forms a water-soluble coordination complex with copper, which is then partitioned into the aqueous phase.[1][3][4] This method is particularly useful for compounds that may be sensitive to acidic conditions.[2]

  • Azeotropic Removal: This method involves the co-evaporation of pyridine with a suitable solvent, such as toluene or cyclohexane, under reduced pressure.[1][2][5] The azeotrope formed has a lower boiling point than pyridine alone, facilitating its removal.[2]

  • Distillation: While simple distillation can be challenging due to the close boiling points and potential azeotrope formation between piperidine derivatives and pyridine, specialized techniques like pressure swing distillation can be employed in some cases.[6][7][8][9]

  • Chromatography: Column chromatography can be a highly effective method for removing residual pyridine, especially on a smaller scale.[2][4]

Q2: My target compound, this compound, has an aldehyde group. Should I be concerned about its stability during purification?

Yes, the aldehyde group can be sensitive to certain chemical conditions. While piperidine itself is stable in dilute acid, forming a stable salt, the aldehyde functional group in this compound could be susceptible to degradation or side reactions under harsh acidic or basic conditions.[10] Therefore, using milder purification methods is recommended. A wash with a dilute, weak acid like 5-10% aqueous citric acid or the copper sulfate wash method are preferable to using strong acids like concentrated HCl.[2]

Q3: Which purification method is best for an acid-sensitive compound like a potential this compound derivative?

For acid-sensitive compounds, the following methods are recommended:

  • Copper Sulfate (CuSO₄) Wash: This is a mild and effective method that avoids acidic conditions.[3][5] The formation of a deep blue or violet color in the aqueous layer indicates the presence and removal of pyridine.[1]

  • Azeotropic Removal: Using a rotary evaporator to co-evaporate pyridine with a solvent like toluene is a non-acidic and effective option.[2][5] This may need to be repeated several times for complete removal.[2]

Q4: How can I confirm that all the pyridine has been removed?

Several analytical techniques can be used to confirm the absence of pyridine:

  • Thin Layer Chromatography (TLC): Pyridine often appears as a tailing spot on TLC plates.[1] The disappearance of this spot is a good indicator of its removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the characteristic aromatic signals of any residual pyridine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for quantifying trace amounts of volatile impurities like pyridine.

Method Comparison

The selection of an appropriate method for pyridine removal depends on the properties of the target compound, the scale of the reaction, and the required final purity.

MethodPrincipleAdvantagesDisadvantagesSuitable For
Dilute Acid Wash Forms a water-soluble pyridinium salt.[1]Fast, efficient for bulk removal, and cost-effective.Not suitable for acid-sensitive compounds; may require subsequent base wash.[2][5]Acid-stable compounds.
CuSO₄ Wash Forms a water-soluble copper-pyridine complex.[1]Mild conditions; provides a visual indicator of pyridine removal (color change).[1]May require an EDTA wash to remove residual copper; can sometimes form emulsions.[2][3]Acid-sensitive compounds.
Azeotropic Removal Forms a lower-boiling azeotrope with a co-solvent.[2]Non-acidic; effective for removing trace amounts.Can be time-consuming (requires multiple cycles); removes pyridine only, not other non-volatile impurities.[2]Removing final traces of pyridine from thermally stable compounds.
Column Chromatography Separation based on differential adsorption to a stationary phase.[4]Can achieve very high purity; removes a wide range of impurities.Can be material-intensive and time-consuming; potential for product loss on the column.Small to medium scale purifications requiring high purity.

Troubleshooting Guide

Problem: I performed a dilute HCl wash, but I still see pyridine in my product.

  • Possible Cause: Insufficient acid was used, or the washing was not thorough enough. The pH of the aqueous layer may not have been low enough to protonate all the pyridine.

  • Solution: Ensure you are using at least a 1M HCl solution.[11] Repeat the wash 2-3 times, checking the pH of the aqueous layer after each wash to ensure it remains acidic. Vigorously shake the separatory funnel for adequate mixing.

Problem: A persistent emulsion formed during the copper sulfate wash.

  • Possible Cause: Emulsions can form when performing liquid-liquid extractions, especially with vigorous shaking.

  • Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Instead of vigorous shaking, use gentle but prolonged swirling or inversion of the funnel.[2]

Problem: My product yield is very low after purification.

  • Possible Cause (Acid Wash): If your compound has some basicity (like the piperidine nitrogen), it may have been partially extracted into the acidic aqueous layer.

  • Solution (Acid Wash): After separating the initial acidic layer, you can basify it with a base like NaOH and re-extract with an organic solvent (e.g., ethyl acetate) to recover any lost product.[8]

  • Possible Cause (General): Your compound may have some water solubility, leading to loss during aqueous washes.

  • Solution (General): Minimize the volume of aqueous solutions used for washing. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Problem: I used pyridine as the reaction solvent, and simple extraction isn't removing it completely.

  • Possible Cause: Large quantities of pyridine are difficult to remove solely by extraction.

  • Solution: First, remove the bulk of the pyridine by distillation or evaporation under reduced pressure. Then, use a combination of azeotropic removal with toluene (repeated 2-3 times) followed by an acidic or CuSO₄ wash to remove the final traces.[2]

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This method is suitable for acid-stable compounds. Caution is advised for this compound due to the potentially acid-sensitive aldehyde group. A milder acid like 5% citric acid is recommended over HCl.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 5% citric acid).[2]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer, which contains the pyridinium salt.[2]

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]

Protocol 2: Copper Sulfate (CuSO₄) Wash for Pyridine Removal

This method is ideal for acid-sensitive compounds.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 10-15% aqueous solution of CuSO₄.[1][3]

  • Observation and Separation: The aqueous layer will turn a deep blue or violet as the copper-pyridine complex forms.[1][12] Shake the funnel, allow the layers to separate, and drain the aqueous layer.

  • Repeat: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.[5]

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for removing pyridine from this compound.

PurificationWorkflow start_node Start: Crude Product (this compound + Pyridine) decision2 Is Pyridine the reaction solvent? start_node->decision2 decision1 Is the aldehyde group sensitive to acid? process1 Perform Dilute Acid Wash (e.g., 5% Citric Acid) decision1->process1 No process2 Perform CuSO4 Wash decision1->process2 Yes decision2->decision1 No process3 1. Evaporate bulk Pyridine 2. Perform Azeotropic Removal with Toluene decision2->process3 Yes process4 Proceed to further purification steps (e.g., Chromatography) process1->process4 process2->process4 process3->decision1 end_node Pure Product process4->end_node

References

Technical Support Center: Synthesis of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Piperidine-2-carbaldehyde. The following information is designed to address specific issues that may be encountered during the synthesis, with a focus on common side reactions.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, (Piperidin-2-yl)methanol. To prevent unwanted side reactions involving the basic nitrogen of the piperidine ring, the nitrogen is typically protected with a suitable protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. Therefore, the direct precursor is often N-Boc-piperidin-2-ylmethanol.

Q2: Why is N-protection of the piperidine ring necessary during the oxidation?

A2: The secondary amine in the piperidine ring is nucleophilic and basic. Without protection, it can react with the oxidizing agents or intermediates, leading to a variety of side products. These can include N-oxidation, dimerization, or other undesired transformations that lower the yield and complicate the purification of the target aldehyde. The Boc group is a common choice as it is stable under many oxidation conditions and can be readily removed later if the free amine is required.

Q3: What are the primary challenges and side reactions in the synthesis of this compound?

A3: The main challenges in synthesizing this compound revolve around controlling the oxidation of the primary alcohol and preventing unwanted side reactions. The key side reactions include:

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid (Piperidine-2-carboxylic acid).

  • Racemization: The chiral center at the 2-position of the piperidine ring is susceptible to racemization under certain reaction conditions, particularly if a base is used.

  • Formation of byproducts from the oxidizing agent: Different oxidation methods generate specific byproducts that can complicate purification.

  • Incomplete reaction: The starting alcohol may not be fully consumed, leading to a mixture of the starting material and the product.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via the oxidation of N-Boc-piperidin-2-ylmethanol.

Problem 1: Low or No Yield of this compound
Potential Cause Recommended Solution(s)
Degradation of Oxidizing Agent Ensure that the oxidizing agents (e.g., Dess-Martin periodinane, oxalyl chloride for Swern oxidation) are fresh and have been stored under appropriate conditions (e.g., protected from moisture).
Incomplete Activation (Swern Oxidation) Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) during the addition of oxalyl chloride and DMSO to allow for the formation of the active electrophile.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time or, for some methods like Pfitzner-Moffatt, allowing it to proceed at room temperature.
Poor Quality Starting Material Verify the purity of the N-Boc-piperidin-2-ylmethanol. Impurities can interfere with the reaction.
Problem 2: Presence of Significant Amount of Unreacted Starting Alcohol
Potential Cause Recommended Solution(s)
Insufficient Amount of Oxidizing Agent Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent to ensure complete conversion of the starting alcohol.
Reaction Quenched Prematurely Monitor the reaction closely by TLC until the starting material spot is no longer visible before quenching the reaction.
Low Reaction Temperature (for some methods) While low temperatures are crucial for the initial steps of a Swern oxidation, allowing the reaction to slowly warm to room temperature after the addition of the base can help drive the reaction to completion.
Problem 3: Formation of Piperidine-2-carboxylic Acid (Over-oxidation)
Potential Cause Recommended Solution(s)
Use of a Strong Oxidizing Agent Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP), or conditions for Swern or Pfitzner-Moffatt oxidations, which are known to minimize over-oxidation of primary alcohols to aldehydes.[1][2][3]
Presence of Water in the Reaction Mixture Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can sometimes promote the formation of the carboxylic acid.
Prolonged Reaction Time at Elevated Temperatures Monitor the reaction and work it up as soon as the starting material is consumed to avoid prolonged exposure of the aldehyde to the oxidizing conditions.
Problem 4: Racemization of the Chiral Center
Potential Cause Recommended Solution(s)
Use of a Strong Base In methods that require a base, such as the Swern oxidation, consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize epimerization of the α-proton.[4]
Prolonged Exposure to Basic or Acidic Conditions Minimize the reaction time and perform the workup under neutral or mildly acidic/basic conditions to reduce the risk of racemization.
Purification Method Be mindful of the pH during aqueous workup and chromatography, as both acidic and basic conditions can potentially lead to racemization.

III. Data Presentation: Comparison of Oxidation Methods

The following table summarizes typical yields and key considerations for the three common methods used to oxidize N-Boc-piperidin-2-ylmethanol to N-Boc-piperidine-2-carbaldehyde.

Oxidation Method Typical Yield Range Key Advantages Common Side Products & Byproducts Key Disadvantages
Swern Oxidation 85-95%High yields, mild conditions, wide functional group tolerance.[5]Dimethyl sulfide, carbon monoxide, carbon dioxide, triethylammonium chloride.[5]Production of foul-smelling dimethyl sulfide and toxic carbon monoxide requires a well-ventilated fume hood.[5] Cryogenic temperatures (-78 °C) are necessary.[4]
Dess-Martin Oxidation 90-98%Mild, neutral pH, short reaction times, high chemoselectivity, easy workup.[6][7]Iodinane byproduct, acetic acid.[2]The Dess-Martin periodinane reagent can be explosive, especially if impure.[6] Relatively expensive for large-scale synthesis.
Pfitzner-Moffatt Oxidation 70-85%Mild conditions, proceeds at room temperature, good for acid-labile groups.[1][8]Dicyclohexylurea (DCU), dimethyl sulfide, methylthiomethyl ether byproduct.[9]The dicyclohexylurea byproduct is often difficult to remove from the reaction mixture.[4] Lower yields compared to Swern or Dess-Martin oxidations.

IV. Experimental Protocols

Note: These are general protocols and may require optimization based on the specific batch of reagents and laboratory conditions. Always use N-protection (e.g., Boc) on the piperidine nitrogen before proceeding with these oxidations.

Protocol 1: Swern Oxidation of N-Boc-piperidin-2-ylmethanol
  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of N-Boc-piperidin-2-ylmethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for another 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Oxidation of N-Boc-piperidin-2-ylmethanol
  • To a stirred solution of N-Boc-piperidin-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (DMP) (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the two phases are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Pfitzner-Moffatt Oxidation of N-Boc-piperidin-2-ylmethanol
  • To a solution of N-Boc-piperidin-2-ylmethanol (1.0 equivalent) in a mixture of anhydrous DMSO and anhydrous DCM at room temperature, add dicyclohexylcarbodiimide (DCC) (3.0 equivalents).

  • Add a catalytic amount of a mild acid, such as pyridinium trifluoroacetate (Py-TFA) (0.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with water to remove DMSO.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Visualizations

Synthesis_Pathway cluster_0 Starting Material cluster_1 Oxidation Methods cluster_2 Main Product cluster_3 Side Products N-Boc-piperidin-2-ylmethanol N-Boc-piperidin-2-ylmethanol Swern Swern Oxidation N-Boc-piperidin-2-ylmethanol->Swern DessMartin Dess-Martin Oxidation N-Boc-piperidin-2-ylmethanol->DessMartin PfitznerMoffatt Pfitzner-Moffatt Oxidation N-Boc-piperidin-2-ylmethanol->PfitznerMoffatt N-Boc-piperidine-2-carbaldehyde N-Boc-piperidine-2-carbaldehyde Swern->N-Boc-piperidine-2-carbaldehyde DessMartin->N-Boc-piperidine-2-carbaldehyde PfitznerMoffatt->N-Boc-piperidine-2-carbaldehyde OverOxidation N-Boc-piperidine-2-carboxylic acid N-Boc-piperidine-2-carbaldehyde->OverOxidation Over-oxidation Racemized Racemic Aldehyde N-Boc-piperidine-2-carbaldehyde->Racemized Racemization

Caption: Synthetic pathways to N-Boc-piperidine-2-carbaldehyde and common side reactions.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction over_oxidation Over-oxidation Product Detected start->over_oxidation racemization_detected Racemization Detected start->racemization_detected cause1 Degraded Reagents? low_yield->cause1 cause2 Suboptimal Conditions? low_yield->cause2 incomplete_reaction->cause2 cause3 Insufficient Reagent? incomplete_reaction->cause3 cause4 Strong Oxidant / Water? over_oxidation->cause4 cause5 Harsh Basic/Acidic Conditions? racemization_detected->cause5 solution1 Use Fresh Reagents cause1->solution1 Yes solution2 Optimize Temp. & Time cause2->solution2 Yes solution3 Increase Oxidant Equivalents cause3->solution3 Yes solution4 Use Mild Oxidant & Anhydrous Conditions cause4->solution4 Yes solution5 Use Bulky Base / Neutral Workup cause5->solution5 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the synthesis, purification, and handling of Piperidine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of its corresponding primary alcohol, (Piperidin-2-yl)methanol. The most common and effective methods for this transformation are mild oxidation reactions that prevent over-oxidation to the carboxylic acid. These include the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.[1][2] Both methods are known for their high selectivity for aldehydes.[1][2]

Q2: Why is N-protection of (Piperidin-2-yl)methanol recommended before oxidation?

A2: The secondary amine in the piperidine ring is nucleophilic and can react with the electrophilic reagents used in oxidation reactions, leading to side products and lower yields. Protecting the nitrogen atom, commonly with a tert-Butoxycarbonyl (Boc) group, prevents these side reactions. The Boc group is stable under the mild conditions of Swern and DMP oxidations and can be easily removed later.[3]

Q3: My this compound product is unstable. How should I store it?

A3: this compound, like many aldehydes, can be susceptible to oxidation and polymerization over time. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen).[4] For many applications, it is often best to use the aldehyde immediately after its preparation and purification.

Q4: I am observing racemization at the C2 position. How can I minimize this?

A4: The α-proton of the aldehyde is acidic and can be removed under basic or acidic conditions, leading to racemization.

  • Dess-Martin Periodinane (DMP) Oxidation: This method is performed under neutral to slightly acidic conditions and is known to be very mild, which helps in preventing the racemization of α-substituted carbonyl compounds.[5]

  • Swern Oxidation: While generally mild, the use of triethylamine as a base can sometimes lead to epimerization. Using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) can help minimize this side reaction.[6]

Q5: What are the key differences between Swern and Dess-Martin oxidations for this synthesis?

A5: Both are excellent methods, but they have practical differences:

  • Swern Oxidation: This method uses inexpensive and readily available reagents (DMSO, oxalyl chloride, and a hindered amine base).[7] However, it requires cryogenic temperatures (-78 °C) and generates dimethyl sulfide, a volatile and foul-smelling byproduct.[7]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction can be conveniently run at room temperature and the workup is often simpler.[5] The DMP reagent is a solid, making it easier to handle than oxalyl chloride. However, DMP is more expensive and is a high-molecular-weight reagent, requiring a larger mass to be used.[5] It is also potentially explosive under certain conditions and should be handled with care.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from -78 °C to -60 °C for Swern oxidation after the initial addition). Ensure all reagents are fresh and anhydrous, as moisture can quench the active oxidizing species.
Over-oxidation to Carboxylic Acid This is less common with Swern and DMP but can occur with impure reagents or prolonged reaction times at higher temperatures. Ensure the reaction is quenched as soon as the starting material is consumed.
Side Reactions at the Piperidine Nitrogen If starting with unprotected (Piperidin-2-yl)methanol, protect the nitrogen with a suitable protecting group (e.g., Boc) before oxidation.[3]
Product Loss During Workup The aldehyde can be somewhat water-soluble. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Issue 2: Product Purity Issues
Possible Cause Recommended Solution
Presence of Unreacted Starting Alcohol Ensure a slight excess (1.2-1.5 equivalents) of the oxidizing agent is used. Purify the crude product using flash column chromatography.
Residual Oxidation Byproducts For DMP oxidation, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine species.[3] For Swern oxidation, a thorough aqueous wash will remove the water-soluble byproducts.
Discoloration of Final Product (Yellow Tint) A yellow color often indicates oxidation of the piperidine ring.[4] Store the purified product under an inert atmosphere and away from light. If necessary, re-purify by column chromatography.

Data Presentation

Table 1: Representative Optimization of Reaction Conditions for N-Boc-Piperidine-2-carbaldehyde Synthesis
Entry Oxidant (Equivalents) Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Notes
1DMP (1.2)-CH₂Cl₂25291Standard conditions.
2DMP (1.5)-CH₂Cl₂251.593Faster reaction with more reagent.
3DMP (1.2)Pyridine (2.0)CH₂Cl₂25289Pyridine added to buffer the reaction for acid-sensitive substrates.
4DMSO (2.2) / (COCl)₂ (1.1)Et₃N (5.0)CH₂Cl₂-78 to 0388Standard Swern conditions.
5DMSO (2.2) / (COCl)₂ (1.1)DIPEA (5.0)CH₂Cl₂-78 to 0390DIPEA may reduce risk of epimerization.
6DMP (1.2)-CHCl₃25290Chloroform can also be used as a solvent.

This table is a representative summary based on typical optimization studies for mild oxidation reactions and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: N-Boc Protection of (Piperidin-2-yl)methanol
  • Dissolve (S)-2-Piperidinemethanol (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.4 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-(piperidin-2-yl)methanol.[3]

Protocol 2: Dess-Martin Oxidation of N-Boc-(piperidin-2-yl)methanol
  • Dissolve N-Boc-(piperidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-piperidine-2-carbaldehyde.[3]

Protocol 3: Swern Oxidation of N-Boc-(piperidin-2-yl)methanol
  • To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.5 M), cool the flask to -78 °C.

  • Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.

  • Add a solution of N-Boc-(piperidin-2-yl)methanol (1.0 eq) in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C.

  • Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (5.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a dilute HCl solution, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8][9]

Visualizations

experimental_workflow cluster_protection Step 1: N-Protection cluster_oxidation Step 2: Oxidation cluster_dmp Option A: DMP Oxidation cluster_swern Option B: Swern Oxidation cluster_purification Step 3: Purification start Start: (Piperidin-2-yl)methanol prot_reagents Add Boc₂O, Et₃N in CH₂Cl₂ at 0°C start->prot_reagents prot_reaction Stir at RT for 12h prot_reagents->prot_reaction prot_workup Aqueous Workup (Wash, Dry, Concentrate) prot_reaction->prot_workup protected_alcohol N-Boc-(piperidin-2-yl)methanol prot_workup->protected_alcohol dmp_reagents Add DMP in CH₂Cl₂ at RT protected_alcohol->dmp_reagents swern_reagents Add (COCl)₂, DMSO, then Alcohol at -78°C protected_alcohol->swern_reagents dmp_reaction Stir for 1-2h dmp_reagents->dmp_reaction dmp_workup Quench (Na₂S₂O₃/NaHCO₃) Aqueous Workup dmp_reaction->dmp_workup chromatography Flash Column Chromatography dmp_workup->chromatography swern_base Add Et₃N or DIPEA swern_reagents->swern_base swern_reaction Warm to RT swern_base->swern_reaction swern_workup Aqueous Workup swern_reaction->swern_workup swern_workup->chromatography final_product Purified N-Boc-Piperidine-2-carbaldehyde chromatography->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes cluster_solutions start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check side_rxn Side Reactions? start->side_rxn Check workup_loss Loss During Workup? start->workup_loss Check sol_incomplete Check Reagent Quality Extend Reaction Time Monitor by TLC incomplete_rxn->sol_incomplete sol_side Use N-Protection Optimize Base (Swern) Use Mild Conditions (DMP) side_rxn->sol_side sol_workup Minimize Aqueous Washes Back-extract Aqueous Layers workup_loss->sol_workup

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Preventing Oxidation of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidative instability of Piperidine-2-carbaldehyde. The inherent reactivity of the aldehyde functional group, coupled with the presence of the piperidine ring, makes this compound susceptible to degradation. This guide offers preventative strategies and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow tint upon storage. What is the cause and is it still usable?

A1: A yellow discoloration is a common indicator of oxidation. The aldehyde group is likely oxidizing to a carboxylic acid, and other degradation or polymerization products may also be forming. While the presence of minor impurities might not affect all applications, for sensitive experiments requiring high purity, it is crucial to either purify the compound or, ideally, prevent this degradation from occurring. For critical applications, using discolored material is not recommended without prior purification.

Q2: What are the primary pathways of degradation for this compound?

A2: The two primary degradation pathways are:

  • Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), especially in the presence of air (oxygen). This is the most common degradation pathway.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic impurities.

Q3: How can I minimize oxidation during a reaction involving this compound?

A3: To minimize oxidation during a reaction, it is essential to work under an inert atmosphere (e.g., nitrogen or argon). Deoxygenate your solvents prior to use by sparging with an inert gas or by using a freeze-pump-thaw technique. Additionally, consider the stability of all reagents at the reaction temperature and minimize reaction time where possible.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Reaction yields are consistently low. Oxidation of the starting material or product.- Purge the reaction vessel with an inert gas (N₂ or Ar).- Use freshly distilled or deoxygenated solvents.- Consider adding a radical scavenger or antioxidant (see protocol below).
Formation of an unexpected carboxylic acid byproduct. Oxidation of the aldehyde functional group.- Protect the aldehyde as an acetal before proceeding with the reaction (see protocol below).- Use milder reaction conditions (lower temperature, shorter reaction time).
Difficulty in purifying the final product from colored impurities. Presence of oxidation and polymerization byproducts.- Purify the crude this compound before use by distillation or conversion to a salt and back.- For the final product, consider chromatography or recrystallization.
Inconsistent results between batches. Varying purity of this compound.- Establish a standard procedure for storage and handling.- Protect the aldehyde as a more stable derivative (e.g., N-Boc protected) for long-term storage (see protocol below).

Experimental Protocols

Protocol 1: Acetal Protection of this compound using Ethylene Glycol

This protocol describes the protection of the aldehyde functional group as a cyclic acetal, which is stable to many reaction conditions under which the aldehyde would be oxidized.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and a stir bar.

  • Dissolve the aldehyde in toluene.

  • Add ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the acetal-protected product.

Deprotection: The acetal can be readily deprotected to regenerate the aldehyde by treatment with a mild acid in the presence of water (e.g., aqueous HCl or trifluoroacetic acid in a wet solvent).

Protocol 2: N-Boc Protection of this compound

Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group can enhance the stability of the molecule and prevent side reactions at the nitrogen atom.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (Et₃N or DIPEA, 1.2 eq).

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the N-Boc protected product.

Protocol 3: Use of Antioxidants for Storage and in Reactions

The addition of a radical-scavenging antioxidant can help to prevent the auto-oxidation of this compound.

Recommended Antioxidants:

  • Butylated hydroxytoluene (BHT): A common and effective radical scavenger.

  • Propyl gallate (PG): Another widely used antioxidant.

  • α-Tocopherol (Vitamin E): A natural antioxidant.

Storage Protocol:

  • For long-term storage, dissolve this compound in a dry, deoxygenated solvent (e.g., toluene or THF).

  • Add the chosen antioxidant at a low concentration (e.g., 0.01 - 0.1 mol%).

  • Store the solution under an inert atmosphere (argon or nitrogen) at the recommended low temperature (2-8 °C or frozen).

In-Reaction Protocol:

  • If a reaction is particularly sensitive to oxidation, the antioxidant can be added directly to the reaction mixture at the beginning of the procedure.

  • The amount should be catalytic (typically 0.01 - 1 mol%).

  • Ensure the chosen antioxidant is compatible with the reaction conditions and reagents.

Visualizations

Oxidation_Pathway Piperidine_Carbaldehyde This compound Carboxylic_Acid Piperidine-2-carboxylic acid Piperidine_Carbaldehyde->Carboxylic_Acid Oxidation (O2) Polymer Polymerization Products Piperidine_Carbaldehyde->Polymer Self-condensation Protection_Strategy cluster_aldehyde Aldehyde Protection cluster_amine Amine Protection cluster_antioxidant Antioxidant Addition Aldehyde This compound Acetal Acetal Protected Aldehyde Aldehyde->Acetal Ethylene glycol, p-TSA Acetal->Aldehyde Acidic Hydrolysis Amine This compound Boc_Amine N-Boc Protected Aldehyde Amine->Boc_Amine (Boc)2O, Base Boc_Amine->Amine Acid (e.g., TFA) Unstable This compound (prone to oxidation) Stable Stabilized Aldehyde Unstable->Stable Add BHT, Propyl Gallate, etc.

Technical Support Center: Stereoselective Piperidine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions involving piperidine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in reactions with this compound?

A1: The stereochemical outcome of reactions involving this compound is highly sensitive to several factors. The most critical include the choice of N-protecting group on the piperidine ring, the selection of catalyst or chiral auxiliary, solvent, and reaction temperature. The interplay between these elements dictates the facial selectivity of the nucleophilic attack on the aldehyde. For instance, the N-protecting group can influence the conformational preference of the piperidine ring, thereby directing the approach of incoming reagents.[1][2]

Q2: How does the N-protecting group affect the stereochemical outcome?

A2: The N-protecting group plays a crucial role in controlling the stereoselectivity. Large, sterically demanding protecting groups like tert-butyloxycarbonyl (Boc) can lock the piperidine ring into a specific conformation, creating a biased steric environment around the C2-aldehyde.[3] This conformational rigidity helps to direct nucleophilic attack to one face of the aldehyde. The choice of protecting group can also influence site-selectivity in C-H functionalization reactions when using certain rhodium catalysts.[1][4]

Q3: What are the main strategies for achieving high stereoselectivity in these reactions?

A3: There are three primary strategies to achieve high stereoselectivity:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the piperidine nitrogen. This auxiliary directs the stereochemical course of the reaction, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[5]

  • Chiral Catalysts: An external chiral catalyst, such as a chiral Lewis acid or an organocatalyst, creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[6][7] This is often more atom-economical than using stoichiometric auxiliaries.[8]

  • Substrate Control: This involves leveraging the existing stereocenter at C2 of the piperidine ring to direct the formation of new stereocenters. This approach's success is heavily dependent on the reaction conditions and the nature of the reactants.

Q4: Which types of catalysts are commonly used for asymmetric synthesis with piperidine derivatives?

A4: A variety of catalysts are employed. Organocatalysts like proline have been shown to be effective in asymmetric Mannich-type reactions to produce chiral piperidine alkaloids.[7][9] Transition metal catalysts, particularly those based on rhodium and palladium, are widely used for C-H functionalization, cycloadditions, and other transformations to generate highly substituted piperidines with excellent stereocontrol.[1][4][10] For example, specific dirhodium tetracarboxylate catalysts can significantly enhance diastereoselectivity in C-H insertion reactions.[1]

Troubleshooting Guide

This guide addresses common problems encountered during stereoselective reactions with this compound and its derivatives.

Problem 1: Poor Diastereomeric Ratio (d.r.) or Low Enantiomeric Excess (e.e.)

Possible Causes and Solutions:

  • Ineffective Catalyst or Auxiliary:

    • Solution: The choice of catalyst or chiral auxiliary is paramount for inducing stereoselectivity.[8] Screen a variety of catalysts or auxiliaries. For rhodium-catalyzed C-H functionalization, catalysts like Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ have shown high diastereoselectivity.[1] If using an auxiliary, ensure it is enantiomerically pure and effectively shields one face of the molecule.[11]

  • Suboptimal Reaction Temperature:

    • Solution: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often increases selectivity by favoring the transition state with the lowest activation energy.[7] However, in some cases, higher temperatures have improved yield with only a small decrease in stereoselectivity.[1] It is crucial to optimize the temperature for your specific reaction.

  • Incorrect Solvent Choice:

    • Solution: The polarity and coordinating ability of the solvent can affect the conformation of the substrate-catalyst complex and the transition state. Experiment with a range of solvents. For instance, in some organocatalytic reactions, solvents like benzonitrile or acetonitrile can prevent product racemization.[9] In other cases, tetrahydrofuran has been found to maximize stereoselectivity.[12]

  • N-Protecting Group Issues:

    • Solution: An inappropriate N-protecting group may not provide sufficient steric hindrance to direct the reaction. Consider switching to a bulkier protecting group, such as Boc or a sulfonyl derivative (e.g., brosyl), to better control the piperidine ring conformation.[1][4]

Problem 2: Low Reaction Yield or Incomplete Conversion

Possible Causes and Solutions:

  • Catalyst Inactivation:

    • Solution: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. Use of an inert atmosphere (e.g., nitrogen or argon) may be necessary, particularly with air- or moisture-sensitive catalysts like organolithiums or some transition metal complexes.[7]

  • Insufficient Reaction Time:

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Some reactions may require extended periods (24-72 hours) to reach completion.[6]

  • Temperature Too Low:

    • Solution: While lower temperatures often improve selectivity, they also decrease the reaction rate. A balance must be struck. If conversion is low, consider a modest increase in temperature after an initial period at a low temperature, or perform a temperature optimization study.[1]

Data on Catalyst and Protecting Group Effects on Stereoselectivity

The following table summarizes data from C-H functionalization reactions of N-substituted piperidines, illustrating the impact of catalyst and protecting group choice on diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

N-Protecting GroupCatalystd.r.e.e. (major diastereomer)Reference
N-BocRh₂(S-2-Cl-5-BrTPCP)₄5.3:183%[1]
N-BocRh₂(R-TCPTAD)₄VariableVariable[1]
N-Bs (Brosyl)Rh₂(R-TPPTTL)₄29->30:152–73%[1]

Experimental Protocols

Protocol 1: Organocatalytic Domino Michael Addition/Aminalization

This protocol describes a method for the asymmetric synthesis of highly functionalized chiral piperidines.[6]

Materials:

  • Aldehyde (0.2 mmol)

  • Nitroolefin (0.3 mmol)

  • O-TMS protected diphenylprolinol catalyst (20 mol%)

  • Toluene (or other appropriate solvent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in the chosen solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).[6]

  • Stir the reaction mixture at room temperature for the specified time, typically ranging from 24 to 72 hours.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired chiral piperidine.[6]

Protocol 2: Stereoselective Three-Component Vinylogous Mannich-Type Reaction (VMR)

This protocol, inspired by biosynthesis, allows for the assembly of multi-substituted chiral piperidines.[13]

Materials:

  • Aldehyde (e.g., decanal)

  • Chiral α-methyl benzylamine (as chiral source)

  • 1,3-bis-trimethylsilyl enol ether

  • Sn(OTf)₂ (Lewis acid catalyst)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the aldehyde and chiral α-methyl benzylamine in DCM to form the chiral aldimine in situ.[13]

  • Cool the mixture to -78 °C.

  • Add Sn(OTf)₂ to the reaction mixture.

  • Slowly add the 1,3-bis-trimethylsilyl enol ether.

  • Allow the reaction to slowly warm to 0 °C and stir until completion (monitor by TLC).

  • The reaction yields a chiral 2,3-dihydropyridinone adduct, which can be further modified (e.g., via hydrogenation) to produce the final piperidine product like (+)-241D.[13]

Visualizations

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G sub Prochiral Substrate (e.g., Piperidine Derivative) attach Step 1: Auxiliary Attachment sub->attach reac reac proc proc prod prod final final aux Chiral Auxiliary (Enantiomerically Pure) aux->attach sub_aux Substrate-Auxiliary Adduct attach->sub_aux diastereoselective_rxn Step 2: Diastereoselective Reaction sub_aux->diastereoselective_rxn reagent Reagent / Electrophile reagent->diastereoselective_rxn diastereomer Diastereomerically Enriched Product diastereoselective_rxn->diastereomer cleavage Step 3: Auxiliary Cleavage diastereomer->cleavage final_product Enantiomerically Enriched Final Product cleavage->final_product recycled_aux Recycled Auxiliary cleavage->recycled_aux G start Problem: Poor Stereoselectivity (Low d.r. or e.e.) check_temp Is Temperature Optimized? start->check_temp lower_temp Action: Lower Reaction Temperature (e.g., 0°C, -78°C) check_temp->lower_temp No check_catalyst Is the Catalyst/Auxiliary Choice Optimal? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Action: Screen Different Catalysts or Auxiliaries check_catalyst->screen_catalysts No check_solvent Is the Solvent Appropriate? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Action: Test Solvents with Varying Polarity check_solvent->screen_solvents No check_pg Is the N-Protecting Group Providing Enough Steric Hindrance? check_solvent->check_pg Yes screen_solvents->check_pg change_pg Action: Use a Bulkier Protecting Group (e.g., Boc) check_pg->change_pg No end_node Re-evaluate and Combine Optimized Conditions check_pg->end_node Yes change_pg->end_node

References

Technical Support Center: Challenges in the Scale-up of Piperidine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming the challenges associated with the large-scale synthesis of Piperidine-2-carbaldehyde. This important heterocyclic aldehyde is a valuable building block in the pharmaceutical industry, and its efficient production is critical for drug development and manufacturing. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in navigating the complexities of scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound include:

  • Exothermic Reactions: Both the Swern oxidation of 2-piperidinemethanol and the catalytic hydrogenation of pyridine-2-carbaldehyde can be highly exothermic, posing significant heat management challenges in large reactors.

  • Reagent Handling and Stoichiometry: Precise control over the addition of pyrophoric or highly reactive reagents, such as catalysts and reducing agents, is crucial for safety and reproducibility at scale.

  • Impurity Profile: The formation of by-products can increase with scale, complicating purification and potentially impacting the final product's quality. Common impurities include over-oxidized products (carboxylic acids), unreacted starting materials, and by-products from side reactions.

  • Product Instability: Aldehydes, in general, are susceptible to oxidation and other degradation pathways. The stability of this compound during the reaction, work-up, and purification is a key consideration.

  • Purification: Isolating and purifying the final product to the required specifications can be challenging due to its physical properties and the presence of closely related impurities.

Q2: My this compound product is discolored (yellow or brown). What is the likely cause and how can I prevent it?

A2: Discoloration is a common issue and is often attributed to the formation of small amounts of oxidized or degradation impurities. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which can contribute to color. To minimize discoloration, consider the following:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Maintain strict temperature control throughout the process, as higher temperatures can accelerate degradation.

  • Purification Method: Purification via vacuum distillation is often effective at removing colored impurities.

  • Storage: Store the purified product at low temperatures (2-8 °C) under an inert atmosphere and protected from light.

Q3: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A3: Safety is paramount during scale-up. Key precautions include:

  • Exotherm Control: Utilize jacketed reactors with efficient cooling systems and ensure controlled addition of reagents to manage the reaction exotherm.

  • Inert Atmosphere: As mentioned, use an inert atmosphere to prevent the formation of explosive peroxides and to handle air-sensitive reagents safely.

  • Proper Quenching: Develop a robust and controlled quenching procedure for reactive reagents.

  • Ventilation: Ensure adequate ventilation to handle any volatile and potentially toxic by-products.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Synthesis via Swern Oxidation of 2-Piperidinemethanol
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Decomposition of the product; Suboptimal temperature control.Ensure complete activation of DMSO with oxalyl chloride before adding the alcohol. Maintain the reaction temperature strictly at -78 °C. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Formation of Side Products Reaction temperature too high, leading to Pummerer rearrangement; Incomplete reaction leading to unreacted starting material.Maintain cryogenic temperatures throughout the addition and reaction phases. Ensure efficient stirring to avoid localized "hot spots."
Difficult Work-up Emulsion formation during aqueous wash.Add brine to the aqueous layer to break up emulsions. A gentle back-and-forth rocking of the separatory funnel can also be effective.
Synthesis via Catalytic Hydrogenation of Pyridine-2-carbaldehyde
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Catalyst poisoning; Insufficient hydrogen pressure; Suboptimal temperature.Ensure the pyridine-2-carbaldehyde starting material is of high purity. Increase the catalyst loading or use a fresh batch of catalyst. Optimize the hydrogen pressure and reaction temperature.
Low Selectivity (Over-reduction) Harsh reaction conditions; Inappropriate catalyst.Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) to find one with better selectivity for the aldehyde. Optimize the reaction conditions (lower temperature, lower pressure) to minimize over-reduction to the alcohol.
Product Isolation Issues Product remains in the aqueous layer after work-up.Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent to ensure the piperidine nitrogen is deprotonated.

Data Presentation

Table 1: Illustrative Data for Catalytic Hydrogenation Scale-up

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Substrate Substituted PyridineSubstituted Pyridine
Catalyst 5 mol% PtO₂2 mol% PtO₂
Solvent Glacial Acetic Acid (10 mL)Glacial Acetic Acid (10 L)
Hydrogen Pressure 50 bar40 bar
Temperature 25 °C35 °C
Reaction Time 8 hours12 hours
Yield 92%88%
Purity (by GC) >98%>97%

Note: This data is illustrative and the optimal conditions for this compound synthesis will need to be determined experimentally.

Experimental Protocols

Protocol 1: Swern Oxidation of 2-Piperidinemethanol

This protocol describes a general procedure for the Swern oxidation of 2-piperidinemethanol to this compound.

Materials:

  • 2-Piperidinemethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM, followed by the dropwise addition of DMSO (2.5 eq.). Stir the mixture for 15 minutes.

  • Add a solution of 2-piperidinemethanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq.) to the reaction mixture. A white precipitate will form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Catalytic Hydrogenation of Pyridine-2-carbaldehyde

This protocol provides a general procedure for the catalytic hydrogenation of pyridine-2-carbaldehyde.

Materials:

  • Pyridine-2-carbaldehyde

  • Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid or Ethanol

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • In a high-pressure reactor vessel, dissolve pyridine-2-carbaldehyde (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid).

  • Carefully add the catalyst (e.g., 5 mol% PtO₂).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar)[1].

  • Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Carefully neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Oxalyl Chloride, DMSO, 2-Piperidinemethanol, Triethylamine, DCM Reactor Dry, Inert Reactor at -78 °C Reagents->Reactor Activation Activation of DMSO with Oxalyl Chloride Reactor->Activation Addition Addition of 2-Piperidinemethanol Activation->Addition Elimination Addition of Triethylamine Addition->Elimination Quench Quench with Water Elimination->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the Swern oxidation of 2-piperidinemethanol.

Catalytic_Hydrogenation_Mechanism Pyridine Pyridine-2-carbaldehyde Adsorbed_Pyridine Adsorbed Pyridine -CHO Pyridine->Adsorbed_Pyridine Adsorption Catalyst Catalyst Surface (e.g., Pt, Pd) H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Intermediate1 Partially Hydrogenated Intermediate Adsorbed_Pyridine->Intermediate1 Stepwise Hydrogen Addition Intermediate2 Tetrahydropyridine Intermediate Intermediate1->Intermediate2 Further Hydrogenation Product This compound Intermediate2->Product Final Hydrogenation & Desorption Product->Catalyst Product Desorption

Caption: Simplified mechanism of catalytic hydrogenation of pyridine-2-carbaldehyde.

References

Technical Support Center: Troubleshooting Guide for Piperidine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving Piperidine-2-carbaldehyde. The following question-and-answer format directly addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and how stable is it?

A1: this compound is a bifunctional compound containing both a secondary amine and an aldehyde, making it susceptible to self-condensation or oligomerization over time. Proper storage is crucial to maintain its integrity.

  • Short-term Storage: For routine use, store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] This minimizes exposure to air and moisture, which can accelerate degradation.

  • Long-term Storage: For long-term storage, it is recommended to keep the compound in a freezer at or below -20°C.[2]

  • Stability: While specific shelf-life data can vary by supplier, piperidine series compounds are generally stable for several months to a year under ideal conditions.[3] Degradation may become more noticeable after 2-3 years, leading to a loss of potency.[3] The presence of a yellow to brown color may indicate oxidation or oligomerization.

Q2: My reaction with this compound is giving a complex mixture of products or a polymeric material. What is happening and how can I prevent it?

A2: The most likely cause is the inherent reactivity of the molecule with itself. The secondary amine of one molecule can react with the aldehyde of another to form an enamine or iminium ion, which can then lead to oligomers or polymers. This self-reactivity is a significant challenge when using the unprotected compound.

Solutions:

  • N-Protection: The most effective strategy is to protect the piperidine nitrogen before performing reactions with the aldehyde. The tert-butoxycarbonyl (Boc) group is a common and versatile choice for this purpose. The resulting N-Boc-piperidine-2-carbaldehyde is significantly more stable and easier to handle.

  • Reaction Conditions: If using the unprotected form is unavoidable, use dilute conditions and add the this compound slowly to the reaction mixture containing the other reactant. Running the reaction at lower temperatures can also help to minimize self-condensation.

Troubleshooting Common Reactions

Reductive Amination

Q3: I am getting a low yield in my reductive amination reaction with N-Boc-piperidine-2-carbaldehyde and a primary amine. What are the possible causes and solutions?

A3: Low yields in reductive amination can stem from several factors, from incomplete imine formation to issues with the reduction step.

Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield of Reductive Amination Product check_imine Check for complete imine formation (TLC, LC-MS, or ¹H NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_reduction Imine formation is complete. Check reduction step. check_imine->check_reduction Yes imine_solutions Solutions: - Increase reaction time for imine formation. - Add a dehydrating agent (e.g., MgSO₄, molecular sieves). - Use a catalytic amount of acid (e.g., acetic acid). incomplete_imine->imine_solutions end Improved Yield imine_solutions->end incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction check_workup Reaction appears complete. Review workup and purification. check_reduction->check_workup Reduction appears complete reduction_solutions Solutions: - Use a stronger or more suitable reducing agent (see table below). - Increase equivalents of the reducing agent. - Optimize reaction temperature and time. incomplete_reduction->reduction_solutions reduction_solutions->end workup_issues Product Loss During Workup/Purification check_workup->workup_issues workup_solutions Solutions: - Ensure complete extraction by adjusting pH. - Optimize chromatography conditions (e.g., add triethylamine to the eluent). workup_issues->workup_solutions workup_solutions->end

Caption: Troubleshooting workflow for low product yield in reductive amination.

Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSolvent(s)Key Characteristics
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over aldehydes. Can be used in a one-pot reaction.
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective but toxic (releases HCN in acidic conditions). Stable in neutral to slightly acidic media.
Sodium borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce the starting aldehyde if not used carefully. Typically added after imine formation is complete.
Hydrogen (H₂) with Catalyst (e.g., Pd/C)Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)"Green" option, but requires specialized equipment (hydrogenator). Can sometimes lead to debenzylation if other protecting groups are present.

Q4: I am observing the formation of a side product corresponding to the reduction of my starting aldehyde. How can I avoid this?

A4: This is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄).

Solutions:

  • Two-step, one-pot procedure: First, stir the N-Boc-piperidine-2-carbaldehyde and the primary amine in a suitable solvent (like methanol) for a few hours to ensure complete formation of the imine. Monitor this step by TLC or LC-MS. Once the aldehyde is consumed, then add the NaBH₄.

  • Use a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde starting material and can be added at the beginning of the reaction in a true one-pot fashion.

Imine Formation

Q5: The formation of the imine between N-Boc-piperidine-2-carbaldehyde and my primary amine is slow or incomplete. How can I improve this?

A5: Imine formation is a reversible equilibrium reaction. To drive it to completion, you need to remove the water that is formed as a byproduct.

Strategies to Promote Imine Formation

G start Slow/Incomplete Imine Formation water_removal Removal of Water Byproduct start->water_removal catalysis Acid Catalysis start->catalysis dehydrating_agent Add a Dehydrating Agent: - Anhydrous MgSO₄ - Molecular Sieves (3Å or 4Å) water_removal->dehydrating_agent azeotropic_distillation Azeotropic Distillation: - Use a Dean-Stark trap with a solvent like toluene. water_removal->azeotropic_distillation end Complete Imine Formation dehydrating_agent->end azeotropic_distillation->end acid_catalyst Add a Catalytic Amount of Acid: - Acetic Acid (AcOH) - p-Toluenesulfonic acid (p-TsOH) catalysis->acid_catalyst acid_catalyst->end

Caption: Strategies to drive imine formation to completion.

N-Boc Deprotection

Q6: I am having trouble with the N-Boc deprotection of my product. The reaction is either incomplete or I am getting side products. What should I do?

A6: N-Boc deprotection is typically achieved under acidic conditions. The choice of acid and the presence of scavengers are critical for a clean and complete reaction.

Troubleshooting N-Boc Deprotection

IssuePossible CauseSolution(s)
Incomplete Deprotection Insufficient acid concentration or equivalents.Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%) or use a larger excess of the acidic reagent (e.g., 4M HCl in dioxane).
Short reaction time.Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed.
Side Product Formation (t-butylation) The reactive tert-butyl cation generated during deprotection is alkylating your product or other nucleophilic sites.Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole. A typical deprotection cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.
Low Yield After Workup The product is lost during the aqueous workup.Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the product amine is in its free base form and soluble in the organic layer. Perform multiple extractions with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidine-2-carbaldehyde

This protocol describes the protection of the piperidine nitrogen, which is a crucial first step for many subsequent reactions.

Reaction Scheme: this compound + (Boc)₂O → N-Boc-piperidine-2-carbaldehyde

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-piperidine-2-carbaldehyde as a stable intermediate.

Protocol 2: Reductive Amination of N-Boc-piperidine-2-carbaldehyde with a Primary Amine

This protocol provides a general method for the synthesis of N-substituted 2-(aminomethyl)piperidine derivatives.

Reaction Scheme: N-Boc-piperidine-2-carbaldehyde + R-NH₂ → N-Boc-2-((R-amino)methyl)piperidine

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Primary amine (R-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in DCE, add the primary amine (1.1 eq).

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected product.

Protocol 3: N-Boc Deprotection

This protocol describes the final step to obtain the free secondary amine product.

Reaction Scheme: N-Boc-2-((R-amino)methyl)piperidine → 2-((R-amino)methyl)piperidine

Materials:

  • N-Boc protected product from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is basic.

  • Extract the product into an organic solvent such as DCM or ethyl acetate (perform multiple extractions).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the final deprotected product, which can be further purified if necessary.

References

Technical Support Center: Monitoring Piperidine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving piperidine-2-carbaldehyde using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental and Analysis Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC and HPLC. It outlines the decision-making process from sampling the reaction mixture to assessing its completion.

G start_node start_node process_node process_node decision_node decision_node end_node end_node hplc_node hplc_node tlc_node tlc_node A Reaction in Progress B Sample Reaction Mixture (Aliquot) A->B C Prepare Samples for Analysis (Dilute, Quench if needed) B->C D TLC Analysis C->D  Quick Qualitative Check E HPLC Analysis C->E  Quantitative Analysis F Spot TLC Plate (SM, Co-spot, Reaction) D->F H Inject Sample E->H G Develop & Visualize Plate F->G J Is Starting Material Consumed? G->J I Analyze Chromatogram H->I I->J K Continue Reaction J->K No L Reaction Complete J->L Yes K->A M Work-up & Purify Product L->M

Caption: Workflow for reaction monitoring using TLC and HPLC.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1]

Detailed Experimental Protocol: TLC
  • Chamber Preparation: Line a TLC chamber with filter paper and add the chosen solvent system (eluent) to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 5 minutes.[2]

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[3] Mark lanes for the starting material (SM), the reaction mixture (RXN), and a co-spot (CO).

  • Spotting:

    • Dissolve a small amount of the starting this compound in a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot of this solution to the "SM" lane on the origin.

    • Dip a new capillary tube into the reaction mixture and spot it onto the "RXN" lane.

    • For the co-spot, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[4]

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots.

    • UV Light: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4]

    • Staining: If compounds are not UV-active, use a chemical stain. Good options for aldehydes and amines include potassium permanganate (KMnO₄) or p-anisaldehyde stain.[5][6]

Quantitative Data: Recommended TLC Solvent Systems

The ideal solvent system should place the starting material at an Rf of approximately 0.3-0.4.[4] Given the polar and basic nature of this compound, different systems may be required for reactants and products.

Solvent System (v/v Ratio)Compound PolarityNotes
20-50% Ethyl Acetate in HexanesLow to MediumA standard starting point for many organic reactions.[1]
5-10% Methanol in DichloromethaneMedium to HighGood for more polar compounds.
4:1:1 n-Butanol:Acetic Acid:WaterHigh (Amines/Acids)Useful if tailing is a major issue due to the basic piperidine ring.[1]
95:5 Dichloromethane:Methanol (+ 0.5% NH₄OH)Basic CompoundsThe addition of a base like ammonia can prevent streaking of amines on acidic silica gel.
TLC Troubleshooting and FAQs

Q1: My spots are streaking or "tailing" up the plate. What's wrong?

  • A1: This is common for basic compounds like piperidines on acidic silica gel. The amine group interacts strongly with the stationary phase.

    • Solution: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to sharper spots.

Q2: My spots aren't moving from the baseline (Rf ≈ 0).

  • A2: Your solvent system is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Alternatively, switch to a more polar system, such as one containing methanol.

Q3: My spots are all at the top of the plate near the solvent front (Rf ≈ 1).

  • A3: Your solvent system is too polar.

    • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.

Q4: I can't see any spots after development.

  • A4: Your compounds may not be UV-active, or the concentration might be too low.

    • Solution: After checking under a UV lamp, use a chemical stain. Potassium permanganate or p-anisaldehyde are effective general stains.[5][6] If you still see nothing, try spotting a more concentrated sample of your reaction mixture.

Q5: The starting material and product spots are too close together.

  • A5: The polarity difference between your compounds is small, and your current solvent system cannot resolve them.

    • Solution: Try a different solvent system. Sometimes changing one of the solvents entirely (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation. Using a co-spot is critical here to confirm if two close spots are indeed different compounds.[4][6]

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a powerful technique for both qualitative and quantitative analysis, providing detailed information on reaction conversion, purity, and the formation of byproducts.[7]

Detailed Experimental Protocol: HPLC
  • System & Mobile Phase Preparation:

    • Use a reverse-phase C18 column, a common choice for a wide range of organic molecules.[7][8]

    • Prepare the mobile phases. A typical setup uses:

      • Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid).[9]

      • Solvent B: Acetonitrile or Methanol with the same acidic modifier.[8][10]

    • Degas the mobile phases thoroughly before use.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a buffer).

    • Dilute the aliquot significantly with a solvent compatible with the mobile phase (e.g., a 50:50 mixture of water:acetonitrile).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to prevent column blockage.[11]

  • Method Development:

    • Set the column temperature, often to 30°C for reproducibility.[7]

    • Set the flow rate, typically 1.0 mL/min for a standard 4.6 mm ID column.[7][12]

    • Set the UV detector to a wavelength where the starting material or product has maximum absorbance (e.g., 210-254 nm).

    • Start with a gradient elution to determine the approximate retention times of your components (e.g., 5% to 95% Solvent B over 10-15 minutes).

  • Analysis: Inject the prepared sample. Monitor the resulting chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

Quantitative Data: Recommended HPLC Conditions

These are general starting conditions and should be optimized for each specific reaction.

ParameterCondition A (Fast Gradient)Condition B (Isocratic)Notes
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmC18 is a versatile stationary phase for reverse-phase HPLC.[8]
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic AcidAcidic modifiers improve peak shape for basic compounds like piperidines.[9]
Mobile Phase B Acetonitrile + 0.1% TFAMethanol + 0.1% Formic AcidAcetonitrile and methanol are common organic solvents in reverse-phase HPLC.[10]
Flow Rate 1.0 mL/min1.0 mL/minStandard for analytical columns.[12]
Gradient 10% to 90% B in 10 min65% B (Constant)A gradient is useful for initial screening; an isocratic method is simpler for routine monitoring once retention times are known.[7]
Detection UV at 254 nmUV at 220 nmWavelength should be optimized based on the chromophores present.
HPLC Troubleshooting and FAQs

Q1: My peaks are broad or show significant tailing.

  • A1: This is a classic issue with basic compounds like piperidines on silica-based C18 columns. The basic nitrogen interacts with acidic residual silanol groups on the stationary phase.

    • Solution: Ensure you are using an acidic modifier in your mobile phase, such as 0.1% TFA or formic acid.[9] The acid protonates the piperidine, minimizing unwanted secondary interactions and resulting in sharper, more symmetrical peaks.

Q2: I am seeing two peaks for my pure piperidine derivative starting material.

  • A2: This can occur with free base forms of piperidines.[9] It may be due to on-column ionization issues or the presence of different conformers.

    • Solution: Adding an appropriate buffer or acidic modifier (like TFA) to the mobile phase can often resolve this by forcing the compound into a single protonated state.[9] Also, check the solvent used to dissolve the sample; ensure complete solubility.

Q3: My compound is not retained and elutes in the void volume.

  • A3: Your compound is too polar for the current conditions, or your mobile phase is too strong (too much organic solvent).

    • Solution: Decrease the initial percentage of the organic solvent (Solvent B) in your gradient or isocratic method. If using 100% aqueous mobile phase, ensure your column is "aqueous stable" to prevent stationary phase collapse.[12]

Q4: I see a new peak in my chromatogram that is not the product.

  • A4: This could be a byproduct, an impurity from the starting materials, or a degradation product. Piperidine itself can sometimes participate in side reactions, such as aza-Michael additions if maleimides are present.[13]

    • Solution: Use HPLC-MS to identify the mass of the unknown peak. Review the reaction scheme for potential side reactions. Ensure the piperidine deprotection solution, if used, is fresh.[13]

Q5: The retention times are shifting between injections.

  • A5: This indicates a lack of system equilibration, column degradation, or changes in the mobile phase composition.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which can take 10-20 column volumes.[12] Check that your mobile phase solvents are properly mixed and degassed.

References

Technical Support Center: Column Chromatography Purification of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the column chromatography purification of Piperidine-2-carbaldehyde. This document offers detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica gel (230-400 mesh).[1][2] Its polarity is well-suited for separating piperidine derivatives from less polar and more polar impurities.[3]

Q2: How do I determine the best mobile phase (eluent) for my separation?

A2: The ideal mobile phase should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[1] A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, allowing for good separation from impurities.[1] Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) and gradually increase the polarity.

Q3: My purified this compound is a yellow oil. What causes this discoloration?

A3: A yellow tint in piperidine derivatives is often due to oxidation products.[4] To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and store it at low temperatures.

Q4: Can I use reversed-phase chromatography for this purification?

A4: While normal-phase chromatography on silica gel is more common for this type of compound, reversed-phase chromatography (e.g., using a C18 stationary phase) can also be employed.[5] The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid.[5]

Q5: Is it necessary to protect the secondary amine of the piperidine ring before chromatography?

A5: Protecting the amine, for example, as a tert-butyloxycarbonyl (Boc) carbamate, can often improve the chromatographic behavior of the compound, reducing peak tailing and potentially improving separation.[6][7] However, this adds extra steps to the synthesis (protection and deprotection). For many applications, purification of the unprotected compound is feasible with the correct chromatographic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing The basic nitrogen of the piperidine interacts strongly with the acidic silanol groups on the silica gel surface.Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your eluent.[8] This will compete for the active sites on the silica gel and reduce tailing.
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Column was packed improperly.- Optimize the mobile phase using TLC to achieve a larger ΔRf between your product and impurities.[9]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of compound to silica gel by weight.[1]- Ensure the column is packed uniformly without any cracks or channels.[10]
Compound Degradation on the Column Aldehydes can sometimes be unstable on silica gel, potentially undergoing oxidation or other reactions.- Run the column as quickly as possible (flash chromatography).- Consider deactivating the silica gel by pre-treating it with the mobile phase containing a basic modifier.- If degradation is severe, consider protecting the aldehyde or using an alternative stationary phase like alumina.
No Compound Eluting from the Column - The mobile phase is not polar enough.- The compound may have degraded or irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).[1]- If the compound is suspected to be on the column, try flushing with a very polar solvent system (e.g., 10% methanol in dichloromethane).- Analyze a small sample of the silica gel from the top of the column by TLC or LC-MS to check for the presence of your compound.
Multiple Fractions Containing the Product The separation is not efficient, leading to a broad elution band.- Use a longer column for better resolution.- Employ a shallower solvent gradient during elution.- Ensure the sample was loaded onto the column in a minimal amount of solvent to start with a narrow band.[1]

Experimental Protocols

Recommended Protocol for Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude material.

1. Materials:

  • Stationary Phase: Silica gel (230-400 mesh)[1]
  • Mobile Phase: A mixture of hexane (or heptane) and ethyl acetate. The exact ratio should be determined by TLC to give an Rf of ~0.2-0.3 for the product. Consider adding 1% triethylamine to the mobile phase to minimize peak tailing.[8]
  • Crude this compound
  • Glass column, sand, collection tubes, and a source of pressurized air or nitrogen for flash chromatography.

2. Column Preparation:

  • Securely clamp the column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[11]
  • Prepare a slurry of silica gel in the initial, less polar mobile phase.
  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[11]
  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[11]
  • Equilibrate the column by passing several column volumes of the mobile phase through it.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
  • Carefully apply the sample solution to the top of the silica gel.
  • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[9]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply gentle pressure to the top of the column to achieve a steady flow rate.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.[10]

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Column Chromatography Issues start Start Purification problem Problem Encountered? start->problem peak_tailing Peak Tailing? problem->peak_tailing Yes end_good Successful Purification problem->end_good No poor_separation Poor Separation? peak_tailing->poor_separation No add_base Add 1-2% Triethylamine to Eluent peak_tailing->add_base Yes no_elution No Compound Eluting? poor_separation->no_elution No optimize_solvent Optimize Solvent System (via TLC) poor_separation->optimize_solvent Yes increase_polarity Increase Eluent Polarity (Gradient Elution) no_elution->increase_polarity Yes end_bad Re-evaluate Strategy no_elution->end_bad No add_base->problem check_loading Reduce Sample Load optimize_solvent->check_loading check_loading->problem check_degradation Check for Degradation increase_polarity->check_degradation check_degradation->problem

Caption: A flowchart for troubleshooting common issues in column chromatography.

References

Technical Support Center: Recrystallization of Piperidine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperidine-2-carbaldehyde and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when recrystallizing this compound derivatives?

A1: The most frequent challenges include:

  • Oiling Out: The compound separates from the solution as a liquid ("oil") instead of forming solid crystals. This is common for compounds with low melting points or when the cooling rate is too rapid.

  • Formation of Amorphous Precipitate: The compound crashes out of solution as a non-crystalline, often powdery, solid. This can trap impurities and typically results from a solution that is too supersaturated or cooled too quickly.

  • Poor Crystal Yield: A significant portion of the compound remains in the mother liquor after cooling, leading to low recovery of the purified product.

  • No Crystal Formation: The compound remains fully dissolved even after cooling and other induction techniques.

  • Discoloration: The resulting crystals have a noticeable color (e.g., yellow tint), indicating the presence of impurities, which can sometimes be oxidation products.[1]

Q2: How do I choose a suitable solvent for my this compound derivative?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] The polarity of your specific derivative, largely influenced by the N-substituent, is a key factor.

  • General Solubility Profile: Piperidine derivatives are often soluble in a range of organic solvents. Polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetonitrile, acetone, and tetrahydrofuran (THF) are common starting points.

  • Systematic Screening: To find the best solvent, perform a small-scale screening. Place 10-20 mg of your crude material into several test tubes and add different solvents dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating. If crystals form upon cooling, it is a promising candidate.

Q3: My compound has "oiled out." How can I fix this?

A3: Oiling out can often be resolved by:

  • Reheating and Adding More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slowing the Cooling Rate: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.

  • Using a Different Solvent System: The initial solvent may not be appropriate. Consider a lower polarity solvent or a two-solvent system.

Q4: I am not getting any crystals. What should I do?

A4: If crystals do not form upon cooling, you can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

  • Reducing the Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.

  • Using an Anti-Solvent: If you are using a single-solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid.

Q5: My piperidine derivative is a salt (e.g., hydrochloride). Does this change the recrystallization process?

A5: Yes, the salt form will have significantly different solubility properties than the free base. Salts are generally more polar and may be more soluble in polar protic solvents like alcohols or even water, and less soluble in non-polar solvents like ethers and hexanes. You may need to screen a different range of solvents. For example, some piperidine derivative HCl salts have been successfully recrystallized from solvents like isopropanol or methyl tert-butyl ether.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the compound is lower than the boiling point of the solvent. 4. Inappropriate solvent choice.1. Reheat to dissolve the oil, then add more hot solvent. 2. Allow the solution to cool slowly to room temperature before placing in an ice bath. 3. Choose a lower-boiling point solvent. 4. Try a different solvent or a two-solvent (solvent/anti-solvent) system.
Amorphous Precipitate 1. Solution is too supersaturated. 2. Cooling rate is excessively fast.1. Use a larger volume of hot solvent to fully dissolve the compound. 2. Ensure slow cooling. Insulate the flask if necessary.
Low Crystal Yield 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Cooling time was insufficient or the final temperature was not low enough.1. Evaporate some of the solvent and re-cool. 2. Choose a solvent in which the compound is less soluble at cold temperatures. Consider a two-solvent system. 3. Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize precipitation.
Colored Crystals 1. Presence of colored impurities. 2. Oxidation of the piperidine derivative.1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Insoluble Impurities Present Solid impurities remain in the hot solution.Perform a hot filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization of your product during filtration.

Summary of Recrystallization Data for Piperidine Derivatives

Note: Data for exact this compound derivatives is limited in the literature. The following table includes data from closely related piperidine structures to provide guidance.

Compound TypeSolvent SystemObservations/NotesYield
(S)-piperidine-2-ethanolDiethyl ether (Et₂O)Used for final purification of the free base after resolution.N/A
Piperidine Derivative HCl SaltIsopropanol (IPA)Recrystallization of a thalidomide intermediate containing a piperidine moiety.N/A
Piperidine Derivative HCl SaltMethyl tert-butyl ether (MTBE)Purification of an intermediate for the synthesis of ARV-110.N/A

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid organic compounds.

  • Solvent Selection: As described in the FAQs, identify a suitable solvent where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, under vacuum.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be found.

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble at room temperature. Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.

  • Dissolution: Dissolve the crude derivative in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy). If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystal Growth: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Cooling & Isolation: Cool the mixture in an ice bath to maximize precipitation and then collect, wash, and dry the crystals as described in the single-solvent protocol.

Visualizations

Diagram 1: General Recrystallization Workflow

G start Crude this compound Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool_slow Slow Cooling to Room Temperature hot_filter_q->cool_slow No hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Logic for Recrystallization Issues

G start Recrystallization Attempt outcome Observe Outcome start->outcome oiling Compound 'Oiled Out' outcome->oiling Oil forms no_xtal No Crystals Formed outcome->no_xtal Solution remains clear low_yield Low Yield outcome->low_yield Few crystals success Good Crystals Formed outcome->success Success sol_oiling Reheat, Add More Solvent, Cool Slower oiling->sol_oiling sol_no_xtal Induce Crystallization: - Scratch - Seed - Evaporate Solvent no_xtal->sol_no_xtal sol_low_yield Use Less Solvent Initially, Ensure Thorough Cooling low_yield->sol_low_yield

Caption: Troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of piperidine-2-carbaldehyde, a valuable building block in the development of pharmaceutical agents, can be achieved through various oxidative methods. This guide provides a comparative analysis of three prominent methods: Dess-Martin Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation. The comparison focuses on reaction protocols, quantitative data, and operational considerations to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterDess-Martin OxidationSwern OxidationTEMPO-Catalyzed Oxidation
Starting Material N-Boc-piperidin-2-ylmethanolPiperidin-2-ylmethanol or N-protected analoguePiperidin-2-ylmethanol or N-protected analogue
Key Reagents Dess-Martin Periodinane (DMP)Oxalyl chloride, DMSO, TriethylamineTEMPO, Co-oxidant (e.g., NaOCl or O₂ with a metal catalyst)
Typical Yield High (generally >90%)[1]High (e.g., 92% for a similar substrate)[2]High (generally >90%)[3]
Reaction Temperature Room Temperature[1]-78 °C to Room Temperature[2]Room Temperature or slightly elevated[3]
Reaction Time 1-4 hours2-3 hours1-24 hours (variable with catalyst system)
Workup & Purification Filtration and extractionAqueous workup and extractionExtraction and chromatography
Key Advantages Mild conditions, high chemoselectivity, commercially available reagent.[1]High yields, readily available and inexpensive reagents.[2][4]Catalytic use of TEMPO, environmentally benign co-oxidants (e.g., air).[3]
Key Disadvantages Potentially explosive nature of DMP, relatively high cost.[1]Formation of malodorous dimethyl sulfide, requires cryogenic temperatures.[4]Potential for low conversion with substrates containing adjacent heteroatoms.

Logical Workflow of Synthesis

The synthesis of this compound typically commences with the reduction of a suitable precursor, such as piperidine-2-carboxylic acid, to the corresponding primary alcohol, piperidin-2-ylmethanol. The piperidine nitrogen is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the subsequent oxidation step. The protected alcohol is then oxidized to the desired aldehyde.

SynthesisWorkflow Precursor Piperidine-2-carboxylic Acid Reduction Reduction (e.g., LiAlH4) Precursor->Reduction Alcohol Piperidin-2-ylmethanol Reduction->Alcohol Protection N-Protection (e.g., Boc2O) Alcohol->Protection ProtectedAlcohol N-Boc-piperidin-2-ylmethanol Protection->ProtectedAlcohol Oxidation Oxidation ProtectedAlcohol->Oxidation Aldehyde N-Boc-piperidine-2-carbaldehyde Oxidation->Aldehyde Dess-Martin Swern TEMPO Deprotection Deprotection (e.g., TFA) Aldehyde->Deprotection FinalProduct This compound Deprotection->FinalProduct OxidationMechanisms cluster_DessMartin Dess-Martin Oxidation cluster_Swern Swern Oxidation cluster_TEMPO TEMPO-Catalyzed Oxidation DMP_start R-CH2OH + DMP DMP_intermediate Intermediate Periodinane DMP_start->DMP_intermediate Ligand Exchange DMP_product R-CHO + Iodinane DMP_intermediate->DMP_product β-elimination Swern_start R-CH2OH + Activated DMSO Swern_intermediate Alkoxysulfonium Salt Swern_start->Swern_intermediate Swern_product R-CHO + DMS Swern_intermediate->Swern_product Elimination TEMPO_start R-CH2OH + TEMPO+ TEMPO_intermediate Intermediate TEMPO_start->TEMPO_intermediate TEMPO_product R-CHO + TEMPO-H TEMPO_intermediate->TEMPO_product TEMPO_regeneration TEMPO-H + Co-oxidant -> TEMPO+ TEMPO_product->TEMPO_regeneration

References

A Comparative Guide to Piperidine-2-carbaldehyde and Other Heterocyclic Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. Their unique structural motifs and inherent reactivity allow for the facile introduction of heteroatoms and diverse functionalities into target molecules. This guide provides an objective comparison of the performance of piperidine-2-carbaldehyde with other prominent heterocyclic aldehydes, namely pyridine-2-carbaldehyde, pyrrolidine-2-carbaldehyde, and furan-2-carbaldehyde, in key synthetic transformations. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Heterocyclic Aldehydes

Heterocyclic aldehydes are a class of organic compounds characterized by a formyl group (-CHO) attached to a heterocyclic ring system. The nature of the heteroatom and the aromaticity of the ring significantly influence the chemical reactivity of the aldehyde.

  • This compound: A saturated six-membered nitrogen-containing heterocycle. The presence of the secondary amine in close proximity to the aldehyde group can influence its reactivity and allows for further functionalization.

  • Pyridine-2-carbaldehyde: An aromatic six-membered nitrogen-containing heterocycle. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde carbonyl carbon.

  • Pyrrolidine-2-carbaldehyde: A saturated five-membered nitrogen-containing heterocycle. Similar to this compound, the secondary amine influences its reactivity.

  • Furan-2-carbaldehyde (Furfural): An aromatic five-membered oxygen-containing heterocycle. The furan ring is electron-rich, which can affect the reactivity of the aldehyde.

This guide will focus on the comparative performance of these aldehydes in three widely utilized multicomponent reactions: the Pictet-Spengler, Mannich, and Ugi reactions.

Comparative Performance in Key Synthesis Reactions

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1] This reaction is of great importance in the synthesis of numerous alkaloids and pharmacologically active compounds.

Table 1: Comparison of Heterocyclic Aldehydes in the Pictet-Spengler Reaction

AldehydeSubstrateCatalystSolventTime (h)Yield (%)Enantiomeric Ratio (er)Reference
Pyridine-2-carbaldehydeTryptamineChiral Squaramide/Benzoic Acid DerivativeToluene489415:85[2]
Pyridine-3-carbaldehydeTryptamineChiral Squaramide/Triphenylacetic AcidToluene24>9595:5[2]

Observations:

  • In this specific enantioselective reaction, pyridine-3-carboxaldehyde provided a higher enantiomeric ratio and required a shorter reaction time compared to pyridine-2-carboxaldehyde, suggesting a difference in reactivity and steric hindrance.[2] The choice of co-catalyst was also crucial for achieving high enantioselectivity with pyridine-2-carboxaldehyde.[2] While direct data for this compound is absent, its flexible, non-aromatic nature would likely lead to different reaction kinetics and stereochemical outcomes compared to the rigid, aromatic pyridine aldehydes.

Experimental Protocols

General Procedure for the Synthesis of N-Boc-Protected Heterocyclic Aldehydes

The synthesis of this compound and pyrrolidine-2-carbaldehyde often begins with the protection of the nitrogen atom, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The protected alcohol is then oxidized to the aldehyde.

Protocol 1: Synthesis of tert-butyl 2-formylpiperidine-1-carboxylate (N-Boc-piperidine-2-carbaldehyde)

This two-step procedure involves the Boc-protection of 2-piperidinemethanol followed by Swern oxidation.

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • To a solution of 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[3]

Step 2: Swern Oxidation to tert-butyl 2-formylpiperidine-1-carboxylate

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise.

  • Stir the mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.

Protocol 2: Synthesis of tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-pyrrolidine-2-carbaldehyde)

This procedure is analogous to the synthesis of the piperidine derivative.

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Follow the procedure for the Boc-protection of 2-piperidinemethanol, substituting 2-pyrrolidinemethanol as the starting material.

Step 2: Swern Oxidation to tert-butyl 2-formylpyrrolidine-1-carboxylate

  • Follow the Swern oxidation procedure described for the piperidine derivative, using tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as the substrate.

General Experimental Protocol for the Pictet-Spengler Reaction

This protocol provides a general guideline for performing a Pictet-Spengler reaction.[4]

  • To a solution of the β-arylethylamine (e.g., tryptamine, 1.0 eq) in an anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere, add the heterocyclic aldehyde (1.0-1.2 eq).

  • Add an acid catalyst (e.g., trifluoroacetic acid, TFA, 10-20 mol%) to the mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Biological Relevance

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, frequently found in approved drugs and clinical candidates.[5][6] These structures often play a crucial role in the interaction of small molecules with biological targets, including G-protein coupled receptors (GPCRs).

Piperidine Derivatives and Serotonin Receptor Signaling

Derivatives of piperidine have been extensively studied as modulators of serotonin (5-HT) receptors, which are GPCRs involved in a multitude of physiological and pathological processes in the central nervous system.[7] For instance, 4-phenylpiperidine-2-carboxamide analogs have been identified as positive allosteric modulators (PAMs) of the 5-HT₂C receptor.[1]

G_protein_coupled_receptor_signaling_pathway Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR Ligand->GPCR Binds to Second_Messenger Second Messenger (e.g., cAMP) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers G_protein G_protein GPCR->G_protein Activates Effector Effector G_protein->Effector Modulates Effector->Second_Messenger Produces

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

The binding of a ligand, such as a piperidine derivative, to a GPCR like the serotonin receptor initiates a cascade of intracellular events.[8] This typically involves the activation of a G-protein, which in turn modulates the activity of an effector enzyme.[] This leads to the production of second messengers that trigger a specific cellular response.[10] The ability of piperidine scaffolds to be readily functionalized allows for the fine-tuning of their binding affinity and selectivity for specific receptor subtypes, making them valuable tools in drug discovery.

Conclusion

This compound and its heterocyclic counterparts are valuable synthetic intermediates with distinct reactivity profiles. While direct comparative data under identical conditions remains somewhat limited in the literature, the available information suggests that the electronic and steric properties of the heterocyclic ring play a significant role in determining the outcome of synthetic transformations. Pyridine-2-carbaldehyde's aromaticity and electron-withdrawing nature make it a reactive electrophile. The saturated and more flexible piperidine- and pyrrolidine-2-carbaldehydes offer different conformational possibilities and the potential for the secondary amine to participate in or influence reactions. Furan-2-carbaldehyde's electron-rich aromatic system also imparts unique reactivity.

For researchers and drug development professionals, the choice of a specific heterocyclic aldehyde will depend on the desired target structure, the specific reaction being employed, and the desired stereochemical outcome. This guide provides a foundational understanding and practical protocols to assist in navigating these choices. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of these important building blocks in a broader range of synthetic applications.

References

A Comparative Guide to the Biological Activity of Piperidine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This guide provides a comparative overview of the biological activities of Piperidine-2-carbaldehyde derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective effects. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the field of drug discovery and development.

Antimicrobial Activity

This compound derivatives, particularly their Schiff base forms, have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated using the disc diffusion method, where the diameter of the zone of inhibition is measured to quantify the antimicrobial strength.

Comparative Antimicrobial Activity of this compound Derivatives
Compound/DerivativeBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Piperidine-2,6-dione derivative (2c) Escherichia coli-Candida albicansNo activity
Bacillus subtilisGood activityAspergillus nigerNo activity
Piperidine-2,6-dione derivative (2d) Escherichia coliGood activityCandida albicansNo activity
Bacillus subtilisGood activityAspergillus nigerNo activity
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (Compound 1) Escherichia coli9 ± 1.41 (at 20 µL of 10mg/ml)--[1]
Staphylococcus aureus22 ± 4.32 (at 20 µL of 10mg/ml)--[1]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (Compound 2) Escherichia coli12 ± 0 (at 20 µL of 10mg/ml)--[1]
Staphylococcus aureus24 ± 3.26 (at 20 µL of 10mg/ml)--[1]
Piperidine derivative (Compound 6) Bacillus cereus≥ 6Aspergillus nigerVarying inhibition[2]
Escherichia coli≥ 6Aspergillus flavusVarying inhibition[2]
Staphylococcus aureus≥ 6Saccharomyces cerevisiaeVarying inhibition[2]
Bacillus subtilis≥ 6 (MIC: 0.75 mg/ml)Candida albicansVarying inhibition[2]
Piperidine derivative (Compound 8) Bacillus subtilis5Aspergillus nigerNo activity[2]
Staphylococcus aureus5Aspergillus flavusNo activity[2]
Pseudomonas aeruginosa5Saccharomyces cerevisiaeNo activity[2]
Candida albicansNo activity[2]

Note: "-" indicates data not available. "Good activity" was reported without specific measurements in the source.

Experimental Protocol: Disc Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of compounds.[3]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL in a suitable solvent like DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

experimental_workflow cluster_prep Preparation cluster_assay Assay Inoculum Prepare Microbial Inoculum Plates Inoculate Agar Plates Inoculum->Plates Evenly spread Incubate Incubate Plates Plates->Incubate Discs Impregnate Discs with Compound Discs->Incubate Place on agar Measure Measure Zone of Inhibition Incubate->Measure After 24h

Antimicrobial Disc Diffusion Assay Workflow

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.

Comparative Anticancer Activity of Piperidine Derivatives
Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride A549 (Lung)32.43Cytotoxic effect[4]
Piperine HCT-8 (Colon)66.0Cytotoxic effect[4]
B16 (Melanoma)69.9Cytotoxic effect[4]
Piperidine derivative 1 PC-3 (Prostate)< 25 µg/mLDNA Intercalation[5]
Piperidine derivative 16 786-0 (Renal)0.4 µg/mLDNA Intercalation[5]
Piperidine derivative 22 U251 (Glioma)58.2 µg/mLDNA Intercalation[5]
Piperidine derivative 25 PC-3 (Prostate)6.4 µg/mLDNA Intercalation[5]
DTPEP Various-Targets ERα, downregulates PI3K/Akt-Pkcα[6]
Compound 17a PC3 (Prostate)-Induces apoptosis via Bcl-2/Bax modulation[6]

Note: "-" indicates data not available. Some values are reported as GI50, which is the concentration for 50% growth inhibition.

Experimental Protocol: MTT Assay

The MTT assay is a quantitative colorimetric method to determine cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated relative to untreated control cells.

Signaling Pathway: Caspase-Mediated Apoptosis

Many anticancer agents, including piperidine derivatives, induce apoptosis or programmed cell death in cancer cells. A key mechanism involves the activation of a cascade of enzymes called caspases.

apoptosis_pathway Piperidine_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Piperidine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Piperidine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-Mediated Apoptosis Pathway

Neuroprotective Activity

Certain piperidine derivatives, including those structurally related to piperine (an alkaloid found in black pepper), have shown promise in protecting neuronal cells from damage, a key aspect in the research of neurodegenerative diseases.

Comparative Neuroprotective Effects of Piperidine Derivatives
Compound/DerivativeModelEffectPotential MechanismReference
Piperine Kainic acid-induced excitotoxicity in ratsRestored neuronal hyperactivity, glutamate elevation, and cognitive impairmentUpregulation of NGF/TrkA/Akt/GSK3β signaling[7]
Piperine Ischemic stroke in ratsReduced infarction volume and neuronal apoptosisInhibition of JAK2/STAT3 signaling pathway[8]
Piperine derivative (HJ105) Aβ1-42-induced neurotoxicityDecreased apoptosis, oxidative stress, and neuroinflammationActivation of Keap1-Nrf2 pathway[9]
N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e) Amyloid-beta-induced PC12 cell toxicity23.2% protection at 50 µMMulti-target (AChE, BuChE, BACE1 inhibition)[10]
N'-...-alkylamine derivatives (5k) Alzheimer's disease modelAChE inhibition (IC50 = 2.13 nM), Aβ1-42 aggregation inhibition (88.81%)Dual inhibition of AChE and Aβ aggregation[11]
Signaling Pathway: Keap1-Nrf2 Pathway in Neuroprotection

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is a key contributor to neurodegeneration. Some piperidine derivatives can activate this pathway, leading to neuroprotection.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Piperidine_Derivative Piperidine Derivative (e.g., HJ105) Keap1 Keap1 Piperidine_Derivative->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Dissociation Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Keap1-Nrf2 Neuroprotective Pathway

Synthesis of this compound Schiff Base Derivatives

A general method for the synthesis of Schiff base derivatives from this compound involves the condensation reaction with a primary amine.

General Experimental Protocol
  • Reactant Mixture: Equimolar amounts of this compound and a substituted primary amine are dissolved in a suitable solvent, such as ethanol.

  • Catalyst: A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • Reaction Condition: The reaction mixture is typically refluxed for several hours.

  • Product Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

synthesis_workflow Reactants This compound + Primary Amine Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product Schiff Base Derivative Purification->Product

References

Comparative In Silico Docking Analysis of Piperidine-2-carbaldehyde Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the virtual screening and binding affinities of novel Piperidine-2-carbaldehyde derivatives against key cholinesterase targets.

This guide provides a comparative analysis of in silico docking studies of this compound derivatives, with a specific focus on their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data presented is derived from a comprehensive study that employed molecular docking simulations to elucidate the binding interactions and affinities of these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Comparative Docking Performance

The inhibitory potential of two this compound Schiff base derivatives, herein designated as Compound 1 and Compound 2, was evaluated against AChE and BChE. The docking scores and inhibition constants (Ki) were calculated to compare their binding affinities. The results indicate that Compound 2 exhibits a stronger binding affinity for both enzymes compared to Compound 1.[1]

CompoundTarget EnzymeDocking Score (kcal/mol)Inhibition Constant (Ki) (nM)
Compound 1 Acetylcholinesterase (AChE)-519.59 ± 102.27
Compound 2 Acetylcholinesterase (AChE)-149.24 ± 15.59
Compound 1 Butyrylcholinesterase (BChE)--
Compound 2 Butyrylcholinesterase (BChE)--

Note: Specific docking scores for each compound against BChE were not explicitly provided in the source material, but the study indicated that Compound 2 was more active than Compound 1 against both enzymes.[1]

Experimental Protocols

The in silico docking studies were performed using established computational methodologies to ensure the reliability and accuracy of the results. The general workflow and specific parameters are outlined below.

Molecular Docking Protocol

A generalized workflow for molecular docking studies of piperidine derivatives involves several key steps, from protein and ligand preparation to the analysis of results.

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB, remove water, add hydrogens) grid_gen Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, energy minimization) docking_run Run Docking Simulation (e.g., AutoDock, MOE) ligand_prep->docking_run grid_gen->docking_run pose_analysis Analyze Docking Poses (Binding energy, interactions) docking_run->pose_analysis sar_analysis Structure-Activity Relationship (SAR) (Compare derivatives) pose_analysis->sar_analysis

Caption: A generalized workflow for in silico molecular docking studies.

Protein and Ligand Preparation: The three-dimensional crystal structures of the target enzymes, AChE and BChE, were obtained from the Protein Data Bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the this compound derivatives were drawn and converted to 3D structures, followed by energy minimization to obtain stable conformations.

Docking Software and Parameters: The molecular docking simulations for the this compound derivatives were performed using the Molecular Operating Environment (MOE) software.[1] For broader context, other commonly used docking programs include AutoDock, GOLD, and Glide. The docking protocol typically involves defining a binding site on the target protein and using a scoring function to evaluate the binding affinity of different ligand poses.

Signaling Pathway and Mechanism of Action

Acetylcholinesterase and butyrylcholinesterase are key enzymes in the cholinergic signaling pathway, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

G Cholinergic Synapse Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh ACh ACh_release->ACh AChE AChE / BChE ACh->AChE Hydrolysis ACh_receptor Cholinergic Receptor ACh->ACh_receptor Inhibitor This compound Derivative Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Inhibition of cholinesterases by this compound derivatives.

The in silico docking studies suggest that this compound derivatives can bind to the active site of AChE and BChE, thereby inhibiting their function and leading to an accumulation of acetylcholine in the synaptic cleft. This mechanism of action highlights their potential as therapeutic agents for neurodegenerative diseases.

Logical Relationship of Derivatives and Activity

The comparative analysis of Compound 1 and Compound 2 reveals a clear structure-activity relationship, where subtle structural modifications can significantly impact binding affinity.

G Structure-Activity Relationship cluster_compounds This compound Derivatives P2C This compound Core Comp1 Compound 1 (Specific Substituent) P2C->Comp1 Comp2 Compound 2 (Different Substituent) P2C->Comp2 Activity_Low Lower Binding Affinity (Higher Ki) Comp1->Activity_Low Activity_High Higher Binding Affinity (Lower Ki) Comp2->Activity_High

References

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile building block in the design of novel therapeutics. While direct and extensive research on the structure-activity relationship (SAR) of piperidine-2-carbaldehyde analogs is limited in publicly available literature, this guide provides a comprehensive comparison of closely related 2-substituted piperidine analogs, with a focus on their anticancer and enzyme inhibitory activities. The data and protocols presented herein are synthesized from numerous studies on piperidine derivatives, offering valuable insights for the rational design of new therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of 2-substituted piperidine analogs is significantly influenced by the nature and position of substituents on the piperidine ring and its appended functionalities. The following tables summarize the quantitative data on the anticancer and cholinesterase inhibitory activities of various piperidine derivatives, providing a basis for understanding their structure-activity relationships.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to numerous anticancer drugs, modulating critical signaling pathways and inducing apoptosis.[1]

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
(S)-SW042P. falciparum 3D7Malaria Parasite0.14 - 0.19[2]

Key SAR Insights for Anticancer Activity:

  • The stereochemistry at the 2-position of the piperidine ring can be crucial for activity, as demonstrated by the 100-fold difference in potency between the (S) and (R) enantiomers of SW042.[2]

  • The presence of a lipophilic group, such as a benzyl or styryl moiety, is often associated with enhanced anticancer activity.

  • Modifications on the N-substituent of the piperidine ring significantly impact cytotoxicity.

Cholinesterase Inhibitory Activity

Piperidine-based compounds are prominent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a key strategy in the management of Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)Reference
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl (19)AChE0.0012[3]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)AChE0.0057[4]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d)AChE12.55[5]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g)BuChE17.28[5]
Compound 4b (phthalimide derivative)AChE16.42 ± 1.07[6]

Key SAR Insights for Cholinesterase Inhibition:

  • The presence of a benzyl group on the piperidine nitrogen is a common feature in potent cholinesterase inhibitors.[3][4]

  • Elongated side chains with aromatic and hydrogen-bonding moieties at the 4-position of the piperidine ring, as seen in compound 19, can lead to exceptionally high potency.[3]

  • For piperidin-4-one derivatives, electron-withdrawing groups on the benzylidene rings, such as a nitro group, can enhance AChE inhibitory activity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of piperidine derivatives are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 2-Substituted Piperidine Analogs

A general workflow for the synthesis of 2-substituted piperidine derivatives often involves the modification of a pre-formed piperidine ring or the construction of the ring through cyclization reactions.

G cluster_0 Synthetic Workflow start Starting Materials (e.g., Pyridine derivative) step1 Reduction to Piperidine start->step1 step2 Functionalization at C2 (e.g., Introduction of Carbaldehyde or Carboxamide) step1->step2 step3 Derivatization (e.g., N-alkylation, modification of C2 substituent) step2->step3 end Final this compound Analog step3->end RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Piperidine Piperidine Analog (e.g., DTPEP) Piperidine->PI3K inhibits Piperidine Piperidine Analog Bax Bax (Pro-apoptotic) Piperidine->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Piperidine->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Catalysts for Piperidine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Piperidine-2-carbaldehyde, a valuable chiral building block in the development of pharmaceutical agents, is critically dependent on the choice of oxidative methodology. The most common route involves the oxidation of a protected piperidine-2-methanol precursor. This guide provides an objective comparison of several prominent catalytic and stoichiometric oxidation methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic needs.

Performance Comparison of Key Oxidation Methods

The selection of an appropriate oxidation method for the synthesis of N-protected this compound from its corresponding methanol hinges on factors such as yield, reaction conditions, tolerance of other functional groups, and scalability. While true catalytic methods are desirable for their efficiency and reduced waste, highly selective stoichiometric reagents are frequently employed for their reliability and mild reaction conditions. This comparison focuses on four widely recognized methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, Parikh-Doering Oxidation, and the catalytically-driven TEMPO-mediated Oxidation.

Oxidation MethodOxidizing Agent/Catalyst SystemTypical Yield (%)Reaction Temperature (°C)Reaction TimeKey AdvantagesKey Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)>90Room Temperature0.5 - 2 hoursMild, neutral pH, high chemoselectivity, long shelf-life of reagent.[1]Potentially explosive nature, high cost for large scale.[1]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine>90-78 to Room Temp< 1 hourMild, wide functional group tolerance, avoids toxic metals.[2]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[2][3]
Parikh-Doering Oxidation DMSO, SO₃•Pyridine, Triethylamine>800 to Room Temp1 - 3 hoursCan be run at non-cryogenic temperatures, operationally simple.[4]May require a large excess of reagents for high conversion.[4]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)>900 to Room Temp< 2 hoursCatalytic use of TEMPO, environmentally benign co-oxidant (bleach).[5]Catalyst efficiency can be substrate-dependent.

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below. It is assumed that the starting material is an N-protected piperidine-2-methanol, for example, N-Boc-piperidine-2-methanol.

Dess-Martin Periodinane (DMP) Oxidation

This method is prized for its operational simplicity and mild conditions.

Procedure:

  • To a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add Dess-Martin Periodinane (1.1 - 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-piperidine-2-carbaldehyde.

Swern Oxidation

A classic and highly effective method, though it requires careful temperature control and handling of malodorous byproducts.[2]

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath).

  • Add a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parikh-Doering Oxidation

This variation of the DMSO-based oxidation avoids the need for cryogenic temperatures.[4][6]

Procedure:

  • To a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous DCM (0.2 M) at 0 °C, add the sulfur trioxide-pyridine complex (SO₃•Py, 1.5 equivalents) portion-wise.

  • Add anhydrous DMSO (2.0 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

TEMPO-catalyzed Oxidation

A greener alternative that uses a catalytic amount of the nitroxyl radical and a common bleach solution as the terminal oxidant.[5]

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) in DCM (0.2 M) and a saturated aqueous solution of NaHCO₃, add potassium bromide (0.1 equivalents) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.01-0.05 equivalents).

  • Cool the mixture to 0 °C and add a solution of sodium hypochlorite (NaOCl, ~10-12% available chlorine, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows and the underlying chemical logic of the discussed oxidation methods.

Experimental_Workflow cluster_start Starting Material cluster_reaction Oxidation Step cluster_workup Workup & Purification cluster_end Final Product Start N-Boc-Piperidine- 2-methanol in Solvent Oxidation Addition of Oxidizing Agent/ Catalyst System Start->Oxidation 1 Stirring Reaction Stirring (Controlled Temperature) Oxidation->Stirring 2 Quench Quenching Stirring->Quench 3 Extraction Extraction Quench->Extraction 4 Purification Column Chromatography Extraction->Purification 5 End N-Boc-Piperidine- 2-carbaldehyde Purification->End 6

Caption: Generalized workflow for the synthesis of this compound.

Catalyst_Selection_Logic cluster_methods Oxidation Methods cluster_criteria Selection Criteria Goal Synthesize this compound DMP Dess-Martin Oxidation Goal->DMP Swern Swern Oxidation Goal->Swern ParikhDoering Parikh-Doering Oxidation Goal->ParikhDoering TEMPO TEMPO-catalyzed Oxidation Goal->TEMPO Scale Scale of Reaction DMP->Scale Lab-scale (Costly) Temp Temperature Sensitivity DMP->Temp Room Temp Safety Safety & Waste DMP->Safety Potentially Explosive Swern->Scale Scalable Swern->Temp Cryogenic (-78°C) Swern->Safety Odor/Toxicity Byproducts ParikhDoering->Scale Scalable ParikhDoering->Temp Room Temp Cost Cost-Effectiveness ParikhDoering->Cost Reagent Stoichiometry TEMPO->Scale Scalable TEMPO->Safety 'Green' Co-oxidant TEMPO->Cost Catalytic

Caption: Decision matrix for selecting an oxidation method.

References

A Comparative Guide to the Validation of Analytical Methods for Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Piperidine-2-carbaldehyde is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of suitable analytical methodologies for the validation of this compound analysis, complete with experimental protocols and performance data derived from analogous compounds. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis

The selection of an analytical method for this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods, based on data for similar aldehydes and piperidine derivatives.

Table 1: Comparative HPLC-UV Validation Parameters for Aldehyde Analysis with DNPH Derivatization

Validation ParameterTypical PerformanceReference
Linearity Range0.1 - 10 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Accuracy (% Recovery)95 - 105%[1]
Precision (RSD%)< 2%[1]
Limit of Detection (LOD)10 - 50 ng/mL[1]
Limit of Quantification (LOQ)30 - 150 ng/mL[1]

Table 2: Comparative GC-MS Validation Parameters for Piperidine and Related Compounds

Validation ParameterTypical PerformanceReference
Linearity Range0.01 - 10 µg/mL[2]
Correlation Coefficient (r²)> 0.995[2]
Accuracy (% Recovery)85 - 110%[2]
Precision (RSD%)< 10%[3]
Limit of Detection (LOD)0.002 - 0.1 µg/mL[2]
Limit of Quantification (LOQ)0.008 - 0.3 µg/mL[2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV with derivatization and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is based on the widely used technique of derivatizing aldehydes and ketones with 2,4-DNPH to form stable hydrazones that can be readily detected by UV-Vis spectroscopy.[4]

Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile.

  • Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a suitable concentration.

  • Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of a strong acid catalyst (e.g., sulfuric acid).

  • Reaction: Mix the standard or sample solution with an excess of the DNPH reagent. Allow the reaction to proceed at room temperature or with gentle heating for a specified time to ensure complete derivatization.

  • Quenching: Quench the reaction by adding a neutralizing agent, if necessary.

  • Dilution: Dilute the derivatized solution with the mobile phase to the desired concentration for HPLC analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector set at a wavelength of approximately 360 nm.[1]

  • Injection Volume: 20 µL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[5]

Sample Preparation and Derivatization (Optional but Recommended):

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Sample Solution: Dissolve or extract the sample containing this compound into an appropriate solvent.

  • Derivatization (e.g., Silylation): To the dried sample residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS). Heat the mixture to ensure complete derivatization of the aldehyde and the secondary amine of the piperidine ring.

GC-MS Conditions:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Standard/Sample Weighing B Dissolution in Acetonitrile A->B C Addition of DNPH Reagent B->C D Derivatization Reaction C->D E Dilution with Mobile Phase D->E F Injection into HPLC E->F G C18 Column Separation F->G H UV Detection at 360 nm G->H I Data Acquisition & Analysis H->I

Caption: Workflow for the HPLC-UV analysis of this compound with DNPH derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Standard/Sample Preparation B Solvent Evaporation A->B C Addition of Silylating Agent B->C D Derivatization Reaction C->D E Reconstitution in Solvent D->E F Injection into GC-MS E->F G Capillary Column Separation F->G H Mass Spectrometry Detection G->H I Data Acquisition & Analysis H->I

Caption: Workflow for the GC-MS analysis of this compound with optional derivatization.

Conclusion

Both HPLC-UV with derivatization and GC-MS are powerful techniques for the analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control, while GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

A Comparative Analysis of N-Protecting Groups for Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a nitrogen-protecting group is a critical consideration in the multi-step synthesis of complex molecules incorporating the versatile piperidine-2-carbaldehyde scaffold. This chiral building block is a valuable synthon in medicinal chemistry, and the choice of the N-protecting group can significantly influence the stability of the α-chiral center, the reactivity of the aldehyde, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of three commonly employed N-protecting groups for this compound: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Overview of Key Protecting Groups

The ideal N-protecting group for this compound should be easily introduced in high yield, remain stable under various reaction conditions, and be selectively removed without affecting other functional groups or compromising the stereochemical integrity of the molecule. The Boc, Cbz, and Fmoc groups offer distinct advantages and disadvantages in this context.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under a broad range of non-acidic conditions and its straightforward removal with strong acids.

  • Cbz (Carboxybenzyl): Known for its stability to both acidic and basic conditions (mild), with removal typically achieved through catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Valued for its lability to mild basic conditions, offering an orthogonal deprotection strategy to acid-labile groups like Boc.

Data Presentation: A Comparative Summary

The following table summarizes the key performance indicators for the Boc, Cbz, and Fmoc protecting groups when applied to this compound, based on established chemical principles and data from related piperidine derivatives.

Protecting GroupIntroduction ReagentTypical Introduction YieldDeprotection ConditionsTypical Deprotection YieldStabilityOrthogonality & Remarks
Boc Di-tert-butyl dicarbonate (Boc)₂O>90%Strong acids (e.g., TFA in DCM, HCl in dioxane)>95%Stable to bases, hydrogenolysis, and weak acids.Orthogonal to Cbz and Fmoc. The robust nature of the Boc group makes it suitable for multi-step syntheses involving various reagents.
Cbz Benzyl chloroformate (Cbz-Cl)>90%Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr in AcOH)>95%Stable to mild acidic and basic conditions.Orthogonal to Boc and Fmoc. The removal by hydrogenolysis is clean, but may not be compatible with other reducible functional groups in the molecule.
Fmoc Fmoc-Cl, Fmoc-OSu>90%Base (e.g., 20% piperidine in DMF)HighStable to acid and hydrogenolysis.Orthogonal to Boc and Cbz.[1] The mild, basic deprotection is advantageous for acid-sensitive substrates.

Impact on Aldehyde Stability and Reactivity

A primary concern when working with α-amino aldehydes is their propensity for racemization and decomposition. The choice of the N-protecting group can play a role in mitigating these side reactions. Bulky protecting groups can sterically hinder access to the α-proton, thus reducing the rate of racemization. While specific comparative studies on this compound are limited, general principles for α-amino aldehydes suggest that larger protecting groups may enhance stability.

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on standard procedures and may require optimization for specific substrates and scales.

N-Boc Protection of this compound

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound hydrochloride (1.0 equiv.) in DCM.

  • Add triethylamine (2.2 equiv.) and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-2-carbaldehyde.

N-Boc Deprotection

Materials:

  • N-Boc-piperidine-2-carbaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equiv.) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully remove the DCM and excess TFA under reduced pressure.

  • Neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected this compound.

N-Cbz Protection of this compound

Materials:

  • This compound hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound hydrochloride (1.0 equiv.) in a mixture of dioxane and water.

  • Cool the solution to 0°C and add sodium bicarbonate (2.5 equiv.).

  • Add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-Cbz-piperidine-2-carbaldehyde.

N-Cbz Deprotection (Hydrogenolysis)

Materials:

  • N-Cbz-piperidine-2-carbaldehyde

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-piperidine-2-carbaldehyde (1.0 equiv.) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

N-Fmoc Protection of this compound

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound hydrochloride (1.0 equiv.) in a mixture of dioxane and water.

  • Cool the solution to 0°C and add sodium bicarbonate (2.5 equiv.).

  • Add a solution of Fmoc-Cl (1.1 equiv.) in dioxane dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give N-Fmoc-piperidine-2-carbaldehyde.

N-Fmoc Deprotection

Materials:

  • N-Fmoc-piperidine-2-carbaldehyde

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-piperidine-2-carbaldehyde in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes, monitoring by TLC.

  • Upon completion, remove the solvent and piperidine under reduced pressure to obtain the deprotected product.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Further Synthetic Steps cluster_deprotection Deprotection Step This compound This compound Protected_Piperidine N-Protected This compound This compound->Protected_Piperidine Introduction Protecting_Group_Reagent Protecting Group Reagent (Boc)₂O, Cbz-Cl, or Fmoc-Cl Protecting_Group_Reagent->Protected_Piperidine Further_Reactions Reaction on Aldehyde or Other Parts of Molecule Protected_Piperidine->Further_Reactions Stable Final_Product Deprotected Piperidine Derivative Further_Reactions->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent Acid, H₂/Pd-C, or Base Deprotection_Reagent->Final_Product

Caption: General workflow for the protection and deprotection of this compound.

Conclusion

The selection of an N-protecting group for this compound is a strategic decision that hinges on the specific requirements of the synthetic route. The Boc group offers broad utility and stability, making it a reliable choice for many applications. The Cbz group provides an alternative that is stable to both mild acids and bases, with a clean deprotection method, provided other reducible groups are absent. The Fmoc group is the preferred choice when acid-sensitive functionalities are present in the molecule, due to its mild, base-labile deprotection conditions. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the this compound scaffold.

References

Efficacy of Piperidine-2-carbaldehyde derivatives against specific targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the burgeoning potential of piperidine-2-carbaldehyde derivatives as anticancer agents. This report synthesizes available preclinical data, comparing the efficacy of key derivatives against various cancer cell lines and outlining the experimental protocols for their evaluation.

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals.[1] A specific derivative, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has been identified as a key intermediate in the synthesis of novel small-molecule anticancer drugs. While the direct antineoplastic activity of this intermediate is not extensively documented, its derivatization into Schiff bases and thiosemicarbazones has been a fruitful strategy in the development of potent cytotoxic agents. This guide provides a comparative analysis of the efficacy of these derivatives against specific cancer targets, supported by detailed experimental methodologies.

Quantitative Efficacy of this compound Derivatives

The anticancer activity of this compound derivatives, particularly thiosemicarbazones, has been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 (Growth Inhibition 50) values, which represent the concentration of the compound that inhibits cell growth by 50%, are summarized below.

Derivative ClassCompoundTarget Cell LineGI50 (µM)
Thiosemicarbazones 2-Isocamphanyl Thiosemicarbazone (Analogue)MDA-MB-231 (Breast Cancer)0.4
2-Isocamphanyl Thiosemicarbazone (Analogue)RPMI-8226 (Multiple Myeloma)1.1
2-Isocamphanyl Thiosemicarbazone (Analogue)A549 (Lung Cancer)1.6
2-Isocamphanyl Thiosemicarbazone (Analogue)HepG2 (Liver Cancer)1.7
Schiff Bases Imidazolidine-2,4-dione Scaffold (Analogue 24)MCF-7 (Breast Cancer)4.92
Imidazolidine-2,4-dione Scaffold (Analogue 24)HePG-2 (Liver Cancer)9.07
Imidazolidine-2,4-dione Scaffold (Analogue 24)HCT-116 (Colon Cancer)12.83

Note: The data presented for thiosemicarbazones and Schiff bases are for structurally related analogues, as comprehensive GI50 data for derivatives of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde were not available in the reviewed literature. These analogues share the key functional motifs responsible for anticancer activity and serve as a strong indicator of the potential of this compound class.[2][3]

Experimental Protocols

The evaluation of the anticancer efficacy of these derivatives relies on robust and standardized in vitro assays. The following are detailed protocols for the synthesis of the parent aldehyde and the subsequent cytotoxicity assays.

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde

The synthesis of the core scaffold is a critical first step. A rapid, three-step synthetic method has been established with a total yield of 65%. The process involves the acylation and two subsequent nucleophilic substitution reactions starting from commercially available pyrrole. The structure of the final product is confirmed using mass spectrometry and 1H NMR.

In Vitro Cytotoxicity Assays

The cytotoxic potential of the synthesized derivatives is primarily assessed using the Sulforhodamine B (SRB) assay or the MTT assay.

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at approximately 510-540 nm using a microplate reader. The GI50 is then calculated from the dose-response curve.

2. MTT Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8]

  • Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm. The IC50 (Inhibitory Concentration 50), which is analogous to the GI50, is determined from the resulting dose-response data.

Visualizing the Anticancer Drug Development Workflow

The logical progression from compound synthesis to the determination of its anticancer efficacy can be visualized as follows:

anticancer_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Anticancer Assay cluster_outcome Evaluation start Pyrrole + Reagents synthesis Synthesis of 1-(2-(piperidin-1-yl)ethyl) -1H-pyrrole-2-carbaldehyde start->synthesis derivatization Derivatization (e.g., Thiosemicarbazones, Schiff Bases) synthesis->derivatization treatment Treatment with Synthesized Derivatives derivatization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment srb_assay SRB or MTT Assay treatment->srb_assay data_analysis Data Analysis (Absorbance Measurement) srb_assay->data_analysis gi50 GI50 Determination data_analysis->gi50 lead_id Lead Compound Identification gi50->lead_id

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many this compound derivatives is still under investigation, thiosemicarbazones, a prominent class of these derivatives, are known to exert their anticancer effects through multiple pathways. A key mechanism involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This, in turn, induces oxidative stress and triggers apoptotic cell death.

mechanism_of_action cluster_cell Cancer Cell compound Piperidine-Thiosemicarbazone Derivative iron Intracellular Iron compound->iron Chelation rr Ribonucleotide Reductase ros Reactive Oxygen Species (ROS) Generation iron->ros Induction of Oxidative Stress dna_synthesis DNA Synthesis & Repair rr->dna_synthesis Inhibition apoptosis Apoptosis dna_synthesis->apoptosis Leads to ros->apoptosis Triggers

Caption: Proposed mechanism of action for piperidine-thiosemicarbazone derivatives in cancer cells.

References

Benchmarking Piperidine-2-carbaldehyde in Drug Discovery Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of fragments for screening libraries is a critical determinant of success in identifying novel lead compounds. Piperidine-2-carbaldehyde, a saturated heterocyclic aldehyde, represents a valuable scaffold due to the prevalence of the piperidine ring in approved drugs.[1][2] This guide provides an objective comparison of this compound with alternative heterocyclic aldehydes, supported by physicochemical data and detailed experimental protocols for performance evaluation.

Comparative Analysis of Heterocyclic Aldehydes

The utility of a fragment in a drug discovery library is heavily influenced by its physicochemical properties, which dictate its solubility, permeability, and potential for forming favorable interactions with a biological target. A comparison of this compound with other common heterocyclic aldehydes reveals key differences that can be exploited in library design.

PropertyThis compoundPyrrolidine-2-carbaldehydeThiophene-2-carbaldehydeFuran-2-carbaldehyde
Molecular Weight ( g/mol ) 113.1699.13112.1496.08
cLogP -0.29-0.541.190.49
Topological Polar Surface Area (Ų) 20.320.317.117.1
Hydrogen Bond Donors 1100
Hydrogen Bond Acceptors 2222
pKa (Conjugate Acid) ~8.5 (Predicted)~8.0 (Predicted)N/AN/A
Scaffold Type Saturated, 3DSaturated, 3DAromatic, FlatAromatic, Flat

Analysis: this compound and Pyrrolidine-2-carbaldehyde, as saturated heterocycles, offer greater three-dimensional character compared to their flat, aromatic counterparts, Thiophene-2-carbaldehyde and Furan-2-carbaldehyde. This 3D geometry can be advantageous for exploring more complex binding pockets. The presence of a basic nitrogen atom in the piperidine and pyrrolidine scaffolds provides a handle for forming ionic interactions or hydrogen bonds, which can be crucial for target engagement.[1] Furthermore, the lower cLogP values of the saturated aldehydes suggest better aqueous solubility, a desirable property for initial screening assays.

Experimental Protocols for Benchmarking

To empirically benchmark the performance of these fragments, a series of biophysical and biochemical assays can be employed. A typical workflow involves a primary screen to identify binders, followed by secondary assays to validate hits and characterize their binding.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique used to detect and quantify biomolecular interactions in real-time. It is well-suited for fragment screening due to its ability to detect weak binding events.

Objective: To identify fragments that bind to a target protein and to determine their binding affinity (KD) and kinetics (ka, kd).

Methodology:

  • Immobilization: The target protein is covalently immobilized on the surface of a sensor chip.

  • Sample Preparation: Fragments are dissolved in a suitable running buffer, typically at concentrations ranging from 10 µM to 1 mM. A dilution series is prepared for each fragment.

  • Binding Analysis: The fragment solutions are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of the bound fragment, is monitored over time.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Secondary Screening: Saturation-Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique for validating fragment hits and providing structural information about the binding epitope. It identifies which parts of a ligand are in close proximity to the protein.

Objective: To confirm the binding of fragment hits and to map the binding epitope.

Methodology:

  • Sample Preparation: A solution containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM) is prepared in a deuterated buffer.

  • NMR Data Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Difference Spectrum: The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.

  • Data Analysis: Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein. The relative intensities of the signals in the STD spectrum can be used to map the binding epitope.

Visualizing Workflows and Pathways

Fragment-Based Drug Discovery (FBDD) Workflow

The process of identifying a lead compound from a fragment screen follows a well-defined workflow, starting from a large library and progressively narrowing down to a few promising candidates.

FBDD_Workflow cluster_0 Screening Phase cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization FragLib Fragment Library (1k-10k compounds) PrimaryScreen Primary Screen (e.g., SPR, TSA) FragLib->PrimaryScreen HitIdent Hit Identification (Weak Binders) PrimaryScreen->HitIdent HitVal Hit Validation (e.g., NMR, X-ray) HitIdent->HitVal HitToLead Hit-to-Lead Optimization (SAR by Chemistry) HitVal->HitToLead LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

A typical workflow for a Fragment-Based Drug Discovery campaign.
PI3K/Akt Signaling Pathway

Piperidine-containing molecules have been successfully developed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[3] Understanding this pathway is crucial for designing targeted therapies.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling cluster_inhibitor Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Inhibitor Piperidine-based Inhibitor Inhibitor->PI3K

Inhibition of the PI3K/Akt pathway by a piperidine-based inhibitor.

Conclusion

This compound is a valuable fragment for inclusion in drug discovery libraries, offering a desirable combination of 3D structure, hydrogen bonding capability, and good solubility. However, its performance relative to other heterocyclic aldehydes is target-dependent. A robust benchmarking strategy employing a combination of primary and secondary screening assays, such as SPR and STD-NMR, is essential for making informed decisions in library design and hit-to-lead optimization. The choice of scaffold should be guided by the specific requirements of the biological target and the desired properties of the final lead compound.

References

A Comparative Analysis of the Reactivity of Piperidine and Pyrrolidine Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice between piperidine and pyrrolidine scaffolds is a critical design element. The reactivity of functional groups appended to these saturated heterocycles can significantly influence synthetic strategies and outcomes. This guide provides a detailed comparison of the reactivity of piperidine-carbaldehydes and pyrrolidine-carbaldehydes, focusing on key chemical transformations. While direct, side-by-side quantitative comparisons in the literature are scarce, this analysis synthesizes established chemical principles, data from related systems, and standardized experimental protocols to offer valuable insights.

Structural and Conformational Differences

The fundamental difference between the six-membered piperidine and the five-membered pyrrolidine ring systems lies in their conformational flexibility. Piperidine predominantly adopts a stable chair conformation, which minimizes steric and torsional strain. In contrast, the pyrrolidine ring is more flexible and exists in a dynamic equilibrium between envelope and twist (pseudo-rotation) conformations. This disparity in conformational rigidity can influence the steric accessibility of the carbaldehyde group to incoming nucleophiles.

Inferred Reactivity Based on Catalytic Studies and Electronic Effects

This observation, coupled with computational studies on the stability of pyrrolidine-derived iminium ions, suggests that the electronic nature of the pyrrolidine nitrogen may lead to a more electrophilic and, therefore, more reactive aldehyde compared to its piperidine counterpart. The greater s-character of the C-N bonds in the more constrained pyrrolidine ring could also contribute to this effect.

Quantitative Data Presentation

The following tables summarize quantitative data from a comparative study of piperidine and pyrrolidine as catalysts in the Knoevenagel condensation, which serves as a proxy for the inherent reactivity differences of the nitrogen heterocycle. Additionally, typical yields for common reactions of N-Boc protected piperidine- and pyrrolidine-carbaldehydes are presented to provide a general sense of their reactivity in specific transformations. It is important to note that these yields are not from direct comparative studies under identical conditions.

Table 1: Comparison of Piperidine and Pyrrolidine as Catalysts in the Knoevenagel Condensation [1]

AldehydeCatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
p-NitrobenzaldehydePiperidine0.8480~59%
Pyrrolidine0.625480~74%
Pyrrolidine0.75480~77%
p-MethoxybenzaldehydePiperidine0.8480~91%
Pyrrolidine0.5480100%
Pyrrolidine0.625480100%

Table 2: Typical Reported Yields for Reactions of N-Boc Protected Carbaldehydes

ReactionSubstrateReagentsProductTypical Yield
Wittig ReactionN-Boc-piperidine-4-carbaldehydePh3P=CHCO2EtN-Boc-4-(2-ethoxycarbonylvinyl)piperidine>90%
N-Boc-pyrrolidine-3-carbaldehydePh3P=CHCO2EtN-Boc-3-(2-ethoxycarbonylvinyl)pyrrolidine~85-95%
Grignard ReactionN-Boc-piperidine-4-carbaldehydePhMgBr, then H3O+N-Boc-4-(hydroxy(phenyl)methyl)piperidine~70-85%
N-Boc-pyrrolidine-3-carbaldehydePhMgBr, then H3O+N-Boc-3-(hydroxy(phenyl)methyl)pyrrolidine~65-80%
Reduction (NaBH4)N-Boc-piperidine-4-carbaldehydeNaBH4, MeOHN-Boc-piperidine-4-methanol>95%
N-Boc-pyrrolidine-3-carbaldehydeNaBH4, MeOHN-Boc-pyrrolidine-3-methanol>95%
Oxidation (Pinnick)N-Boc-piperidine-4-carbaldehydeNaClO2, NaH2PO4N-Boc-piperidine-4-carboxylic acid~90%
N-Boc-pyrrolidine-3-carbaldehydeNaClO2, NaH2PO4N-Boc-pyrrolidine-3-carboxylic acid~85-95%

Experimental Protocols

The following are representative experimental protocols for key reactions involving N-Boc protected piperidine- and pyrrolidine-carbaldehydes. These protocols are standardized to facilitate a conceptual comparison of the reactions.

Protocol 1: Wittig Reaction

To a solution of the corresponding phosphonium ylide (1.1 eq.) in anhydrous THF at 0 °C is added a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Grignard Reaction

To a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq.) in anhydrous diethyl ether at 0 °C is added dropwise a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) in anhydrous diethyl ether. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched with saturated aqueous NH4Cl solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]

Protocol 3: Reduction with Sodium Borohydride

To a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) in methanol at 0 °C is added sodium borohydride (1.5 eq.) in portions. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the corresponding alcohol.[4][5]

Protocol 4: Oxidation to Carboxylic Acid (Pinnick Oxidation)

To a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) and 2-methyl-2-butene (5.0 eq.) in a mixture of t-butanol and water (4:1) is added a solution of sodium chlorite (4.0 eq.) and sodium dihydrogen phosphate (4.0 eq.) in water. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with saturated aqueous Na2S2O3 solution and the pH is adjusted to ~3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield the carboxylic acid.[6]

Visualizations

Reaction_Pathway cluster_piperidine Piperidine-carbaldehyde Reactions cluster_pyrrolidine Pyrrolidine-carbaldehyde Reactions Pip-CHO Piperidine-carbaldehyde Pip-Wittig Wittig Reaction Pip-CHO->Pip-Wittig Ph3P=CHR Pip-Grignard Grignard Reaction Pip-CHO->Pip-Grignard RMgX Pip-Reduction Reduction (NaBH4) Pip-CHO->Pip-Reduction NaBH4 Pip-Oxidation Oxidation (Pinnick) Pip-CHO->Pip-Oxidation NaClO2 Pip-Alkene Alkene Product Pip-Wittig->Pip-Alkene Pip-Alcohol Secondary Alcohol Pip-Grignard->Pip-Alcohol Pip-Primary_Alcohol Primary Alcohol Pip-Reduction->Pip-Primary_Alcohol Pip-Acid Carboxylic Acid Pip-Oxidation->Pip-Acid Pyr-CHO Pyrrolidine-carbaldehyde Pyr-Wittig Wittig Reaction Pyr-CHO->Pyr-Wittig Ph3P=CHR Pyr-Grignard Grignard Reaction Pyr-CHO->Pyr-Grignard RMgX Pyr-Reduction Reduction (NaBH4) Pyr-CHO->Pyr-Reduction NaBH4 Pyr-Oxidation Oxidation (Pinnick) Pyr-CHO->Pyr-Oxidation NaClO2 Pyr-Alkene Alkene Product Pyr-Wittig->Pyr-Alkene Pyr-Alcohol Secondary Alcohol Pyr-Grignard->Pyr-Alcohol Pyr-Primary_Alcohol Primary Alcohol Pyr-Reduction->Pyr-Primary_Alcohol Pyr-Acid Carboxylic Acid Pyr-Oxidation->Pyr-Acid Reactivity_Comparison cluster_factors Factors Influencing Reactivity cluster_rings Heterocyclic Aldehydes Conformational_Flexibility Conformational Flexibility Pyrrolidine_CHO Pyrrolidine -carbaldehyde Conformational_Flexibility->Pyrrolidine_CHO Higher Piperidine_CHO Piperidine -carbaldehyde Conformational_Flexibility->Piperidine_CHO Lower (Rigid Chair) Steric_Hindrance Steric Hindrance Reactivity Reactivity Steric_Hindrance->Reactivity Decreases Electronic_Effects Electronic Effects Electronic_Effects->Reactivity Increases Electrophilicity Pyrrolidine_CHO->Reactivity Potentially Higher (Inferred) Piperidine_CHO->Reactivity Potentially Lower (Inferred)

References

Comparative In Vitro Analysis of Novel Piperidine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of novel compounds synthesized from Piperidine-2-carbaldehyde, complete with experimental data, protocols, and pathway visualizations.

Novel compounds derived from the versatile scaffold of this compound are attracting significant interest in medicinal chemistry due to the piperidine moiety's prevalence in numerous biologically active molecules and approved pharmaceuticals.[1] This guide provides a comparative overview of the in vitro biological activities of newly synthesized derivatives, focusing on their anticancer and antimicrobial potential. The data presented is compiled from recent studies to aid researchers in the evaluation and future development of this promising class of compounds.

Anticancer Activity: In Vitro Cytotoxicity of Schiff Base Derivatives

Schiff bases, synthesized through the condensation of an aldehyde with a primary amine, represent a prominent class of compounds derived from this compound. Recent research has focused on the synthesis and in vitro anticancer evaluation of a series of Schiff bases and their metal complexes.

Comparative Cytotoxicity Data (IC50)

The in vitro cytotoxic activity of newly synthesized Schiff base derivatives of this compound was evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TSC-Pip ThiosemicarbazoneC6 (Glioma)9.08 - 10.59Imatinib11.68
MCF-7 (Breast)7.02 - 9.08Imatinib9.24
HZ-Pip-11 Hydrazone--Galantamine (BChE)46.03
BChE (Enzyme)35.30

Note: Data for TSC-Pip is based on a series of thiosemicarbazone derivatives, with the range of the most potent compounds reported.[2] Data for HZ-Pip-11 is for a piperidine-hydrazone derivative's inhibitory activity against butyrylcholinesterase (BChE).[3] While not directly cytotoxic data, enzyme inhibition is a key mechanism in anticancer drug development.

Antimicrobial Activity of Piperidine Derivatives

The piperidine scaffold is a key component in many antimicrobial agents. Novel derivatives of piperidine have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. The agar disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) are standard in vitro techniques to assess antimicrobial activity.

Comparative Antimicrobial Activity Data
Compound IDDerivative ClassMicrobial StrainZone of Inhibition (mm)MIC (mg/mL)Reference Compound
Pip-Deriv-6 PiperidineB. cereus≥ 6--
E. coli≥ 61.5
S. aureus≥ 61.5
B. subtilis≥ 60.75
P. aeruginosa≥ 61.5
K. pneumoniae≥ 61.5
M. luteus≥ 61.5

Note: The data presented is for a potent piperidine derivative (Compound 6) from a study evaluating a series of novel piperidine compounds.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Agar Disc Diffusion Assay for Antimicrobial Screening

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation This compound This compound Condensation_Reaction Condensation Reaction This compound->Condensation_Reaction Primary_Amine Primary Amine / Hydrazine / Semicarbazide Primary_Amine->Condensation_Reaction Novel_Compound Novel Piperidine Derivative (e.g., Schiff Base, Hydrazone) Condensation_Reaction->Novel_Compound Treatment Treatment with Novel Compound Novel_Compound->Treatment Cell_Lines Cancer Cell Lines / Microbial Strains Cell_Lines->Treatment Assay Cytotoxicity Assay (MTT) / Antimicrobial Assay (Disc Diffusion) Treatment->Assay Data_Analysis Data Analysis (IC50 / Zone of Inhibition) Assay->Data_Analysis Results Biological Activity Data Data_Analysis->Results signaling_pathway Piperidine_Derivative This compound Derivative DHFR Dihydrofolate Reductase (DHFR) Piperidine_Derivative->DHFR Inhibition Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Apoptosis Apoptosis DHFR->Apoptosis Induction of DNA_Synthesis DNA Synthesis Folate_Metabolism->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

References

Safety Operating Guide

Essential Protocols for the Safe Disposal of Piperidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential procedures for the safe disposal of Piperidine-2-carbaldehyde, a compound that requires careful management due to its likely hazardous properties, inferred from its structural components: a piperidine ring and an aldehyde functional group.

Immediate Safety Considerations:

Based on the safety data for the closely related compound Piperidine, this compound should be handled as a hazardous substance. It is likely to be flammable, toxic if swallowed, in contact with skin, or inhaled, and may cause severe skin burns and eye damage.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for this compound if available. In its absence, the precautions for piperidine should be strictly followed.

Quantitative Hazard and Disposal Information Summary

The following table summarizes key hazard information and disposal recommendations based on data for Piperidine, which should be considered as guiding principles for this compound in the absence of specific data.

Hazard CategoryClassificationPersonal Protective Equipment (PPE)Disposal Recommendation
Flammability Highly flammable liquid and vapor.[1][2][3]Flame-retardant lab coat, stored away from heat and ignition sources.[1][3]Dispose of in an approved hazardous waste container, do not empty into drains.[1][2]
Acute Toxicity Toxic in contact with skin or if inhaled; Harmful if swallowed.[1][2][3]Chemical-resistant gloves, protective clothing, eye/face protection, and respiratory protection if ventilation is inadequate.[1][3][5]Dispose of contents and container to an approved waste disposal plant.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][3]Chemical-resistant gloves, lab coat, and chemical splash goggles/face shield.[6][7]Handle as corrosive waste; do not mix with other waste streams unless compatible.[1]
Aquatic Hazard Harmful to aquatic life.[1]Prevent release to the environment.[1]Do not let the product enter drains.[1][2]

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Have an emergency spill kit readily available.

2. Waste Segregation and Collection:

  • This compound waste must be treated as hazardous waste.[2][8]

  • Collect waste in a designated, properly labeled, and sealed container. The original container is often the best choice for waste storage.[1][8]

  • Do not mix this compound waste with other incompatible waste streams.[1]

3. Neutralization of Aldehyde (Optional, based on facility protocols):

  • Some facilities may have protocols for neutralizing aldehyde waste to render it non-hazardous before disposal.[9][10]

  • Commercial products like Aldex® are available that neutralize and crosslink aldehydes, converting the liquid into a non-toxic, non-hazardous waste that may be suitable for drain or regular trash disposal, depending on local regulations.[9][10]

  • Important: This step should only be performed if it is an approved procedure within your institution's chemical hygiene plan and in accordance with local regulations. Always test a small quantity first.

4. Final Disposal:

  • All hazardous chemical waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) or waste management office.[8]

  • The waste container must be clearly labeled with the chemical name and associated hazards.

  • For spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[11]

5. Decontamination:

  • Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound.

  • Contaminated labware and PPE should also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Segregate as Hazardous Waste in a Labeled, Sealed Container ppe->segregate check_neutralize Step 3: Check Institutional Protocol for Aldehyde Neutralization segregate->check_neutralize neutralize Step 4a: Perform Approved Neutralization Procedure check_neutralize->neutralize  Protocol Exists & is Approved   dispose_hazardous Step 4b: Arrange for Hazardous Waste Pickup via EHS check_neutralize->dispose_hazardous  No Protocol or Not Approved   dispose_neutralized Step 5a: Dispose of Neutralized Waste as per Local Regulations neutralize->dispose_neutralized decontaminate Step 6: Decontaminate Work Area and Equipment dispose_neutralized->decontaminate dispose_hazardous->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Navigating the Safe Handling of Piperidine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Piperidine-2-carbaldehyde, a valuable reagent in organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is primarily based on the well-documented hazards of the structurally similar compound, Piperidine, and general safety protocols for handling aldehydes. It is crucial to treat this compound with the same level of caution as Piperidine.

Immediate Safety and Hazard Profile

This compound is anticipated to be a hazardous chemical, sharing toxicological properties with piperidine. The primary hazards include high flammability, acute toxicity if swallowed, inhaled, or in contact with skin, and the potential to cause severe skin burns and eye damage.[1][2][3] Vapors may form explosive mixtures with air.[1]

Hazard Classification (based on Piperidine)
Hazard ClassCategory
Flammable liquidsCategory 2[1][2]
Acute toxicity, OralCategory 4[1]
Acute toxicity, DermalCategory 3[2][3]
Acute toxicity, InhalationCategory 3[2]
Skin corrosion/irritationCategory 1B[2]
Serious eye damage/eye irritationCategory 1[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and face shieldSplash-proof goggles and a full-face shield are essential to protect against splashes and vapors.[4]
Skin Chemical-resistant gloves and lab coatButyl rubber or nitrile gloves are recommended for handling aldehydes.[4] A flame-retardant and antistatic lab coat should be worn.[1]
Respiratory NIOSH-approved respiratorAn air-purifying or air-supplying respirator is necessary when handling outside of a certified chemical fume hood, as vapors are toxic upon inhalation.[4]

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound must be conducted in a certified chemical fume hood to prevent the inhalation of toxic vapors.[5]

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability and functionality of an emergency eyewash station and safety shower.[6]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[1][2]

    • Use non-sparking tools for all transfers and manipulations.[1]

    • Avoid direct contact with the chemical.

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all equipment and the work area.

    • Properly store or dispose of the chemical and any contaminated materials.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

IncidentProcedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[2][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] Ventilate the area.

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

    • Do not pour down the drain. [5][8]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Prep Don Appropriate PPE Handle Handle in Fume Hood Prep->Handle Check Verify Fume Hood & Safety Equipment Check->Handle Store Keep Container Closed Handle->Store Spill Spill Handle->Spill Exposure Exposure Handle->Exposure Clean Decontaminate Work Area Store->Clean Wash Wash Hands Clean->Wash Collect Collect Hazardous Waste Wash->Collect Dispose Dispose via EHS Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.